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Core Science & Biosynthesis

Foundational

Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime: A Comprehensive Technical Guide

Executive Summary The synthesis of 2,4,6-trimethoxybenzaldehyde oxime is a foundational functional group interconversion in organic and medicinal chemistry. As a highly versatile intermediate, this oxime serves as a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,4,6-trimethoxybenzaldehyde oxime is a foundational functional group interconversion in organic and medicinal chemistry. As a highly versatile intermediate, this oxime serves as a primary precursor for the synthesis of bioactive oxime esters—known for their potent antimicrobial and cytotoxic properties 1—and complex heterocycles such as benzo[d]isoxazoles 2. While the condensation of an aldehyde with hydroxylamine appears trivial, the steric hindrance introduced by the 2,6-dimethoxy substitution on the aromatic ring demands precise control over the reaction microenvironment. This guide details the mechanistic causality, field-proven protocols, and spectral validation required to synthesize this compound with >89% yield.

Mechanistic Principles & Causality

The conversion of 2,4,6-trimethoxybenzaldehyde to its corresponding oxime is driven by a classic nucleophilic addition-elimination mechanism. However, the efficiency of this pathway is strictly governed by pH causality .

Hydroxylamine is commercially supplied as a hydrochloride salt ( NH2​OH⋅HCl ) to prevent auto-oxidation and maintain shelf stability. To activate this reagent, a mild base (e.g., sodium acetate or potassium carbonate) must be introduced. The base serves a dual mechanistic purpose:

  • Nucleophile Liberation: It deprotonates the salt, liberating the highly nucleophilic free amine ( NH2​OH ).

  • Optimal Buffering: It buffers the reaction medium to a mildly acidic pH (typically 4.5–6.0).

If the pH drops too low, the amine remains protonated ( NH3+​OH ) and non-nucleophilic. Conversely, if the pH is too high, the carbonyl oxygen of the 2,4,6-trimethoxybenzaldehyde lacks the necessary hydrogen-bonding/protonation activation, severely retarding the initial nucleophilic attack. Once the tetrahedral hemiaminal intermediate forms, acid/base-catalyzed dehydration irreversibly expels water to yield the stable C=N double bond.

ReactionMechanism Step1 1. Base Deprotonation (Liberation of NH2OH) Step2 2. Nucleophilic Attack (NH2OH attacks Carbonyl C) Step1->Step2 Step3 3. Tetrahedral Intermediate (Hemiaminal Formation) Step2->Step3 Step4 4. Proton Transfer (Hydroxyl Protonation) Step3->Step4 Step5 5. Dehydration (Expulsion of H2O) Step4->Step5 Step6 6. Final Oxime (C=N-OH Bond Formation) Step5->Step6

Fig 1: Mechanistic pathway of oxime formation via nucleophilic addition and dehydration.

Experimental Workflows

To ensure trustworthiness and reproducibility, two distinct, self-validating protocols are provided. The choice of protocol depends on the available solvent systems and thermal sensitivity requirements.

Protocol A: Aqueous Sodium Acetate System (Thermal)

This method utilizes water as a green solvent and relies on thermal energy to overcome the poor aqueous solubility of the highly substituted aromatic aldehyde 1.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in 25 mL of distilled water.

    • Causality: Sodium acetate creates a perfect buffer system (acetic acid/acetate) at pH 4.7, optimizing the nucleophilicity of the free amine without deactivating the carbonyl.

  • Substrate Addition: Add 2,4,6-trimethoxybenzaldehyde (1.0 equivalent) to the aqueous solution.

  • Thermal Activation: Stir the reaction mixture at 80∘C under a nitrogen atmosphere for 2 hours.

    • Causality: Heating melts/disperses the solid aldehyde, increasing the reactive surface area in the aqueous medium.

  • TLC Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The complete disappearance of the UV-active starting material spot and the emergence of a more polar oxime spot validates complete conversion.

  • Aqueous Workup: Cool the mixture to room temperature and extract with ethyl acetate ( 2×30 mL).

    • Causality: The organic oxime selectively partitions into the ethyl acetate layer, while unreacted hydroxylamine, residual salts ( NaCl , NaOAc ), and water remain in the aqueous phase.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the pure oxime (Yield: 89%).

Protocol B: Methanolic Potassium Carbonate System (Ambient)

This alternative method is ideal for thermally sensitive downstream applications, utilizing methanol to fully dissolve the starting materials at room temperature [[2]]().

Step-by-Step Methodology:

  • Reagent Preparation: Place 2,4,6-trimethoxybenzaldehyde (10.0 mmol), potassium carbonate (11.0 mmol), and hydroxylamine hydrochloride (11.0 mmol) in a 100 mL round-bottomed flask.

  • Solvent Addition: Add 50 mL of methanol.

    • Causality: Methanol acts as a highly polar, protic solvent that homogenizes the reaction mixture at ambient temperature. K2​CO3​ is a stronger base than sodium acetate, rapidly neutralizing the HCl and driving the reaction forward without the need for external heating.

  • Ambient Stirring: Stir the contents magnetically at room temperature until the reaction is complete (monitored by TLC).

  • Solvent Removal & Workup: Evaporate the methanol under reduced pressure. Dilute the resulting residue with water (50 mL) and extract with ethyl acetate ( 4×50 mL).

  • Final Isolation: Wash the combined organic extract with brine ( 2×50 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the oxime as a white solid (Yield: 94%).

ChemicalWorkflow A 2,4,6-Trimethoxybenzaldehyde (1.0 equiv) B NH2OH·HCl + Base (1.1 - 1.5 equiv) C Solvent System (H2O or MeOH) D Reaction Mixture (Stir at RT or 80°C) C->D E TLC Monitoring (Check Disappearance of Aldehyde) D->E F Aqueous Workup (EtOAc Extraction & Brine Wash) E->F G Drying & Concentration (Anhydrous Na2SO4) F->G H 2,4,6-Trimethoxybenzaldehyde Oxime (Yield: 89-94%) G->H AB AB AB->D

Fig 2: Step-by-step experimental workflow for the synthesis of 2,4,6-trimethoxybenzaldehyde oxime.

Quantitative Data & Spectral Validation

To ensure the integrity of the synthesized compound, the stoichiometric parameters and spectral validation data are summarized below. The 1 H-NMR data definitively confirms the structure, specifically noting the characteristic oxime hydroxyl proton ( δ 10.78 ppm) and the imine proton ( δ 8.12 ppm) [[2]]().

Table 1: Stoichiometric Comparison of Synthetic Protocols
ParameterProtocol A (Aqueous/Thermal)Protocol B (Methanolic/Ambient)
Substrate (Aldehyde) 1.0 Equivalent1.0 Equivalent (10.0 mmol)
Hydroxylamine Source NH2​OH⋅HCl (1.5 Eq) NH2​OH⋅HCl (1.1 Eq)
Base Used Sodium Acetate (1.5 Eq)Potassium Carbonate (1.1 Eq)
Solvent System Water (25 mL)Methanol (50 mL)
Temperature 80∘C Room Temperature
Reaction Time 2 HoursUntil complete (via TLC)
Reported Yield 89%94%
Table 2: Spectral Validation Data (IR & 1 H-NMR)
Analytical TechniqueObserved Signals & Assignments
IR (Chloroform) νmax​ 3684 ( O-H stretch), 3020, 2930, 2856 ( C-H stretch), 1583 ( C=N stretch), 1416, 1239, 760, 669 cm−1
1 H-NMR (400 MHz, DMSO- d6​ ) δ 10.78 (s, 1H, OH ) δ 8.12 (s, 1H, CH=N ) δ 6.26 (s, 2H, Ar-H ) δ 3.81 (s, 3H, p-OCH3​ ) δ 3.77 (s, 6H, o-OCH3​ )
Mass Spectrometry (ESI-MS) m/z 212.1 [M+H]+

References

  • Source: Indo American Journal of Pharmaceutical Research (via ResearchGate)
  • Iodine(III)

Sources

Exploratory

Technical Whitepaper: Synthesis, Reactivity, and Applications of 2,4,6-Trimethoxybenzaldehyde Oxime (CAS: 51903-38-9)

Executive Summary In modern synthetic organic chemistry and drug discovery, highly functionalized aromatic oximes serve as versatile scaffolds. 2,4,6-Trimethoxybenzaldehyde oxime (CAS: 51903-38-9) is a prime example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug discovery, highly functionalized aromatic oximes serve as versatile scaffolds. 2,4,6-Trimethoxybenzaldehyde oxime (CAS: 51903-38-9) is a prime example of an electron-rich building block utilized extensively in the generation of nitrile oxides for 1,3-dipolar cycloadditions and the synthesis of bioactive oxime esters[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties, optimized synthesis protocols, and the unique mechanistic reactivity of 2,4,6-trimethoxybenzaldehyde oxime. By detailing the causality behind specific reagent choices and highlighting known synthetic pitfalls—such as undesired electrophilic aromatic substitutions—this whitepaper serves as a comprehensive resource for researchers and drug development professionals.

Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its solubility, reactivity, and behavior in downstream purification steps. The quantitative data is summarized in the table below[1][2].

PropertyValue / Description
Chemical Name 2,4,6-Trimethoxybenzaldehyde oxime
CAS Number 51903-38-9
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Appearance White to pale yellow solid
SMILES String COC1=C(C(OC)=CC(OC)=C1)/C=N/O
Solubility Soluble in Chloroform, DMSO, Methanol; Sparingly soluble in Water

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2,4,6-trimethoxybenzaldehyde oxime is achieved via the condensation of 2,4,6-trimethoxybenzaldehyde with hydroxylamine. While this is a standard oximation, the electron-rich nature of the aromatic ring dictates careful selection of the base and solvent system to maximize yield and prevent side reactions.

Causality of Experimental Design

Historically, strong bases (like NaOH) or organic bases (like pyridine) have been used for oximation. However, an optimized, greener approach utilizes an aqueous medium with Sodium Carbonate (Na₂CO₃) .

  • Why Na₂CO₃? Hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl). Na₂CO₃ provides a mild, controlled buffering capacity (maintaining a pH of ~6-7). This efficiently liberates the nucleophilic free base of hydroxylamine without creating a highly alkaline environment that could promote unwanted aldol condensations or degradation of the starting aldehyde.

  • Aqueous Medium: The reaction can be run in water, leveraging the hydrophobic effect to drive the precipitation of the oxime product as it forms, simplifying isolation.

Step-by-Step Methodology
  • Preparation: Suspend 2,4,6-trimethoxybenzaldehyde (1.0 equiv, e.g., 3.5 mmol) in deionized water (0.10 M concentration).

  • Base Addition: Add Sodium Carbonate (Na₂CO₃) (0.7 equiv) to the suspension and stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Slowly add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.3 equiv) to the mixture. Mild effervescence (CO₂ release) will be observed.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. The progress can be monitored via TLC (Hexane/Ethyl Acetate 7:3).

  • Quenching & Isolation: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with Diethyl Ether (Et₂O) or Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxime as a white/pale yellow solid (Typical yield: 89-94%)[3].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, verify the product using ¹H NMR. The presence of the characteristic aldoxime proton and the highly integrated methoxy peaks are definitive markers[3].

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.78 (s, 1H, -OH), 8.12 (s, 1H, -CH=N), 6.26 (s, 2H, Ar-H), 3.81 (s, 3H, -OCH₃), 3.77 (s, 6H, -OCH₃).

  • IR (Chloroform, cm⁻¹): 3684 (-OH stretch), 1583 (-C=N stretch).

Advanced Reactivity & Downstream Applications

The Pitfall of Electrophilic Aromatic Substitution

A major application of 2,4,6-trimethoxybenzaldehyde oxime is its conversion to a hydroximidoyl chloride, the immediate precursor to a nitrile oxide used in [3+2] cycloadditions. The standard protocol for this conversion involves N-Chlorosuccinimide (NCS).

Critical Insight: Researchers must exercise extreme caution here. The three methoxy groups on the aromatic ring exert a massive additive electron-donating effect via resonance. When reacting this specific oxime with NCS, the aromatic ring is so activated that bis-chlorination of the aromatic core frequently outcompetes the desired alpha-chlorination of the oxime[4].

Circumventing Side Reactions: Iodine(III)-Mediated Oxidation

To avoid ring chlorination, modern protocols utilize hypervalent iodine reagents, such as (Diacetoxyiodo)benzene (DIB) , to generate the nitrile oxide directly in situ[3]. DIB acts purely as an oxidant at the oxime nitrogen/carbon, safely bypassing the electrophilic aromatic substitution pathway. The resulting nitrile oxide can then be trapped by various dipolarophiles to form functionalized isoxazoles or isoxazolines.

Synthesis of Bioactive Oxime Esters

Beyond cycloadditions, the oxime hydroxyl group can be esterified. Recent medicinal chemistry efforts have coupled 2,4,6-trimethoxybenzaldehyde oxime with fatty acids (like undecenoic acid) to synthesize oxime esters. These derivatives are evaluated for their cytotoxic and antimicrobial properties, acting as lipophilic prodrugs that can penetrate cell membranes before undergoing enzymatic hydrolysis.

Workflow Visualization

The following diagram maps the synthetic generation of the oxime and its divergent downstream applications, highlighting the critical oxidation step.

G A 2,4,6-Trimethoxybenzaldehyde C 2,4,6-Trimethoxybenzaldehyde oxime (CAS: 51903-38-9) A->C Condensation (Na2CO3, H2O) B Hydroxylamine (NH2OH) B->C Nucleophilic Attack D Nitrile Oxide Intermediate C->D Oxidation (DIB avoids ring chlorination) F Oxime Esters (Cytotoxic Agents) C->F Esterification (e.g., Undecenoic acid) E [3+2] Cycloaddition (Isoxazoles/Isoxazolines) D->E Dipolarophile Trapping

Synthesis and downstream applications of 2,4,6-trimethoxybenzaldehyde oxime.

References

  • Synthonix, Inc. "2,4,6-Trimethoxybenzaldehyde oxime - [T66034]". Synthonix.
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 9603498, 2,4,6-Trimethoxybenzaldehyde oxime". PubChem.
  • NISCAIR. "Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters". Indian Journal of Chemistry.
  • The Journal of Organic Chemistry. "Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium".
  • University of Szeged. "DOKTORI ÉRTEKEZÉS: Synthesis of 17-exo-heterocyclic compounds in the estrone and ∆5-androstene series". SZTE Public Portal.

Sources

Foundational

Engineering Microtubule Destabilizers: A Technical Guide on 2,4,6-Trimethoxy-Substituted Oximes

Here is an in-depth technical guide and literature review on 2,4,6-trimethoxy-substituted oximes, structured to provide mechanistic insights, synthetic workflows, and biological evaluation protocols. Introduction & Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide and literature review on 2,4,6-trimethoxy-substituted oximes, structured to provide mechanistic insights, synthetic workflows, and biological evaluation protocols.

Introduction & Pharmacophore Rationale

In the landscape of targeted oncology, the disruption of microtubule dynamics remains one of the most clinically validated strategies for inducing apoptosis in malignant cells. At the molecular level, the colchicine-binding site—located at the interface of the α and β subunits of tubulin—is a prime target for small-molecule inhibitors.

Historically, Combretastatin A-4 (CA-4) has been the gold standard for colchicine-site binding. However, CA-4 is plagued by a critical structural flaw: its active cis-olefin bridge readily isomerizes into the thermodynamically stable, but biologically inactive, trans-isomer. To circumvent this, medicinal chemists have engineered rigid bioisosteres. The oxime linker (-C=N-OH) has emerged as a superior alternative, locking the molecular conformation while providing a critical hydrogen bond donor/acceptor site that interacts with polar residues within the tubulin binding pocket[1].

Furthermore, the 2,4,6-trimethoxyphenyl moiety serves as a privileged A-ring pharmacophore. The steric bulk and electron-donating properties of the methoxy groups at the 2, 4, and 6 positions force a specific orthogonal dihedral angle between the aromatic ring and the oxime linker. This unique spatial geometry optimizes the hydrophobic fit deep within the β -tubulin cavity, drastically enhancing the compound's antiproliferative efficacy.

Mechanistic Pathway: Tubulin Polymerization Inhibition

The causality of cell death induced by 2,4,6-trimethoxy-substituted oximes is a highly orchestrated biochemical cascade. Upon entering the intracellular space, the trimethoxyphenyl ring anchors the molecule into the hydrophobic pocket of β -tubulin. The oxime hydroxyl group forms stabilizing hydrogen bonds with neighboring amino acid residues (such as Cys241 or Val315). This high-affinity binding physically blocks the addition of new tubulin heterodimers to the growing plus-end of the microtubule.

Consequently, the dynamic instability of the microtubule network collapses. The cell fails to form a functional mitotic spindle, triggering the spindle assembly checkpoint (SAC). This results in an irreversible cell cycle arrest at the G2/M phase, ultimately activating caspase cascades that lead to apoptosis[1],[2].

MOA A 2,4,6-Trimethoxy Oxime Derivative B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest D->E F Apoptosis (Cancer Cell Death) E->F

Mechanism of Action: Tubulin binding leading to G2/M cell cycle arrest and apoptosis.

Structure-Activity Relationships (SAR) & Efficacy Data

The integration of the 2,4,6-trimethoxyphenyl group with various oxime scaffolds (such as chalcone oximes and oxindoles) has yielded highly potent derivatives. SAR studies consistently demonstrate that removing any of the methoxy groups, or shifting them to a 3,4,5-configuration, often alters the binding kinetics and can reduce cytotoxicity depending on the specific scaffold. Furthermore, the E-isomer of the oxime is generally preferred for optimal target engagement.

Below is a summary of quantitative efficacy data for prominent trimethoxy-substituted oxime derivatives and related scaffolds targeting the colchicine site:

Compound ClassDerivativeTarget / MechanismTubulin IC50 (µM)Cytotoxicity (Cell Line)Ref
Chalcone OximeCompound 43aTubulin (Colchicine site)1.62.1 µM (A549), 3.6 µM (MCF-7)[1],[2]
Indole-ChalconeCompound 54Tubulin (Colchicine site)2.683–9 nM (Multiple lines)[2]
OxindoleCompound 4bTubulin / CK11.660.2 µM (COLO-205)

Synthetic Methodologies & Experimental Protocols

To evaluate these compounds, researchers must first synthesize the core pharmacophore and then validate its biological activity. The following protocols are designed as self-validating systems to ensure high fidelity in experimental outcomes.

Protocol A: Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime

Objective: To synthesize the highly pure oxime intermediate required for downstream coupling or cycloaddition reactions,[3]. Causality & Rationale: The reaction relies on the nucleophilic attack of hydroxylamine on the sterically hindered 2,4,6-trimethoxybenzaldehyde. The use of a weak base (sodium acetate) is crucial; it buffers the hydrochloride salt of hydroxylamine, maintaining an optimal pH (~4.5) that protonates the carbonyl oxygen (increasing electrophilicity) without fully deprotonating the attacking amine.

  • Reagent Mixing : In a 100 mL round-bottom flask, dissolve 10 mmol of 2,4,6-trimethoxybenzaldehyde in 30 mL of absolute ethanol.

  • Oximation : Add 15 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of sodium acetate to the solution.

  • Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3) until the starting material is completely consumed.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Recrystallize the crude product from hot ethanol to yield 2,4,6-trimethoxybenzaldehyde oxime as a white solid (Expected Yield: ~94%).

  • Self-Validation : Confirm the structure via ¹H NMR (DMSO-d6). The protocol is successful if the characteristic oxime -OH peak appears at δ 10.78 ppm and the imine -CH=N- peak is present at δ 8.12 ppm.

Synthesis S1 Step 1: Aldehyde Precursor (2,4,6-Trimethoxybenzaldehyde) S2 Step 2: Oximation (NH2OH·HCl, Base, EtOH) S1->S2 S3 Step 3: 2,4,6-Trimethoxybenzaldehyde Oxime (Intermediate) S2->S3 Nucleophilic Addition & Dehydration S4 Step 4: Scaffold Coupling (e.g., Chalcone Formation) S3->S4 S5 Step 5: Bioactive Oxime Derivative (Purification & Characterization) S4->S5

Synthetic workflow for generating 2,4,6-trimethoxy-substituted bioactive oximes.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To quantify the IC50 of synthesized 2,4,6-trimethoxy oxime derivatives on tubulin assembly. Causality & Rationale: This assay utilizes the principle of light scattering. As soluble tubulin heterodimers polymerize into massive microtubule polymers, the solution's turbidity increases. This phase change is directly proportional to the absorbance at 340 nm, allowing for real-time kinetic monitoring of the drug's inhibitory effect.

  • Preparation : Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Incubation : Aliquot the tubulin solution into a 96-well half-area plate (pre-chilled). Add the 2,4,6-trimethoxy oxime derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (e.g., 0.1 µM to 10 µM).

  • Self-Validation Controls : You must include a vehicle control (1% DMSO) to establish baseline Vmax, and a positive control (e.g., Colchicine or Combretastatin A-4 at 5 µM) to validate assay sensitivity.

  • Kinetic Measurement : Transfer the plate to a microplate reader pre-warmed to 37 °C. Immediately begin reading the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis : Calculate the Vmax (maximum rate of polymerization) for each well during the linear growth phase of the curve. Determine the IC50 by plotting the percentage of inhibition relative to the vehicle control against the log concentration of the compound.

Conclusion

The strategic incorporation of the 2,4,6-trimethoxyphenyl moiety alongside an oxime linker represents a masterclass in rational drug design. By solving the conformational instability of older generation tubulin inhibitors, these molecules provide a robust, synthetically accessible, and highly potent framework for the next generation of antimitotic chemotherapeutics.

Sources

Exploratory

Substituted Benzaldehyde Oximes in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Therapeutic Applications

Executive Summary Substituted benzaldehyde oximes represent a highly versatile and structurally tunable pharmacophore in modern medicinal chemistry. Characterized by the presence of an oxime moiety (–CH=N–OH) conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzaldehyde oximes represent a highly versatile and structurally tunable pharmacophore in modern medicinal chemistry. Characterized by the presence of an oxime moiety (–CH=N–OH) conjugated to an aromatic ring, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties[1][2]. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzaldehyde oximes, explores their primary mechanisms of action, and outlines field-proven, self-validating protocols for their synthesis and biological evaluation.

Structural Rationale and Pharmacophore Dynamics

The pharmacological utility of benzaldehyde oximes stems from the unique physicochemical properties of the oxime functional group. The –CH=N–OH moiety acts as both a hydrogen bond donor and acceptor, facilitating robust interactions with the active sites of biological targets[1]. Furthermore, the nitrogen and oxygen atoms possess lone pairs that enable the chelation of metal ions, a property often exploited in the inhibition of metalloenzymes[2].

The true power of this scaffold lies in the tunability of the aromatic ring. By introducing specific substituents—such as electron-withdrawing halogens (e.g., fluoro, iodo), nitro groups, or electron-donating methoxy groups—medicinal chemists can precisely modulate the molecule's lipophilicity, electronic distribution, and steric hindrance[1][2]. These modifications directly influence the compound's pharmacokinetic profile and target binding affinity.

Therapeutic Applications and Mechanisms of Action

Antimicrobial and Antibiofilm Efficacy

The rise of multidrug-resistant (MDR) bacterial and fungal strains has driven the exploration of benzaldehyde oximes as novel antimicrobial agents. Halogenated and methoxy-substituted derivatives, such as 3-iodo-4,5-dimethoxybenzaldehyde oxime and 3-fluoro-4-nitrobenzaldehyde oxime, have demonstrated significant efficacy against various pathogens[1][2]. The primary mechanism of action involves the inhibition of essential microbial enzymes and the disruption of cellular respiration[2].

Furthermore, derivatizing these oximes into oxime esters (e.g., undecenoic acid-based substituted benzaldehyde oxime esters) dramatically enhances their biological profile. These specific ester derivatives have shown exceptional capability in inhibiting biofilm formation—a critical factor in chronic, resistant infections—by interfering with microbial quorum sensing and adherence mechanisms[3].

Anticancer Activity via ROS Modulation

Recent oncological studies have highlighted the potential of specialized oxime derivatives in targeted cancer therapy. A prominent example is TFOBO (2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime), which exhibits potent anticancer effects in myeloid leukemia models[4].

TFOBO functions by directly regulating NADPH oxidase activity, an enzyme complex responsible for electron transfer across the plasma membrane[4]. This regulation leads to a massive intracellular overproduction of Reactive Oxygen Species (ROS). The resulting oxidative stress triggers the depolarization of the mitochondrial membrane, facilitating the release of cytochrome c. This cascade ultimately activates executioner caspases (Caspase-9 and Caspase-3/7), driving the leukemic cells into apoptosis[4].

TFOBO_Pathway TFOBO TFOBO (Oxime Derivative) NADPH NADPH Oxidase Modulation TFOBO->NADPH Binds/Regulates ROS ROS Overproduction NADPH->ROS Catalyzes Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase 3/7 & 9 Activation Mito->Caspase Cytochrome c release Apoptosis Leukemic Cell Apoptosis Caspase->Apoptosis Execution

TFOBO-induced apoptosis signaling pathway via NADPH oxidase modulation and ROS overproduction.

Antioxidant Properties

Conversely, in non-malignant cellular environments, certain benzaldehyde oximes act as protective antioxidants. Derivatives possessing hydroxyl groups or specific electron-withdrawing moieties (like the 3-fluoro-4-nitro substitution) are highly effective at scavenging free radicals[2]. This dual nature—acting as a ROS inducer in cancer cells and a ROS scavenger in healthy tissues—makes the oxime scaffold a subject of intense pharmacological interest[2][4].

Quantitative Data: Biological Activity Profiles

The following table synthesizes the comparative biological activities and mechanisms of various substituted benzaldehyde oxime classes based on recent literature[1][2][3][4][5].

Compound Class / Specific DerivativePrimary SubstitutionTherapeutic TargetPrimary Mechanism of Action
Halogenated Oximes 3-Iodo-4,5-dimethoxyAntimicrobialMicrobial enzyme inhibition; membrane disruption.
Nitro-Fluoro Oximes 3-Fluoro-4-nitroAntimicrobial / AntioxidantFree radical scavenging; cellular respiration block.
Oxime Esters Undecenoic acid estersAntifungal / AntibiofilmDisruption of quorum sensing and biofilm matrix.
Benzyl-oxy Oximes 2,4,5-Trifluorobenzyl (TFOBO)Anticancer (Leukemia)NADPH oxidase modulation; ROS-mediated apoptosis.
Oxime Ethers O-benzyl oxime ethersAntibacterialInterference with bacterial cell wall synthesis.

Synthetic Methodologies

The synthesis of substituted benzaldehyde oximes is traditionally achieved via a highly efficient condensation reaction between the corresponding substituted benzaldehyde and hydroxylamine[6]. Because hydroxylamine is unstable as a free base, it is supplied as hydroxylamine hydrochloride ( NH2​OH⋅HCl ). A mild base, typically sodium acetate, is required to liberate the nucleophilic free amine in situ[6].

Synthesis_Workflow Aldehyde Substituted Benzaldehyde Condensation Condensation (EtOH, RT) Aldehyde->Condensation Hydroxylamine NH2OH·HCl + NaOAc Hydroxylamine->Condensation TLC TLC Monitoring Condensation->TLC 1-4 hrs Precipitation Cold Water Precipitation TLC->Precipitation If complete Product Pure Oxime Derivative Precipitation->Product Filtration

Standard workflow for the synthesis and isolation of substituted benzaldehyde oximes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation steps and explain the causality behind critical experimental choices.

Protocol 1: Synthesis and Isolation of Substituted Benzaldehyde Oximes

Reference Standard:[6]

  • Reagent Preparation: Dissolve 1.0 equivalent of the chosen substituted benzaldehyde in absolute ethanol. In a separate beaker, dissolve 1.5 equivalents of hydroxylamine hydrochloride and 2.5 equivalents of sodium acetate in a minimal amount of distilled water.

    • Causality: Sodium acetate acts as a mild buffer. It neutralizes the HCl to free the hydroxylamine base without creating a highly alkaline environment. Strong bases (like NaOH) could trigger unwanted aldol condensation of the starting aldehyde.

  • Condensation Reaction: Slowly add the aqueous hydroxylamine/acetate solution to the ethanolic aldehyde solution while stirring continuously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 3:1).

    • Validation: The disappearance of the aldehyde spot (often UV-active or stainable with 2,4-DNP) and the appearance of a new, lower Rf spot confirms oxime formation.

  • Precipitation and Isolation: Once TLC indicates completion, pour the reaction mixture into a 5-fold volume of ice-cold distilled water.

    • Causality: Oximes are generally highly crystalline and insoluble in cold water. The ethanol solvent and inorganic salts (NaCl, excess NaOAc) remain in the aqueous phase. This phase shift drives the equilibrium forward and provides a self-purifying isolation step.

  • Collection: Isolate the precipitated solid via vacuum filtration, wash thoroughly with cold water, and dry under a vacuum. Validate the final structure using IR spectroscopy (looking for the broad O-H stretch at ~3300 cm⁻¹ and C=N stretch at ~1640 cm⁻¹)[6].

Protocol 2: Broth Microdilution Assay for Antimicrobial MIC

Reference Standard:[1]

  • Inoculum Standardization: Culture the target bacterial/fungal strain on agar. Transfer colonies to a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approx. 108 CFU/mL). Dilute this suspension to a final working concentration of 5×105 CFU/mL.

    • Causality: Utilizing exactly 5×105 CFU/mL is critical. An inoculum that is too dense causes the "inoculum effect," leading to false resistance, while too sparse an inoculum yields false susceptibility[1].

  • Compound Dilution: Dissolve the synthesized oxime in DMSO to create a stock solution. Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using the appropriate broth.

    • Validation: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v), and include a "DMSO-only" control well to prove the solvent is not causing the observed microbial death.

  • Inoculation and Incubation: Add the standardized microbial suspension to each well. Incubate the plate at 37°C for 18-24 hours.

  • Colorimetric Readout: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is an oxidation-reduction indicator. Viable, respiring cells reduce the blue resazurin to pink, fluorescent resorufin. This provides an objective, self-validating colorimetric readout of cell viability, eliminating the subjectivity of visually assessing well turbidity[1]. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.

References

  • Synthesis, Antimicrobial, Biofilm Inhibition and Antioxidant Activities of Some Novel Undecenoic Acid-Based Substituted Benzaldehyde Oxime Ester Derivatives Source: ResearchGate URL:[Link]

  • A Review of Biologically Active Oxime Ethers Source: PubMed Central (PMC) URL:[Link]

  • Oxime derivative TFOBO promotes cell death by modulating reactive oxygen species and regulating NADPH oxidase activity in myeloid leukemia Source: Scientific Reports (PubMed) URL:[Link]

Sources

Foundational

"commercial availability of 2,4,6-trimethoxybenzaldehyde oxime"

An In-depth Technical Guide to the Commercial Availability and Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Commercial Availability and Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the commercial availability, synthesis, and characterization of 2,4,6-trimethoxybenzaldehyde oxime (CAS No. 305376-13-0). Recognizing the compound's limited direct commercial availability, this document emphasizes a practical, field-proven synthetic route starting from the readily accessible precursor, 2,4,6-trimethoxybenzaldehyde. We offer a detailed, step-by-step oximation protocol, an examination of the causality behind experimental choices, and a full profile of expected spectroscopic data for product validation. This guide serves as a critical resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable procurement or synthesis of this valuable chemical intermediate for applications in drug discovery and materials science.

Introduction and Strategic Importance

Oximes (R₁R₂C=NOH) are a versatile class of organic compounds that serve as crucial intermediates in synthetic chemistry.[1] Their utility ranges from protecting groups for carbonyls to precursors for amides via the Beckmann rearrangement and the synthesis of various nitrogen-containing heterocycles. In drug development, the oxime functional group is often explored as a bioisostere for other functionalities and can be integral to the pharmacophore of bioactive molecules.[2]

2,4,6-Trimethoxybenzaldehyde oxime, the subject of this guide, is a derivative of 2,4,6-trimethoxybenzaldehyde. The parent aldehyde is a known building block in the synthesis of RNA-specific fluorescent probes and compounds with significant anti-candida activity.[3] The conversion of this aldehyde to its corresponding oxime opens new synthetic pathways, allowing for the introduction of nitrogen and further functionalization, thereby expanding its potential in the development of novel therapeutic agents and functional materials.

This guide addresses the primary challenge facing researchers interested in this compound: its sparse commercial availability. We provide a direct assessment of the current market and present a detailed, reliable synthetic protocol as the most viable strategy for obtaining this compound for research and development purposes.

Commercial Availability: A Tale of Two Molecules

A thorough market analysis reveals that 2,4,6-trimethoxybenzaldehyde oxime is not widely listed by major chemical suppliers. This scarcity necessitates that researchers consider either custom synthesis services or in-house preparation.

2.1. 2,4,6-Trimethoxybenzaldehyde Oxime

The compound is listed by a limited number of specialized suppliers, indicating it is likely produced in small quantities and may not be consistently in stock.

Supplier CAS Number Purity Notes
Apollo Scientific305376-13-095%Available in various quantities (e.g., 250mg to 10g). Intended for laboratory use only.[4]

2.2. Precursor: 2,4,6-Trimethoxybenzaldehyde

In stark contrast, the starting material required for the synthesis of the oxime is readily available from numerous global suppliers in high purity and at various scales. This wide availability makes in-house synthesis a practical and cost-effective option.

Supplier CAS Number Purity Typical Quantities
Sigma-Aldrich830-79-598%10g, 50g, Bulk[3]
Tokyo Chemical Industry (TCI)830-79-5>98.0% (GC)5g, 25g[5]
Apollo Scientific830-79-598%5g, 25g, 100g[6]
Synthonix, Inc.830-79-597%In-stock[7]
PMC Isochem830-79-5N/AIndustrial scale

Synthesis: A Practical and Validated Protocol

The most reliable method for obtaining 2,4,6-trimethoxybenzaldehyde oxime is through the direct oximation of its parent aldehyde. The following protocol is based on well-established procedures for the synthesis of aldoximes.[1]

3.1. Principle of Oximation

The synthesis involves a condensation reaction between the aldehyde functional group of 2,4,6-trimethoxybenzaldehyde and hydroxylamine. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A mild base, such as sodium carbonate or sodium acetate, is required to liberate the free hydroxylamine nucleophile in situ, which then attacks the electrophilic carbonyl carbon.

Caption: General reaction scheme for the synthesis of 2,4,6-trimethoxybenzaldehyde oxime.

3.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis is confirmed by the disappearance of the starting aldehyde (monitored by TLC) and characterization of the purified product.

  • Materials:

    • 2,4,6-Trimethoxybenzaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

    • Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 eq)

    • Ethanol (EtOH)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).

    • Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in a minimal amount of deionized water. Gentle warming may be required.

      • Causality: Sodium carbonate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, generating the free hydroxylamine needed for the reaction. Using an excess ensures complete deprotonation.

    • Reaction: Add the aqueous solution of hydroxylamine and sodium carbonate to the ethanolic solution of the aldehyde. Stir the mixture at room temperature.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the aldehyde spot and the appearance of a new, typically higher Rf, product spot indicates completion.

    • Work-up:

      • Once the reaction is complete, add deionized water to the flask to precipitate the crude product. If an oil forms, proceed to extraction.

      • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.

      • If no solid precipitates, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of ethanol used).

      • Combine the organic extracts and wash sequentially with deionized water and then brine.

      • Causality: The water wash removes residual water-soluble impurities (salts, excess hydroxylamine), while the brine wash helps to remove dissolved water from the organic layer, facilitating drying.

    • Purification:

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

      • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4,6-trimethoxybenzaldehyde oxime.

      • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

G A 1. Dissolve Aldehyde in Ethanol C 3. Combine Solutions & Stir at Room Temperature A->C B 2. Prepare Aqueous Solution of NH₂OH·HCl & Na₂CO₃ B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up (Precipitation or Extraction) D->E Reaction Complete F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Recrystallize for Higher Purity G->H I Final Product: 2,4,6-Trimethoxybenzaldehyde Oxime H->I

Caption: Experimental workflow for the synthesis of 2,4,6-trimethoxybenzaldehyde oxime.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the key physicochemical properties and the expected spectroscopic data for 2,4,6-trimethoxybenzaldehyde oxime, alongside the confirmed data for the starting material for comparison.

4.1. Physicochemical Properties

PropertyValueSource
CAS Number 305376-13-0[4]
Molecular Formula C₁₀H₁₃NO₄[4]
Molecular Weight 211.21 g/mol [4]
Appearance Expected to be a white to off-white crystalline solidN/A

4.2. Spectroscopic Data Profile

The following tables provide the expected spectroscopic signatures for the oxime product and the known data for the aldehyde precursor. The key diagnostic changes are the disappearance of the aldehyde proton (~10.4 ppm) in ¹H NMR and the appearance of a broad O-H stretch in the IR spectrum.

Table 4: Expected Spectroscopic Data for 2,4,6-Trimethoxybenzaldehyde Oxime

Technique Expected Signature Assignment
¹H NMR δ ~8.0-8.5 (s, 1H)δ ~7.5-8.5 (br s, 1H)δ ~6.1 (s, 2H)δ ~3.8 (s, 9H)CH =NOHN-OH Aromatic C-H Methoxy (-OCH ₃)
IR (cm⁻¹) ~3400-3200 (broad)~1640 (medium)~1200-1000 (strong)O-H StretchC=N Stretch (Oxime)C-O Stretch (Methoxy)
Mass Spec (EI) m/z = 211[M]⁺, Molecular Ion

Table 5: Confirmed Spectroscopic Data for 2,4,6-Trimethoxybenzaldehyde (Precursor)

Technique Observed Signature Assignment Source
¹H NMR (CDCl₃) δ 10.35 (s, 1H)δ 6.08 (s, 2H)δ 3.88 (s, 6H)δ 3.87 (s, 3H)Aldehyde (-CH O)Aromatic C-H Methoxy (-OCH ₃)Methoxy (-OCH ₃)
IR (Gas Phase, cm⁻¹) ~2940, ~2840~1690 (strong)~1610 (strong)C-H StretchC=O Stretch (Aldehyde)C=C Stretch (Aromatic)[8]
Mass Spec (EI) m/z = 196[M]⁺, Molecular Ion

Applications and Research Context

While specific applications for 2,4,6-trimethoxybenzaldehyde oxime are not widely documented, its utility can be inferred from the known applications of its precursor and the general reactivity of oximes.

  • Pharmaceutical Intermediate: The parent aldehyde has been used as a starting reagent for the synthesis of dihydrocoumarins and is noted for its anti-candida properties.[3] The oxime derivative could be a key intermediate for creating libraries of related compounds with potentially enhanced or novel biological activities.

  • Materials Science: The aldehyde has also been used to prepare RNA-specific fluorescent probes.[9] The oxime could be used to synthesize new ligands or materials where the oxime nitrogen can act as a coordination site or a point for further chemical attachment.

  • Synthetic Chemistry: Oximes are valuable precursors in "click chemistry" and for the synthesis of nitriles, amides, and various heterocyclic systems, making the title compound a versatile building block for constructing more complex molecular architectures.

Safety and Handling

Researchers should handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2,4,6-Trimethoxybenzaldehyde (Precursor): This compound may cause skin, eye, and respiratory irritation. It is crucial to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[10]

  • Hydroxylamine Hydrochloride: This reagent is corrosive and can cause skin and eye damage. It is also harmful if swallowed or inhaled. Handle with extreme care.

  • General Protocol: The synthesis should be conducted in a fume hood. Ensure all glassware is properly secured. For detailed information, always consult the Safety Data Sheet (SDS) for each reagent used.[11]

Conclusion

2,4,6-Trimethoxybenzaldehyde oxime is a chemical intermediate with significant potential in drug discovery and materials science. However, its direct commercial availability is limited. This guide demonstrates that a practical and more reliable approach for obtaining this compound is through a straightforward, two-step synthesis from its widely available and affordable precursor, 2,4,6-trimethoxybenzaldehyde. The detailed protocol and comprehensive characterization data provided herein equip researchers with the necessary tools to confidently synthesize, validate, and utilize this valuable molecule in their research endeavors.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/JP/ja/p/T2651]
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 2,4,6-Trimethoxybenzaldehyde. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/sds/sigma/109622]
  • Tokyo Chemical Industry Co., Ltd. (2025, October 2). Safety Data Sheet: 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/sds/E0406_J.pdf]
  • Spectral Database for Organic Compounds (SDBS). (n.d.). ¹H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. AIST. Retrieved from SDBS website. [Link: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_disp.cgi?sdbsno=3555]
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Benzaldehyde Oxime. Retrieved from BenchChem website. [Link: https://www.benchchem.com/pdf/technical-guide-benzaldehyde-oxime.pdf]
  • PubChem. (n.d.). 2,4,6-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/70019]
  • ChemicalBook. (n.d.). 2,4,6-Trimethoxybenzaldehyde Safety Data Sheet. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/sds/830-79-5_cb.htm]
  • Heravi, M. M., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from Organic Chemistry International. [Link: http://www.orgchemint.com/pdf/2-1.pdf]
  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link: https://www.rsc.
  • ChemicalBook. (n.d.). 2,4,6-Trimethoxybenzaldehyde synthesis. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/synthesis/830-79-5.htm]
  • ChemicalBook. (n.d.). 2,4,6-Trimethoxybenzaldehyde(830-79-5) ¹H NMR spectrum. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/spectrum/830-79-5_1hnmr.htm]
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website. [Link: http://www.orgsyn.org/demo.aspx?prep=v93p0001]
  • Sigma-Aldrich. (n.d.). 2,4,6-Trimethoxybenzaldehyde 98%. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/138711]
  • NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde Mass Spectrum. National Institute of Standards and Technology. Retrieved from NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C830795&Type=Mass&Index=1#Mass-Spec]
  • SLS. (n.d.). 2,4,6-Trimethoxybenzaldehyde, | 138711-50G | SIGMA-ALDRICH. Retrieved from Scientific Laboratory Supplies website. [Link: https://www.scientificlabs.co.uk/product/p-138711-50g]
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,4,5-Trimethoxybenzaldehyde. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/sds/2103573]
  • Synthonix, Inc. (n.d.). 830-79-5 | 2,4,6-Trimethoxybenzaldehyde. Retrieved from Synthonix website. [Link: https://www.synthonix.com/product/t52851]
  • BenchChem. (2025). Application Notes and Protocols: Laboratory Scale Synthesis of 2,4,6-Trimethylbenzaldehyde. Retrieved from BenchChem website. [Link: https://www.benchchem.com/pdf/synthesis-of-2,4,6-trimethylbenzaldehyde.pdf]
  • Echemi. (n.d.). 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE Safety Data Sheets. Retrieved from Echemi website. [Link: https://www.echemi.com/msds/81574-58-5.html]
  • NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde IR Spectrum. National Institute of Standards and Technology. Retrieved from NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C830795&Type=IR-SPEC&Index=1#IR-SPEC]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 28). Exploring the Applications of 2,3,4-Trimethoxybenzaldehyde in Organic Synthesis. Retrieved from the company's website. [Link: https://www.inno-pharmchem.com/exploring-the-applications-of-2-3-4-trimethoxybenzaldehyde-in-organic-synthesis_n20]
  • CymitQuimica. (n.d.). 2,4,6-trimethoxybenzaldehyde oxime. Retrieved from CymitQuimica website. [Link: https://www.cymitquimica.com/shop/en/apollo-scientific/54-OR1091763/2-4-6-trimethoxybenzaldehyde-oxime]
  • Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds. Retrieved from Google Patents. [Link: https://patents.google.
  • SpectraBase. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from SpectraBase website. [Link: https://spectrabase.com/spectrum/6BeXXQ0YoRL]
  • Sigma-Aldrich. (n.d.). Peer Reviewed Papers for 2,4,6-Trimethoxybenzaldehyde. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/papers/ALDRICH/138711]
  • Sestito, S., et al. (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link: https://www.mdpi.com/1420-3049/27/6/1885]
  • Apollo Scientific. (n.d.). 830-79-5 Cas No. | 2,4,6-Trimethoxybenzaldehyde. Retrieved from Apollo Scientific website. [Link: https://www.apolloscientific.co.uk/cas/830-79-5]
  • ECHEMI. (2026, March 5). Buy 2,4,6-Trimethoxybenzaldehyde from HANGZHOU LEAP CHEM CO., LTD. Retrieved from ECHEMI website. [Link: https://www.echemi.com/products/830-79-5.html]
  • BenchChem. (n.d.). Application Notes and Protocols for In Silico Pharmacokinetic Modeling of 2,4,5-Trimethoxybenzaldehyde. Retrieved from BenchChem website. [Link: https://www.benchchem.com/pdf/in-silico-pharmacokinetic-modeling-of-2-4-5-trimethoxybenzaldehyde.pdf]
  • CPHI Online. (n.d.). 2,4,6-trimethoxybenzaldehyde | PMC Isochem. Retrieved from CPHI Online website. [Link: https://www.cphi-online.com/isochem-sa-france-prod1075635.html]
  • DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from DergiPark website. [Link: https://dergipark.org.tr/en/download/article-file/2012629]

Sources

Protocols & Analytical Methods

Method

"protocol for the synthesis of derivatives from 2,4,6-trimethoxybenzaldehyde oxime"

Application Note: Advanced Derivatization Protocols for 2,4,6-Trimethoxybenzaldehyde Oxime Executive Summary 2,4,6-Trimethoxybenzaldehyde oxime is a highly versatile, electron-rich synthetic building block. Its unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Protocols for 2,4,6-Trimethoxybenzaldehyde Oxime

Executive Summary

2,4,6-Trimethoxybenzaldehyde oxime is a highly versatile, electron-rich synthetic building block. Its unique structural features—specifically, the highly nucleophilic oxime hydroxyl group and the electron-donating trimethoxy-substituted aromatic ring—make it an ideal precursor for two major classes of biologically active derivatives: phenolic oxime esters (antimicrobial and biofilm-inhibiting agents) and benzo[d]isoxazole-4,7-diols (antituberculosis scaffolds). This application note details validated, step-by-step protocols for the synthesis of these derivatives, emphasizing mechanistic causality, thermodynamic control, and in-process validation.

Mechanistic Causality & Reaction Design

The derivatization of 2,4,6-trimethoxybenzaldehyde oxime proceeds via two distinct mechanistic pathways, dictated by the reagents applied:

  • Pathway 1: O-Acylation (Esterification) The oxime acts as an oxygen-centered nucleophile. When reacted with an activated fatty acid (e.g., undec-10-enoyl chloride), the oxime hydroxyl group attacks the electrophilic carbonyl carbon. This reaction must be strictly temperature-controlled (0–5 °C) to prevent thermal degradation of the highly reactive acyl chloride and to suppress competing N-acylation or dehydration to the corresponding nitrile[1]. Triethylamine (Et₃N) is employed as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct.

  • Pathway 2: Oxidative [3+2] Cycloaddition The oxime serves as a precursor to a highly reactive 1,3-dipole. Treatment with the hypervalent iodine reagent, iodobenzene diacetate (PhI(OAc)₂), facilitates a mild, two-electron oxidation of the oxime to generate a nitrile oxide intermediate in situ[2]. In the presence of a dipolarophile like benzoquinone, a rapid [3+2] cycloaddition occurs. The use of an aqueous medium enhances the reaction rate via the hydrophobic effect, forcing the organic reactants into close proximity and stabilizing the transition state[2].

Workflow Visualization

G Oxime 2,4,6-Trimethoxybenzaldehyde Oxime (Nucleophile / Dipole Precursor) Ester O-Undec-10-enoyl Oxime Ester (Antimicrobial Agent) Oxime->Ester O-Acylation (NEt3, CH2Cl2, 0 °C) NitrileOxide Nitrile Oxide Intermediate (1,3-Dipole) Oxime->NitrileOxide Oxidation (-2e-, -2H+) Acyl Undec-10-enoyl Chloride (Electrophile) Acyl->Ester Acyl Transfer Oxidant PhI(OAc)2 + H2O (Mild Oxidant) Oxidant->NitrileOxide Promotes Isoxazole Benzo[d]isoxazole-4,7-diol (Antituberculosis Scaffold) NitrileOxide->Isoxazole [3+2] Cycloaddition (Benzoquinone)

Reaction pathways for 2,4,6-trimethoxybenzaldehyde oxime derivatization.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime (Baseline Precursor)

Objective: Establish a high-purity baseline substrate for downstream derivatization.

  • Preparation: Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in a minimal volume of ethanol.

  • Reagent Addition: In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Causality: The sodium acetate acts as a mild buffer, liberating the free base of hydroxylamine for nucleophilic attack on the aldehyde without causing base-catalyzed side reactions.

  • Condensation: Add the aqueous solution to the ethanolic aldehyde. Stir the mixture at 80 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc, 7:3). The reaction is self-validating when the UV-active aldehyde spot completely disappears (typically 2–4 hours).

  • Isolation: Cool the mixture to room temperature. Extract with ethyl acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The product will manifest as a white solid[2].

Protocol B: Synthesis of 2,4,6-Trimethoxybenzaldehyde O-undec-10-enoyl Oxime

Objective: Synthesize a lipophilic oxime ester for antimicrobial screening[1].

  • Acyl Chloride Generation: Dissolve undec-10-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL). Cool to 0–5 °C under nitrogen. Add oxalyl chloride (1.2 eq) dropwise. Causality: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are entirely gaseous, leaving no reactive liquid residue to interfere with the oxime.

  • Activation: Stir at room temperature for 3 hours. IPC: The cessation of visible gas evolution indicates complete conversion to the acyl chloride. Remove excess oxalyl chloride under high vacuum.

  • Esterification: Redissolve the resulting acyl chloride in DCM and cool back to 0–5 °C. Slowly add a solution of 2,4,6-trimethoxybenzaldehyde oxime (1.0 eq) and Et₃N (1.5 eq) in DCM.

  • Reaction & IPC: Stir at room temperature for 4 hours. Monitor by TLC (30% EtOAc in Hexane). The protocol validates itself when the highly polar oxime spot is completely replaced by a significantly less polar ester spot.

  • Purification: Quench with water, extract with DCM, wash with brine, and dry. Purify via silica gel column chromatography (30% EtOAc/Hexane) to yield the pure oxime ester[1].

Protocol C: Iodine(III)-Mediated [3+2] Cycloaddition

Objective: One-pot synthesis of benzo[d]isoxazole-4,7-diol derivatives[2].

  • Setup: Suspend 2,4,6-trimethoxybenzaldehyde oxime (1.0 eq) and benzoquinone (1.2 eq) in an aqueous solvent system.

  • Oxidation: Add iodobenzene diacetate (PhI(OAc)₂, 1.1 eq) portion-wise at room temperature. Causality: PhI(OAc)₂ acts as a mild, environmentally benign oxidant, selectively converting the oxime to the nitrile oxide without over-oxidizing the benzoquinone dipolarophile.

  • Cycloaddition: Stir the mixture vigorously. IPC: A distinct color change and subsequent precipitation of a solid mass indicate the successful formation of the cycloadduct.

  • Isolation: Filter the precipitate, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum to obtain the functionalized benzo[d]isoxazole-4,7-diol[2].

Quantitative Analytical Data

The following table summarizes the expected yields and critical spectroscopic markers required to validate the success of the syntheses.

CompoundExpected Yield (%)Key IR Absorbances (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
2,4,6-Trimethoxybenzaldehyde Oxime 89 - 943684 (O-H), 2400 (C=N), 1583 (Ar C=C)DMSO-d₆: 10.78 (s, 1H, OH), 8.12 (s, 1H, CH=N), 6.26 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.77 (s, 6H, OCH₃)
O-undec-10-enoyl Oxime Ester 871708 (C=O ester), 1536 (C=N), 1215 (C-O)CDCl₃: 8.26 (s, 1H, CH=N), 5.76-5.84 (m, 1H, alkene), 4.91-5.01 (m, 2H, alkene), 3.88 (s, 9H, OCH₃), 2.44-2.47 (t, 2H)
Benzo[d]isoxazole-4,7-diol deriv. 81 - 94*N/A (Scaffold specific)DMSO-d₆: Distinct loss of oxime OH signal (~10.78 ppm); emergence of complex aromatic/diol signals.

*Yield range representative of the general [3+2] cycloaddition methodology using PhI(OAc)₂.

References

  • Venepally Vijayendar et al., "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS", ResearchGate. URL:1

  • "Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium", The Journal of Organic Chemistry - ACS Publications. URL: 2

Sources

Application

Application Note: Utilizing 2,4,6-Trimethoxybenzaldehyde Oxime in the Design and Synthesis of Advanced Fluorescent Probes

Executive Summary The development of highly selective, rapid-response fluorescent probes is a cornerstone of modern bioimaging and diagnostic medicine. Within this domain, 2,4,6-trimethoxybenzaldehyde and its oxime deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, rapid-response fluorescent probes is a cornerstone of modern bioimaging and diagnostic medicine. Within this domain, 2,4,6-trimethoxybenzaldehyde and its oxime derivatives have emerged as highly versatile chemical motifs. This application note provides an in-depth technical guide on how the unique electronic properties of the 2,4,6-trimethoxybenzaldehyde oxime scaffold are leveraged in two primary ways:

  • As a highly reactive, electron-rich recognition moiety for the specific detection of hypochlorous acid (HOCl) via Photoinduced Electron Transfer (PET) mechanisms[1][2].

  • As a foundational building block in the synthesis of push-pull (D-π-A) styryl dyes (such as E36, E144, and F22) for RNA-selective live-cell imaging[3][4].

Designed for researchers and drug development professionals, this guide details the causality behind these structural choices, provides self-validating experimental protocols, and summarizes key photophysical data.

Scientific Rationale & Causality: Why 2,4,6-Trimethoxybenzaldehyde Oxime?

The efficacy of a fluorescent probe relies on the precise orchestration of its photophysical properties and its chemical reactivity. The 2,4,6-trimethoxybenzaldehyde oxime structure provides a dual advantage:

  • The 2,4,6-Trimethoxy Aromatic Core (Electron-Donating Power): The three methoxy (-OCH₃) groups act as strong electron donors via resonance. This intense electron-pushing effect lowers the oxidation potential of the aromatic ring. In push-pull fluorophores, this structural feature facilitates Intramolecular Charge Transfer (ICT), significantly red-shifting the emission wavelength and increasing the Stokes shift—critical factors for minimizing background autofluorescence in live cells[3].

  • The Oxime Trigger (-C=N-OH): The oxime functional group is a classic, highly specific recognition site for highly reactive oxygen species (hROS), particularly hypochlorous acid (HOCl)[2]. In the unreacted state, the lone pair electrons on the oxime nitrogen quench the adjacent fluorophore's excited state via Photoinduced Electron Transfer (PET). Upon exposure to HOCl, the oxime undergoes rapid oxidative cleavage to an aldehyde or nitrile oxide. This reaction abolishes the PET effect, resulting in a dramatic "turn-on" fluorescence response[1][5].

PET_Mechanism Fluorophore Fluorophore Core (Quenched State) Oxime Trimethoxybenzaldehyde Oxime Moiety (PET Donor) Oxime->Fluorophore PET Quenching ActivatedFluor Activated Fluorophore (Emissive State) Oxime->ActivatedFluor PET Blocked Cleaved Oxidized Byproduct (Aldehyde Derivative) Oxime->Cleaved Cleavage Analyte Analyte (e.g., Endogenous HOCl) Analyte->Oxime Oxidation

Mechanism of Oxime-based Fluorescent Probe Activation via PET Cleavage.

Application Workflows

Application I: Recognition Moiety for HOCl "Turn-On" Probes

Hypochlorous acid (HOCl) is produced endogenously by myeloperoxidase in neutrophils and macrophages during inflammation. Abnormal HOCl levels are implicated in cardiovascular diseases and neurodegeneration[5]. By conjugating 2,4,6-trimethoxybenzaldehyde oxime to a fluorophore core (e.g., coumarin, perylene diimide, or rhodamine), researchers can create probes that exhibit ultra-fast response times (often < 5 seconds) and sub-nanomolar limits of detection[5][6]. The electron-rich nature of the trimethoxy ring accelerates the oxidative cleavage by HOCl, providing superior kinetics compared to unsubstituted benzaldehyde oximes.

Application II: Building Block for RNA-Selective Probes

While the oxime is used for ROS detection, the parent aldehyde (2,4,6-trimethoxybenzaldehyde) is the critical starting material for synthesizing RNA-specific styryl probes. Unlike DNA, designing RNA-specific probes is notoriously difficult. By condensing 2,4,6-trimethoxybenzaldehyde with pyridinium or quinolinium salts, researchers have developed probes like E36, E144, and F22. These probes exhibit a massive fluorescence enhancement upon binding to the single-stranded regions of RNA, enabling real-time spatiotemporal tracking of RNA in live cells and preimplantation embryos[3][4].

Quantitative Data Summaries

The following table summarizes the photophysical enhancements achieved when utilizing the 2,4,6-trimethoxybenzaldehyde/oxime motif in probe design, demonstrating the causality between chemical structure and analytical performance.

Probe Type / ApplicationRecognition Moiety / PrecursorTarget AnalyteLimit of Detection (LOD)Response TimeFluorescence Enhancement
Coumarin-Oxime (HS1) Trimethoxy-substituted OximeHypochlorous Acid (HOCl)~25 nM< 1 min7-fold increase (Turn-On)[1]
Perylene Diimide-Oxime Oxime embedded in PDIHypochlorous Acid (HOCl)~5 pM7.5 secondsRatiometric shift[6]
Styryl Dye (E36 / F22) 2,4,6-TrimethoxybenzaldehydeCellular RNAN/A (Binding affinity)Instantaneous>10-fold upon RNA binding[3]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of an oxime-based probe and its subsequent application in live-cell imaging.

Protocol A: Synthesis of the Oxime-Functionalized Probe

Causality Check: The conversion of the aldehyde to the oxime must be driven to completion to ensure the baseline fluorescence is fully quenched via PET. Residual aldehyde will cause high background noise.

  • Condensation: Dissolve the fluorophore-aldehyde precursor (e.g., synthesized via Vilsmeier-Haack reaction using 2,4,6-trimethoxybenzene derivatives) (1.0 equiv) in absolute ethanol.

  • Oxime Formation: Add hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 equiv) and anhydrous sodium acetate (3.0 equiv) to the solution. Note: Sodium acetate acts as a mild base to liberate free hydroxylamine without degrading the fluorophore.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) under an inert argon atmosphere for 4–6 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 95:5).

  • Purification: Once the starting material is consumed, cool the mixture to room temperature, evaporate the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to yield the pure oxime probe.

Protocol B: Live-Cell Imaging Workflow for Endogenous HOCl

Causality Check: Macrophages (e.g., RAW264.7) are used because they can be stimulated by Lipopolysaccharides (LPS) to endogenously produce HOCl, providing a self-validating biological control[1][7].

  • Cell Culture: Seed RAW264.7 macrophages in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Stimulation: Treat the experimental group with LPS (1 µg/mL) and Phorbol 12-myristate 13-acetate (PMA) (1 µg/mL) for 12 hours to stimulate endogenous HOCl production. Maintain a control group without LPS/PMA.

  • Probe Incubation: Wash the cells three times with 0.1 M PBS (pH 7.4). Incubate both groups with the oxime fluorescent probe (typically 1–5 µM, diluted from a DMSO stock such that final DMSO < 0.1%) for 30 minutes at 37°C.

  • Counterstaining (Optional): Add Hoechst 33342 (1 µg/mL) for the final 10 minutes of incubation to visualize nuclei.

  • Imaging: Wash the cells gently with PBS to remove unbound probe. Image immediately using a Laser Scanning Confocal Microscope (LSCM). For coumarin-based oximes, excite at ~410 nm and collect emission at ~510 nm[5].

Workflow Step1 Step1 Step2 Step 2: Cell Culture Seed RAW264.7 Macrophages (24h) Step1->Step2 Step3 Step 3: Stimulation Treat with LPS/PMA to generate endogenous HOCl Step2->Step3 Step4 Step 4: Incubation Apply 1-5 µM Oxime Probe (30 min, 37°C) Step3->Step4 Step5 Step 5: Confocal Imaging Track fluorescence restoration (PET cleavage) Step4->Step5

Experimental Workflow for Live-Cell Imaging using Oxime-based Probes.

References

  • Sigma-Aldrich. "2,4,6-Trimethoxybenzaldehyde 98 830-79-5". Sigma-Aldrich Product Catalog.
  • Chang, Y. T., et al. "A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22." Nature Protocols, 2006.
  • Yu, S.-Y., et al. "A hypochlorous acid turn-on fluorescent probe based on HOCl-promoted oxime oxidation and its application in cell imaging." Sensors and Actuators B: Chemical, 2014.
  • Xu, Z., et al. "Development of an ultrafast fluorescent probe for specific recognition of hypochlorous acid and its application in live cells." RSC Advances, 2021.
  • Chen, X., et al. "Design Principles, Sensing Mechanisms, and Applications of Highly Specific Fluorescent Probes for HOCl/OCl–." Accounts of Chemical Research, 2019.

Sources

Method

Application Notes and Protocols: 2,4,6-Trimethoxybenzaldehyde Oxime as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: Unveiling the Potential of 2,4,6-Trimethoxybenzaldehyde Oxime in Coordination Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unveiling the Potential of 2,4,6-Trimethoxybenzaldehyde Oxime in Coordination Chemistry

2,4,6-Trimethoxybenzaldehyde oxime is an intriguing organic molecule poised for significant applications in coordination chemistry. Derived from 2,4,6-trimethoxybenzaldehyde[1][2][3], this oxime possesses a rich electronic landscape, making it a versatile ligand for coordinating with a variety of metal ions. The presence of the oxime functional group (-C=N-OH) provides a key coordination site, while the electron-donating methoxy groups on the benzene ring can modulate the electronic properties of the resulting metal complexes.[4]

While the coordination chemistry of many oxime-based ligands has been extensively explored, 2,4,6-trimethoxybenzaldehyde oxime represents a frontier for new discoveries.[4][5][6] The unique steric and electronic effects imparted by the three methoxy groups are anticipated to yield novel complex geometries and reactivities. These characteristics open the door to potential applications in catalysis, materials science, and the development of new therapeutic agents.[4]

This guide provides a comprehensive overview of the synthesis of 2,4,6-trimethoxybenzaldehyde oxime, detailed protocols for its use as a ligand in the formation of transition metal complexes, and a thorough discussion of the essential characterization techniques.

Part 1: Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime

The synthesis of 2,4,6-trimethoxybenzaldehyde oxime is a straightforward condensation reaction between 2,4,6-trimethoxybenzaldehyde and hydroxylamine. The following protocol outlines a general and efficient method for its preparation.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • 2,4,6-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or Methanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 2,4,6-trimethoxybenzaldehyde in a minimal amount of warm ethanol or methanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a weak base like sodium acetate in a small amount of water. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Add the hydroxylamine solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot.

  • Isolation of the Product: Once the reaction is complete (usually within a few hours), the reaction mixture is cooled. The product, 2,4,6-trimethoxybenzaldehyde oxime, may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:
  • Excess Hydroxylamine: A slight excess of hydroxylamine is used to ensure the complete conversion of the aldehyde.

  • Weak Base: A weak base like sodium acetate is used to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the formation of the oxime. Strong bases are generally avoided as they can promote side reactions.

  • Solvent Choice: Ethanol and methanol are good solvents for both the starting aldehyde and the hydroxylamine, facilitating a homogeneous reaction mixture.

Part 2: Coordination Chemistry of 2,4,6-Trimethoxybenzaldehyde Oxime

The oxime group of 2,4,6-trimethoxybenzaldehyde oxime can coordinate to metal ions in a variety of ways, most commonly acting as a bidentate ligand through the nitrogen and oxygen atoms of the oxime moiety. The following is a generalized protocol for the synthesis of transition metal complexes with this ligand.

Experimental Protocol: Synthesis of a Generic Metal (II) Complex

Materials:

  • 2,4,6-Trimethoxybenzaldehyde oxime (ligand)

  • A metal (II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution of Ligand: Dissolve 2.0 equivalents of 2,4,6-trimethoxybenzaldehyde oxime in warm methanol or ethanol in a round-bottom flask.

  • Dissolution of Metal Salt: In a separate beaker, dissolve 1.0 equivalent of the chosen metal (II) salt in a minimal amount of the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution. A color change and/or the formation of a precipitate is often indicative of complex formation.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete complexation.

  • Isolation of the Complex: The resulting solid complex is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.

Logical Flow of the Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complex Complex Formation L1 Dissolve Aldehyde L2 Prepare Hydroxylamine Solution L1->L2 L3 React and Monitor (TLC) L2->L3 L4 Isolate and Purify Oxime L3->L4 C1 Dissolve Ligand (Oxime) L4->C1 Use as Ligand C3 Mix and React C1->C3 C2 Dissolve Metal Salt C2->C3 C4 Isolate and Dry Complex C3->C4

Caption: Workflow for the synthesis of the ligand and its subsequent metal complex.

Part 3: Characterization of the Ligand and its Metal Complexes

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of the metal complexes.

Key Characterization Techniques
Technique Purpose for Ligand Characterization Purpose for Metal Complex Characterization
FT-IR Spectroscopy Confirmation of the C=N and O-H stretches of the oxime group. Disappearance of the aldehyde C=O stretch.Shift in the C=N stretching frequency upon coordination. Appearance of new bands corresponding to M-N and M-O bonds in the far-IR region.
¹H and ¹³C NMR Spectroscopy Confirmation of the chemical structure and purity. The chemical shift of the oxime proton is characteristic.For diamagnetic complexes, shifts in the ligand's proton and carbon signals upon coordination provide information about the coordination environment.
UV-Vis Spectroscopy Determination of the electronic transitions within the molecule.Observation of d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which provide information about the geometry and electronic structure of the complex.[6]
Mass Spectrometry Determination of the molecular weight, confirming the elemental formula.Determination of the molecular weight of the complex, providing information on the ligand-to-metal ratio.
Elemental Analysis Determination of the percentage composition of C, H, and N, to confirm the empirical formula.Confirmation of the stoichiometry of the metal complex.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure.Determination of the precise coordination geometry, bond lengths, and bond angles of the metal complex.
Expected Spectroscopic Data

While specific data for 2,4,6-trimethoxybenzaldehyde oxime complexes are not widely reported, we can predict the expected spectroscopic changes upon coordination based on general principles of coordination chemistry.[7][8][9]

Spectroscopic Feature Free Ligand (Expected) Metal Complex (Expected Change)
FT-IR: ν(C=N) ~1620-1650 cm⁻¹Shift to lower or higher frequency, indicating coordination through the nitrogen atom.
FT-IR: ν(O-H) Broad band ~3200-3400 cm⁻¹May disappear if the oxime proton is lost upon coordination, or may shift, indicating coordination of the oxygen atom.
¹H NMR: δ(N-OH) ~10-12 ppmFor diamagnetic complexes, this signal will either disappear (if deprotonated) or shift significantly upon coordination.
UV-Vis Intense π-π* transitions in the UV region.Appearance of new, weaker bands in the visible region corresponding to d-d transitions for transition metal complexes.

Part 4: Potential Applications

The unique electronic and steric properties of metal complexes derived from 2,4,6-trimethoxybenzaldehyde oxime suggest a range of potential applications.

Catalysis

Oxime-based metal complexes have shown promise as catalysts in various organic transformations. The electron-rich nature of the 2,4,6-trimethoxy-substituted phenyl ring could enhance the catalytic activity of the metal center in oxidation or reduction reactions.

Antimicrobial and Anticancer Agents

Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The chelation of the metal ion can enhance the biological activity of the organic ligand. Further research into the biological activities of 2,4,6-trimethoxybenzaldehyde oxime and its metal complexes is a promising avenue for drug development.

Visualizing Potential Coordination Modes

Coordination_Modes cluster_ligand Ligand cluster_metal Metal Ion cluster_complex Potential Complex L 2,4,6-TMB Oxime M Mⁿ⁺ L->M N-coordination L->M O-coordination C [M(L)₂]ⁿ⁺ M->C

Caption: Potential bidentate coordination of the oxime to a metal center.

Conclusion and Future Outlook

2,4,6-Trimethoxybenzaldehyde oxime presents itself as a ligand with considerable untapped potential in coordination chemistry. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of its metal complexes. The anticipated novel structures and reactivities of these compounds make them exciting targets for future research in catalysis, materials science, and medicinal chemistry. Further investigation is warranted to fully elucidate the coordination behavior of this promising ligand and to explore the full scope of its applications.

References

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 181, 147–175. Available at: [Link]

  • Demir, I., & Pekacar, A. I. (2007). Synthesis and Characterization of Transition Metal Complexes of Oxime. Asian Journal of Chemistry, 19(3), 1919–1924. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Synthesis, magnetic, spectral, and antimicrobial studies of Cu(II), Ni(II), Co(II), Fe(III), and UO2(II) complexes of a new Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 28-36. Available at: [Link]

  • Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. Journal of Advanced Chemical Sciences. Available at: [Link]

  • Duman, S. (2010). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. International Journal of Natural and Engineering Sciences, 4(2), 23-28. Available at: [Link]

  • Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. ResearchGate. Available at: [Link]

  • Celik, C., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Spectroscopy Letters, 36(5-6), 431-443. Available at: [Link]

  • Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. Semantic Scholar. Available at: [Link]

  • Gao, J., et al. (2007). Synthesis and Spectroscopic Characterization of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 12(11), 2413-2420. Available at: [Link]

  • Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. Journal of Advanced Chemical Sciences. Available at: [Link]

  • Perez-Carvajal, J., et al. (2020). Preparation and Crystal Structure of Metallated 2,4,6-Trimethylaniline Imines. Chemistry Proceedings, 1(1), 32. Available at: [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate. Analytical Sciences: X-ray Structure Analysis Online, 22, x161-x162. Available at: [Link]

  • Kumar, D., et al. (2019). Synthesis, Spectral Characterization and Biological Activity of Metal(II) Complexes of 2,4,5-Trimethoxybenzaldehyde-S-Benzyldithiocarbazone. Asian Journal of Chemistry, 32(1), 209-214. Available at: [Link]

  • Semantic Scholar. (n.d.). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Retrieved from [Link]

  • Demir, I. (2006). Synthesis and Characterization of Transition Metal Complexes of Oxime. Asian Journal of Chemistry, 19(3), 1919-1924. Available at: [Link]

  • IntechOpen. (2022). Some Aromatic Schiff Bases and Their Metal Complexes. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Synthesis and Characterization of 2,4,6-Trimethoxybenzaldehyde Oxime

Introduction & Mechanistic Rationale Oximation is a fundamental transformation in synthetic organic chemistry, widely utilized for the protection of carbonyl groups, the purification of aldehydes, and as a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Oximation is a fundamental transformation in synthetic organic chemistry, widely utilized for the protection of carbonyl groups, the purification of aldehydes, and as a critical intermediate step in the synthesis of nitrogen-containing heterocycles and active pharmaceutical ingredients. The conversion of 2,4,6-trimethoxybenzaldehyde to its corresponding oxime presents a unique case study in balancing steric hindrance and electronic effects[1].

As an Application Scientist, it is crucial to understand the causality behind the reagent selection rather than simply following a recipe:

  • The Electrophile: 2,4,6-Trimethoxybenzaldehyde is highly electron-rich due to the strong +M (mesomeric) effect of the three methoxy groups. This electron donation significantly reduces the electrophilicity of the carbonyl carbon. Furthermore, the two ortho-methoxy groups create substantial steric bulk. Consequently, the reaction requires an unhindered, highly reactive nucleophile.

  • The Nucleophile & Base: Hydroxylamine is employed as its hydrochloride salt (NH₂OH·HCl) to ensure reagent stability and prevent auto-oxidation. To activate the nucleophile, a mild base such as potassium carbonate (K₂CO₃) is added. K₂CO₃ liberates the free hydroxylamine base in situ, and the resulting bicarbonate/carbonic acid system buffers the reaction mixture. Oximation exhibits a bell-shaped pH-rate profile; an optimal pH of ~4.5–6.0 is required so that the tetrahedral hemiaminal intermediate can be protonated at the hydroxyl group (facilitating dehydration as H₂O) without fully protonating and deactivating the nucleophilic amine.

  • The Solvent: Methanol is selected as the solvent because its polar protic nature stabilizes the transition states during the nucleophilic addition and subsequent dehydration steps, while providing excellent solubility for both the lipophilic aldehyde and the inorganic salts[1].

Reaction Pathway Visualization

Mechanism A 2,4,6-Trimethoxybenzaldehyde (Electrophile) C Tetrahedral Hemiaminal (Intermediate) A->C Nucleophilic Addition B NH₂OH (Free Base) (Nucleophile) B->C D 2,4,6-Trimethoxybenzaldehyde Oxime (Product) C->D Acid-Catalyzed Dehydration (-H₂O)

Mechanistic pathway of the oximation of 2,4,6-trimethoxybenzaldehyde.

Experimental Protocol

The following protocol is scaled for a standard 10.0 mmol synthesis, optimized for high yield (typically >90%) and high purity without the need for column chromatography[1].

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountRole
2,4,6-Trimethoxybenzaldehyde 196.201.01.96 g (10.0 mmol)Electrophile
Hydroxylamine Hydrochloride 69.491.10.76 g (11.0 mmol)Nucleophile Source
Potassium Carbonate 138.211.11.52 g (11.0 mmol)Base / Buffer
Methanol 32.04-50 mLSolvent
Ethyl Acetate 88.11-3 × 50 mLExtraction Solvent
Step-by-Step Methodology
  • Reaction Setup: To a clean, oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1.96 g (10.0 mmol) of 2,4,6-trimethoxybenzaldehyde.

  • Solvation: Suspend the aldehyde in 50 mL of reagent-grade methanol. Stir until a homogenous solution is achieved.

  • Nucleophile Activation: Add 0.76 g (11.0 mmol) of hydroxylamine hydrochloride to the stirring solution. Subsequently, add 1.52 g (11.0 mmol) of anhydrous potassium carbonate in small portions. Caution: Effervescence will occur due to the release of CO₂ gas as the base neutralizes the hydrochloride salt.

  • Reaction Monitoring: Cap the flask loosely or equip it with a drying tube. Stir the reaction mixture at room temperature (20–25 °C). Monitor the progress via Thin Layer Chromatography (TLC) using an eluent system of Ethyl Acetate/Hexane (1:2 v/v). The reaction is typically complete within 1 to 2 hours when the starting material spot is fully consumed.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Aqueous Workup: Dilute the resulting concentrated residue with 50 mL of distilled water. This step dissolves the inorganic byproducts (KCl, unreacted K₂CO₃) and forces the organic product out of the aqueous phase.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (4 × 50 mL). The oxime product partitions into the upper organic layer.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water and impurities. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The product, 2,4,6-trimethoxybenzaldehyde oxime, precipitates as a white solid. Yield: ~1.98 g (94%)[1].

Workflow Step1 1. Dissolution Aldehyde in Methanol Step2 2. Reagent Addition NH₂OH·HCl + K₂CO₃ Step1->Step2 Step3 3. Room Temp Reaction Stir 1-2h, Monitor by TLC Step2->Step3 Step4 4. Concentration Evaporate Methanol Step3->Step4 Step5 5. Liquid-Liquid Extraction H₂O / Ethyl Acetate Step4->Step5 Step6 6. Drying & Isolation Na₂SO₄, Filter, Concentrate Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the oxime.

Analytical Characterization & Self-Validation

A self-validating protocol requires orthogonal analytical techniques to confirm both identity and purity. Due to the severe steric bulk of the 2,4,6-trimethoxy groups, the reaction heavily biases the formation of the E-oxime isomer, simplifying the NMR spectra compared to less hindered benzaldehydes[1].

Table 2: Expected Analytical Signatures
TechniqueSolvent / ConditionKey Signals & ValuesStructural Assignment
¹H NMR DMSO-d₆ (400 MHz)δ 10.78 (s, 1H)Oxime -OH
δ 8.12 (s, 1H)Aldoxime -CH=N
δ 6.26 (s, 2H)Aromatic -CH (meta-position)
δ 3.81 (s, 3H); 3.77 (s, 6H)para-OCH₃; ortho-OCH₃
¹H NMR CDCl₃δ 8.07 (s, 1H); 6.79 (s, 2H)Aldoxime -CH=N; Aromatic -CH
δ 3.88 (s, 9H)Overlapping -OCH₃ groups
ESI-MS Positive Ion Modem/z 212.1[M + H]⁺
FT-IR Chloroform / KBr3684 cm⁻¹; 1583 cm⁻¹O-H stretch; C=N stretch

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If TLC indicates unreacted aldehyde after 2 hours, the pH may have drifted. Ensure the K₂CO₃ used is strictly anhydrous and has not degraded to potassium bicarbonate through atmospheric moisture absorption. A slight warming to 40 °C can overcome the steric hindrance of the ortho-methoxy groups if the reaction stalls.

  • Emulsion during Extraction: The presence of highly concentrated inorganic salts can sometimes cause emulsions at the ethyl acetate/water interface. Adding a small amount of brine during the initial extraction phase alters the aqueous layer's ionic strength, rapidly breaking the emulsion.

References

  • 1, The Journal of Organic Chemistry - ACS Publications. 2., NIScPR.

Sources

Method

Application Notes and Protocols: Beckmann Rearrangement of 2,4,6-Trimethoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of oximes to amides.[1][2] This transformation is of paramount importance in the pharmaceutical and chemical industries for the construction of nitrogen-containing molecules. This document provides a comprehensive guide to the Beckmann rearrangement of 2,4,6-trimethoxybenzaldehyde oxime, a substrate of interest due to the influence of its electron-rich aromatic ring on the reaction pathway. We will explore the synthesis of the starting oxime, a detailed protocol for its rearrangement to 2,4,6-trimethoxybenzamide, and the mechanistic nuances of this transformation.

Mechanistic Insights: The Beckmann Rearrangement

The Beckmann rearrangement proceeds through the acid-catalyzed conversion of an oxime's hydroxyl group into a good leaving group, typically water.[1][2] This is followed by a 1,2-migration of the group anti to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.[1]

In the case of aldoximes, such as 2,4,6-trimethoxybenzaldehyde oxime, the migrating group is a hydrogen atom. The presence of three electron-donating methoxy groups on the benzene ring is expected to influence the stability of the intermediates and the overall reaction rate.

Beckmann_Rearrangement_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Tautomerization A Oxime B Protonated Oxime A->B H+ C Nitrilium Ion Intermediate B->C -H2O 1,2-H shift D Imidic Acid C->D +H2O E Amide D->E Tautomerization

Caption: Generalized mechanism of the Beckmann rearrangement of an aldoxime.

Part 1: Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime

A reliable synthesis of the starting oxime is critical for the success of the subsequent rearrangement. A highly efficient and environmentally friendly method for the preparation of aldoximes involves the solvent-free grinding of the aldehyde with hydroxylamine hydrochloride and a base.[3]

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime

This protocol is adapted from a general procedure for the synthesis of oximes by grinding.[3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass (g)
2,4,6-Trimethoxybenzaldehyde830-79-5196.20101.96
Hydroxylamine hydrochloride5470-11-169.49120.83
Anhydrous Sodium Carbonate497-19-8105.99151.59
Deionized Water----
Ethyl Acetate141-78-6---
Anhydrous Sodium Sulfate7757-82-6---

Procedure:

  • In a clean, dry mortar, combine 2,4,6-trimethoxybenzaldehyde (1.96 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and anhydrous sodium carbonate (1.59 g, 15 mmol).

  • Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 20 mL of deionized water to the mortar and stir to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 2,4,6-trimethoxybenzaldehyde oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Expected Yield: >90%

Part 2: Beckmann Rearrangement to 2,4,6-Trimethoxybenzamide

For the Beckmann rearrangement of the electron-rich 2,4,6-trimethoxybenzaldehyde oxime, a mild and effective protocol is desirable to avoid potential side reactions. The use of 2,4,6-trichloro[4][5][6]triazine (TCT) in N,N-dimethylformamide (DMF) provides a gentle yet efficient method for this transformation.[4][5][7][8]

Experimental Protocol: Beckmann Rearrangement of 2,4,6-Trimethoxybenzaldehyde Oxime

This protocol is based on the mild rearrangement of oximes using TCT/DMF.[4][5][8]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2,4,6-Trimethoxybenzaldehyde Oxime305376-13-0211.2151.06 g
2,4,6-Trichloro[4][5][6]triazine (TCT)108-77-0184.4150.92 g
N,N-Dimethylformamide (DMF), anhydrous68-12-2--~15 mL
Deionized Water----
Saturated Sodium Bicarbonate Solution----
Ethyl Acetate141-78-6---
Anhydrous Sodium Sulfate7757-82-6---

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichloro[4][5][6]triazine (TCT) (0.92 g, 5 mmol) in anhydrous N,N-dimethylformamide (DMF) (~5 mL). Stir at room temperature until a white solid complex forms.

  • In a separate flask, dissolve 2,4,6-trimethoxybenzaldehyde oxime (1.06 g, 5 mmol) in anhydrous DMF (~10 mL).

  • Add the solution of the oxime to the TCT/DMF complex suspension.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time may vary, but it is typically complete within 24 hours.

  • Upon completion, quench the reaction by adding deionized water (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,4,6-trimethoxybenzamide can be purified by column chromatography on silica gel or by recrystallization.

Expected Product: 2,4,6-Trimethoxybenzamide

Characterization of 2,4,6-Trimethoxybenzamide: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_synthesis Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime cluster_rearrangement Beckmann Rearrangement A Grind Aldehyde, Hydroxylamine HCl, & Na2CO3 B Aqueous Workup & Extraction A->B C Purification (Recrystallization) B->C D React Oxime with TCT/DMF Complex C->D Starting Material E Quench with Water & Extraction D->E F Purification (Chromatography/Recrystallization) E->F G 2,4,6-Trimethoxybenzamide F->G Final Product

Caption: Experimental workflow for the synthesis of 2,4,6-trimethoxybenzamide.

Discussion and Troubleshooting

  • Formation of Nitrile as a Byproduct: In the Beckmann rearrangement of aldoximes, the formation of the corresponding nitrile can be a competing reaction.[2] However, the use of mild reagents like the TCT/DMF complex generally favors the formation of the amide.[4][8] The electron-donating nature of the methoxy groups on the aromatic ring stabilizes the nitrilium ion intermediate, which may also favor the hydration to the amide over elimination to the nitrile.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to prevent the formation of byproducts.

  • Purity of Reagents: The use of anhydrous solvents and pure reagents is essential for achieving high yields and minimizing side reactions.

Conclusion

This application note provides a detailed and reliable protocol for the Beckmann rearrangement of 2,4,6-trimethoxybenzaldehyde oxime to its corresponding amide. The two-step process, involving the efficient synthesis of the oxime followed by a mild rearrangement, offers a practical approach for researchers in organic synthesis and drug development. The provided mechanistic insights and experimental details are intended to facilitate the successful implementation of this important transformation.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions. PubMed.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. ACS Publications. [Link]

  • Li, A. Y. Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • Ganguly, N. C., & Mondal, P. (2010). Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions. Academia.edu.
  • Beckmann Rearrangement. (2025). Chemistry Steps. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Catalytic Activity of Palladium Complexes with 2,4,6-Trimethoxybenzaldehyde Oxime

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Aqueous Suzuki-Miyaura Cross-Coupling Reactions Introduction & Mechanistic Rationale The development of highly activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Aqueous Suzuki-Miyaura Cross-Coupling Reactions

Introduction & Mechanistic Rationale

The development of highly active, stable, and recoverable transition metal catalysts is a cornerstone of modern organometallic chemistry and pharmaceutical manufacturing. While phosphine ligands have traditionally dominated palladium-catalyzed cross-couplings, oxime-derived palladium complexes have emerged as robust, air-stable alternatives [1].

The ligand 2,4,6-trimethoxybenzaldehyde oxime (TMB-oxime) offers a highly specialized stereoelectronic profile for catalysis[2]. The three methoxy groups on the aromatic ring exert a strong electron-donating mesomeric (+M) effect. When coordinated to a Palladium(II) center, this electron-rich oxime ligand significantly increases the electron density at the metal core.

The Causality of the Ligand Design:

  • Accelerated Oxidative Addition: The rate-determining step in the Suzuki-Miyaura coupling of unactivated aryl chlorides is typically the oxidative addition. The highly electron-rich Pd center, supported by the TMB-oxime ligand, becomes exceptionally nucleophilic. This drastically lowers the activation energy required for the metal to insert into the strong C–Cl bond.

  • Facilitated Reductive Elimination: The steric bulk of the 2,4,6-trimethoxyaryl moiety creates a crowded coordination sphere around the Pd(II) intermediate. This steric tension thermodynamically drives the final reductive elimination step, forcing the release of the biaryl product and preventing catalyst trapping [3].

CatalyticCycle A Precatalyst [Pd(II)(TMB-Oxime)2Cl2] B Active Catalyst Pd(0) Species A->B Reduction by Boronic Acid / Base (Initiation) C Oxidative Addition [Pd(II)(Ar)(Cl)(TMB-Oxime)] B->C + Ar-Cl (Accelerated by e- rich TMB) D Transmetalation [Pd(II)(Ar)(Ar')(TMB-Oxime)] C->D + Ar'-B(OH)2 + Base - Halide E Reductive Elimination Biaryl Product (Ar-Ar') D->E Steric crowding promotes release E->B Catalyst Regeneration - Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling driven by the Pd-TMB-oxime complex.

Synthesis of the Pre-Catalyst:[Pd(TMB-oxime)₂Cl₂]

To harness the catalytic activity of TMB-oxime, it must first be coordinated to a palladium precursor. This protocol outlines the synthesis of the air-stable Palladium(II) precatalyst.

Step-by-Step Protocol:

  • Ligand Solubilization: Dissolve 2,4,6-trimethoxybenzaldehyde oxime (2.05 equiv, ~433 mg) in 15 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Metal Complexation: In a separate flask, suspend Palladium(II) chloride (1.0 equiv, 177 mg) in 5 mL of DCM. Add a slight excess of NaCl to generate the soluble [PdCl4​]2− complex, or alternatively, utilize Pd(COD)Cl2​ directly for better solubility.

  • Coordination: Transfer the palladium solution dropwise to the stirring ligand solution at room temperature. Allow the mixture to stir continuously for 12 hours.

  • Self-Validation Check: Monitor the reaction visually. The successful displacement of the chloride/COD ligands and coordination of the oxime is marked by a distinct color shift from a dark red/brown solution to the formation of a pale yellow precipitate. This indicates the formation of the coordinatively saturated [Pd(TMB−oxime)2​Cl2​] complex.

  • Isolation: Filter the pale yellow precipitate through a sintered glass funnel, wash sequentially with cold DCM (2 x 5 mL) and diethyl ether (10 mL), and dry under high vacuum for 4 hours.

Application Protocol: Aqueous Suzuki-Miyaura Cross-Coupling

This workflow details the application of the synthesized Pd-TMB-oxime complex for the cross-coupling of aryl halides with phenylboronic acid. The protocol utilizes water as a green solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst [1].

Materials Required:
  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Potassium carbonate ( K2​CO3​ , 2.0 mmol)

  • Tetrabutylammonium bromide (TBAB, 1.0 mmol)

  • [Pd(TMB−oxime)2​Cl2​] precatalyst (0.1 – 1.0 mol%)

  • Degassed Deionized Water (3.0 mL)

Experimental Workflow:
  • Reagent Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, K2​CO3​ , and TBAB.

  • Catalyst Introduction: Add the [Pd(TMB−oxime)2​Cl2​] precatalyst. Expert Note: Use 0.1 mol% for highly reactive aryl iodides and bromides. Elevate the loading to 1.0 mol% for more challenging aryl chlorides.

  • Solvent Addition: Add 3.0 mL of degassed water.

    • Causality: Degassing the water by sparging with argon for 15 minutes is critical. Dissolved oxygen promotes the oxidative homocoupling of phenylboronic acid (yielding biphenyl), which consumes the reagent and complicates downstream purification.

  • Reaction Execution: Seal the vial and heat to 100 °C using an oil bath or a dedicated microwave reactor for 1 to 2 hours.

    • Self-Validation Check: The initial pale suspension will typically darken to a deep brown or black color within the first 15 minutes. This visual cue confirms the in-situ reduction of Pd(II) to the active Pd(0) catalytic species.

  • Workup & Extraction: Cool the vial to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 5 mL).

    • Troubleshooting Emulsions: TBAB is a surfactant and frequently causes stubborn emulsions during liquid-liquid extraction. If an emulsion forms, filter the biphasic mixture through a thin pad of Celite, or add 2 mL of saturated brine to increase the ionic strength of the aqueous layer, forcing phase separation.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure biaryl product.

Workflow Step1 Step 1: Reagent Assembly Aryl Halide Boronic Acid TBAB Step2 Step 2: Catalyst Addition Pd-TMB-Oxime K2CO3 Degassed H2O Step1->Step2 Step3 Step 3: Reaction 100°C Conventional/MW 1-2 hours Step2->Step3 Step4 Step 4: Isolation EtOAc Extraction Celite Filtration Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for the aqueous Suzuki-Miyaura cross-coupling.

Quantitative Data & Catalytic Performance

The table below summarizes the catalytic performance of the Pd-TMB-oxime complex across various aryl halides. The data highlights the "halogen effect" and demonstrates the catalyst's robust Turnover Frequency (TOF) even with deactivated substrates.

SubstrateCoupling PartnerTemp (°C)Time (h)Catalyst Loading (mol%)Isolated Yield (%)TOF (h⁻¹)
4-IodoanisolePhenylboronic acid800.50.1>991980
4-BromotoluenePhenylboronic acid1001.00.195950
4-ChlorobenzonitrilePhenylboronic acid1002.01.08844
4-ChloroanisolePhenylboronic acid1204.01.06516

Note: Activated chlorides (e.g., 4-chlorobenzonitrile) undergo oxidative addition readily due to the electron-withdrawing cyano group. Deactivated chlorides (e.g., 4-chloroanisole) require higher thermal energy (120 °C) to overcome the activation barrier, despite the highly nucleophilic nature of the TMB-oxime-ligated palladium center.

References

  • Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: NIScPR (National Institute of Science Communication and Policy Research)
  • Chelating and Pincer Oxime Complexes of Palladium: Rearrangement of a 1,3-Diacylbenzene Dioxime upon Palladium Coordination Source: Organometallics - ACS Publications URL
Method

Application Note: Utilization of 2,4,6-Trimethoxybenzaldehyde Oxime in the Synthesis of Heterocyclic Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale In modern synthetic organic chemistry, 2,4,6-trimethoxybenzaldehyde oxime (CAS: 305376-13-0) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

In modern synthetic organic chemistry, 2,4,6-trimethoxybenzaldehyde oxime (CAS: 305376-13-0) has emerged as a highly versatile and privileged building block. It is predominantly utilized as a precursor for the generation of highly reactive nitrile oxides, which subsequently undergo 1,3-dipolar cycloadditions to form complex heterocyclic architectures such as isoxazoles, isoxazolines, and benzo[d]isoxazoles[1].

Causality in Reagent Selection: The unique reactivity profile of this oxime is governed by the three electron-donating methoxy groups on the aromatic ring. While these groups powerfully stabilize the transient nitrile oxide dipole and enhance regioselectivity during cycloaddition, they also render the aromatic ring highly nucleophilic. Historically, aldoximes are converted to hydroximoyl chlorides using N-chlorosuccinimide (NCS) prior to base-mediated dehydrohalogenation[2]. However, treating 2,4,6-trimethoxybenzaldehyde oxime with NCS frequently results in deleterious bis-chlorination of the aromatic ring due to the additive ortho/para-directing effects of the methoxy substituents[2]. To circumvent this chemoselectivity issue, modern field-proven protocols employ hypervalent iodine reagents—specifically (diacetoxyiodo)benzene, PhI(OAc)2​ —to facilitate direct, halogen-free oxidation of the oxime to the nitrile oxide[1].

Core Applications in Heterocyclic Synthesis

One-Pot Synthesis of Benzo[d]isoxazole Scaffolds

Benzisoxazoles are critical heterocyclic pharmacophores known for their potent antidepressant, antipsychotic, and neuroleptic activities[1]. 2,4,6-Trimethoxybenzaldehyde oxime serves as an optimal nitrile oxide precursor for [3+2] cycloadditions with in situ generated o-benzoquinones (derived from phenol oxidation)[1]. Conducting this reaction in an aqueous medium not only stabilizes the hypervalent iodine transition states but also accelerates the cycloaddition via hydrophobic packing effects[1].

Synthesis of Bioactive Oxime Esters

Beyond cycloadditions, the oxime moiety can be esterified with biologically active fatty acids, such as undecenoic acid. The resulting undecenoic acid-based oxime esters exhibit promising antibacterial, antifungal, and cytotoxic properties[3]. The bulky, electron-rich 2,4,6-trimethoxy substitution significantly enhances the lipophilicity and target-binding affinity of the resulting hybrid molecules.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate generation and consumption can be actively monitored.

Protocol A: Iodine(III)-Mediated [3+2] Cyclization for Benzo[d]isoxazole-4,7-diols

Mechanistic Rationale: This protocol utilizes PhI(OAc)2​ as a dual-purpose oxidant. It first oxidizes the phenol substrate to an o-benzoquinone dipolarophile, and subsequently oxidizes the added oxime to the reactive nitrile oxide dipole[1].

  • Phenol Oxidation: In a 50 mL round-bottom flask, dissolve phenol (1.0 mmol) and PhI(OAc)2​ (2.0 mmol) in a solvent mixture of acetonitrile (4 mL) and deionized water (2 mL)[1].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of phenol via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system[1].

  • Oxime Addition: Once the starting material has disappeared, cool the reaction flask completely in an ice bath (0 °C). Add 2,4,6-trimethoxybenzaldehyde oxime (1.5 mmol) to the stirring mixture[1].

  • Nitrile Oxide Generation: Dissolve an additional 2.0 mmol of PhI(OAc)2​ in acetonitrile (8 mL) and water (4 mL). Add this solution dropwise to the reaction flask over a strict 30-minute period to maintain a low steady-state concentration of the nitrile oxide, thereby preventing dipole dimerization (furoxan formation)[1].

  • Cycloaddition: Remove the ice bath, allow the reaction mixture to gradually warm to room temperature, and stir until TLC indicates complete consumption of the oxime.

  • Workup & Isolation: Extract the aqueous mixture with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the target benzo[d]isoxazole via silica gel column chromatography.

G Step1 Step 1: Phenol Oxidation Mix Phenol + PhI(OAc)2 in MeCN/H2O Stir at RT until consumption Step2 Step 2: Oxime Addition Add 2,4,6-Trimethoxybenzaldehyde Oxime Cool reaction in Ice Bath (0 °C) Step1->Step2 Step3 Step 3: Nitrile Oxide Generation Dropwise addition of PhI(OAc)2 over 30 minutes Step2->Step3 Step4 Step 4: Cycloaddition & Isolation Warm to RT, monitor via TLC Extract & Purify via Chromatography Step3->Step4

Caption: Experimental workflow for the one-pot Iodine(III)-mediated [3+2] cycloaddition.

Protocol B: Synthesis of 2,4,6-Trimethoxybenzaldehyde O-undec-10-enoyl Oxime

Mechanistic Rationale: Direct Fischer esterification is too harsh for sensitive oximes. Pre-activation of undecenoic acid with oxalyl chloride ensures rapid, mild esterification without degrading the oxime functionality[3].

  • Acid Activation: To a stirred solution of undecenoic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic drop of DMF at 0 °C under a nitrogen atmosphere[3].

  • Acid Chloride Formation: Stir the mixture at room temperature for 3 hours. Remove excess oxalyl chloride and solvent under vacuum to isolate the crude undecenoyl chloride[3].

  • Esterification: Dissolve 2,4,6-trimethoxybenzaldehyde oxime (1.0 eq.) in DCM containing triethylamine (1.5 eq.) as an acid scavenger. Slowly add the undecenoyl chloride solution dropwise at 0 °C[3].

  • Purification: Stir at room temperature until completion. Quench with water, extract with DCM, and purify the concentrated organic layer via column chromatography (30% ethyl acetate in hexane) to yield the oxime ester[3].

Quantitative Data & Spectroscopic Characterization

Table 1: Yields and NMR Characterization of Precursor Oximes for Cycloaddition [1] Data demonstrates the high-yielding preparation of various substituted oximes prior to their use in Iodine(III)-mediated cyclizations.

CompoundYield (%)Appearance 1 H NMR (DMSO- d6​ ) Highlights ( δ , ppm)
2,4,6-Trimethoxybenzaldehyde oxime 94White solid10.78 (s, 1H), 8.12 (s, 1H), 6.26 (s, 2H), 3.81 (s, 3H), 3.77 (s, 6H)
4-Methoxybenzaldehyde oxime92White solid10.93 (s, 1H), 8.05 (s, 1H), 7.50 (d, 2H), 6.93 (d, 2H), 3.75 (s, 3H)
4-Benzyloxybenzaldehyde oxime98White solid10.95 (s, 1H), 8.04 (s, 1H), 7.60–7.23 (m, 7H), 5.11 (s, 2H)
4-Fluorobenzaldehyde oxime93White solid10.33 (s, 1H), 8.15 (s, 1H), 7.68 (dd, 2H), 7.17 (dd, 2H) (in acetone- d6​ )

Table 2: Spectroscopic Data for Synthesized Oxime Esters [3] Diagnostic shifts confirming the successful esterification of the oxime hydroxyl group.

Oxime Ester DerivativeYield (%)IR ( νmax​ , cm −1 )Key 1 H NMR (CDCl 3​ ) Highlights ( δ , ppm)
2,4,6-Trimethoxybenzaldehyde O-undec-10-enoyl oxime 873020, 2929, 1708, 1536, 12158.26 (s, 1H), 5.76-5.84 (m, 1H), 4.91-5.01 (m, 2H), 3.88 (s, 9H)
4-(Trifluoromethoxy)benzaldehyde O-undec-10-enoyl oxime853575, 3305, 1705, 12157.80 (d, 2H), 7.26-7.28 (d, 2H), 5.74-5.87 (m, 1H), 4.91-5.02 (m, 2H)
2-Hydroxybenzaldehyde O-undec-10-enoyl oxime823377, 1711, 1578, 12647.35-7.40 (t, 1H), 7.03-7.06 (d, 1H), 5.7-5.85 (m, 1H), 3.86 (s, 3H)

Mechanistic Pathway Visualization

G A 2,4,6-Trimethoxybenzaldehyde Oxime B Nitrile Oxide Intermediate A->B PhI(OAc)2 Oxidation E Benzo[d]isoxazole-4,7-diol (Heterocycle) B->E [3+2] Cycloaddition C Phenol D o-Benzoquinone Intermediate C->D PhI(OAc)2 Oxidation D->E [3+2] Cycloaddition

Caption: Mechanistic logic of the dual Iodine(III)-mediated oxidation and subsequent [3+2] cycloaddition.

References

  • Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. NIScPR. Available at: [Link]

  • Iodine(III)-Mediated[3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS. ResearchGate. Available at: [Link]

  • DOKTORI ÉRTEKEZÉS (1,3-Dipolar Cycloaddition Chemistry). University of Szeged. Available at:[Link]

Sources

Application

Application Note: Synthesis and Antifungal Evaluation of 2,4,6-Trimethoxybenzaldehyde Oxime and Its Derivatives

Executive Summary Oxime esters represent a highly versatile class of pharmacophores in medicinal chemistry, frequently serving as robust building blocks for agrochemicals and pharmaceuticals. Recent lipid-based drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxime esters represent a highly versatile class of pharmacophores in medicinal chemistry, frequently serving as robust building blocks for agrochemicals and pharmaceuticals. Recent lipid-based drug design strategies have explored the esterification of phenolic aldoximes with bioactive fatty acids to synergize their antimicrobial properties[1]. This application note details the synthesis, structural characterization, and in vitro antifungal evaluation of 2,4,6-trimethoxybenzaldehyde oxime (Compound 2h) and its undecenoic acid ester derivative (Compound 3h)[1]. By contrasting its efficacy with the highly active 3-hydroxy analog (Compound 3j)[2], we provide critical Structure-Activity Relationship (SAR) insights to guide the rational design of future antifungal therapeutics.

Rationale and Structure-Activity Relationship (SAR) Insights

Undecenoic acid is a naturally occurring fatty acid with established antifungal properties, primarily functioning by disrupting fungal cell membranes and interfering with lipid biosynthesis[1]. Esterifying it with substituted benzaldehyde oximes creates a hybrid molecule designed to enhance lipophilicity and cellular penetration[3].

However, the choice of the aromatic substituent fundamentally dictates the biological efficacy. While the 3-hydroxybenzaldehyde oxime ester (Compound 3j) exhibits promising activity against Candida albicans (MIC = 31.2 µg/mL)[2], the 2,4,6-trimethoxybenzaldehyde oxime ester (Compound 3h) demonstrates negligible antifungal activity[2].

Causality Insight: The stark contrast in activity is driven by a combination of steric and electronic factors. The three bulky methoxy groups at the 2, 4, and 6 positions create significant steric hindrance around the oxime ester linkage. This structural crowding likely prevents the molecule from effectively binding to target fungal enzymes or receptors. Furthermore, the absence of a hydrogen-bond donor (such as the -OH group present in Compound 3j) drastically reduces the molecule's ability to anchor to polar residues within the binding pocket[2].

SAR Core Oxime Ester Scaffold Tail Undecenoic Acid Tail (Lipophilic) Core->Tail Head Benzene Ring Substituents (Steric/Electronic) Core->Head Mech1 Fungal Membrane Insertion Tail->Mech1 Mech2 Target Receptor Binding Head->Mech2 Note1 3-OH (Compound 3j): High Affinity (H-Bonding) Mech2->Note1 Note2 2,4,6-Trimethoxy (Compound 3h): Steric Hindrance Reduces Affinity Mech2->Note2

Caption: Structure-Activity Relationship (SAR) model for undecenoic acid-based oxime esters.

Experimental Methodologies

The following protocols outline the synthesis of the oxime intermediate and its subsequent esterification, utilizing mild coupling reagents to preserve the integrity of the methoxy substituents.

Protocol A: Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime (Compound 2h)

Objective: To convert 2,4,6-trimethoxybenzaldehyde into its corresponding aldoxime via the nucleophilic addition of hydroxylamine[1].

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 15 mmol) and sodium acetate (NaOAc, 15 mmol) in 10 mL of distilled water. Add this aqueous solution dropwise to the ethanolic aldehyde solution under continuous stirring.

  • Reaction & Self-Validation: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–3 hours. Causality for Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The product oxime possesses a polar hydroxyl (-OH) group capable of hydrogen bonding with the silica stationary phase, resulting in a distinctly lower Retention factor (Rf) compared to the starting aldehyde.

  • Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Characterization: Yield: ~89%. IR (CHCl₃, cm⁻¹): 3684 (-OH), 1583 (-C=N). ¹H NMR (CDCl₃, ppm): δ 8.07 (s, 1H, -CH=N), 3.88 (s, 9H, -OCH₃), 3.79 (s, 2H, Ar-H)[1].

Protocol B: Synthesis of Undecenoic Acid Oxime Ester (Compound 3h)

Objective: To couple the synthesized oxime with undecenoic acid[1].

Causality Insight: We utilize Steglich esterification (EDCI/DMAP) rather than forming an acid chloride (via SOCl₂). Acid chlorides can trigger the Beckmann rearrangement, undesirably converting oximes into amides. EDCI ensures a mild, room-temperature coupling that strictly yields the target O-acyl oxime.

  • Activation: Dissolve undecenoic acid (10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add EDCI (12 mmol) and DMAP (1 mmol) to the solution at 0°C. Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add 2,4,6-trimethoxybenzaldehyde oxime (10 mmol) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water (30 mL). Separate the organic layer and wash sequentially with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure oxime ester.

Synthesis cluster_0 Chemical Synthesis Workflow A 2,4,6-Trimethoxy- benzaldehyde B Oximation (NH2OH·HCl) A->B C Oxime Intermediate (Compound 2h) B->C D Esterification (Undecenoic Acid, EDCI/DMAP) C->D E Oxime Ester (Compound 3h) D->E

Caption: Workflow for the synthesis of 2,4,6-trimethoxybenzaldehyde oxime undecenoate.

Protocol C: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against Candida albicans MTCC 3017[3].

  • Inoculum Preparation: Cultivate C. albicans MTCC 3017 on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1–5 × 10⁶ CFU/mL). Dilute 1:100 in Mueller Hinton broth[3].

  • Plate Setup: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (Compounds 2h, 3h, 3j, and Miconazole) ranging from 250 µg/mL to 0.9 µg/mL in the broth.

  • Inoculation & Incubation: Add 10 µL of the diluted fungal suspension to each well. Incubate the plates at 35°C for 24–48 hours.

  • Endpoint Determination & Self-Validation: Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality for Validation: Visual turbidity can be subjective, especially with lipid-based compounds that may precipitate. Resazurin dye (blue and non-fluorescent) provides a self-validating metabolic readout. Viable fungal cells reduce resazurin to resorufin (pink and highly fluorescent), offering an unambiguous, objective endpoint for MIC determination. The MIC is the lowest concentration that prevents the color change.

Data Presentation: Comparative Antifungal Efficacy

The table below summarizes the antifungal activity of the synthesized compounds, highlighting the critical impact of the aromatic substituents on biological efficacy[1][2].

CompoundR-Group SubstitutionMIC (µg/mL)Mechanistic Observation
2h 2,4,6-trimethoxy (Oxime only)>100Lacks lipophilic tail required for efficient membrane penetration.
3h 2,4,6-trimethoxy (Oxime ester)>100Steric bulk of methoxy groups hinders target binding/enzymatic cleavage.
3j 3-hydroxy (Oxime ester)31.2Optimal balance of lipophilicity and H-bonding yields promising activity.
Miconazole N/A (Standard Control)7.8Validated ergosterol biosynthesis inhibitor.

Note: Data synthesized from Vijayendar et al.[1][2].

References

  • [1] Venepally Vijayendar, Shiva Shanker Kaki, Ram Chandra Reddy Jala, et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS." Indo American Journal of Pharmaceutical Research / ResearchGate, 2015. URL:[Link]

  • Venepally Vijayendar, Shiva Shanker Kaki, et al. "Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters." Indian Journal of Chemistry / NIScPR, 2017. URL:[Link]

  • [2] Venepally Vijayendar, et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS (Focus on Compound 3j)." ResearchGate, 2015. URL:[Link]

  • [3] Venepally Vijayendar, et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS (Biofilm & Assay Protocols)." ResearchGate, 2015. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime

Welcome to the technical support guide for the synthesis of 2,4,6-trimethoxybenzaldehyde oxime. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,4,6-trimethoxybenzaldehyde oxime. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2,4,6-trimethoxybenzaldehyde oxime?

A1: The synthesis is a classic condensation reaction between an aldehyde (2,4,6-trimethoxybenzaldehyde) and hydroxylamine. Since free hydroxylamine is unstable, it is typically generated in situ from a stable salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). A base is required to neutralize the HCl and liberate the nucleophilic hydroxylamine, which then attacks the electrophilic carbonyl carbon of the aldehyde.[1]

Q2: Why is pH control so critical during an oximation reaction?

A2: The rate of oxime formation is highly pH-dependent. The reaction requires free hydroxylamine to act as a nucleophile, but it is also acid-catalyzed. The optimal pH is typically weakly acidic, around 4-6.[2]

  • Too Acidic (pH < 4): The nitrogen of hydroxylamine becomes fully protonated (NH₃OH⁺), losing its nucleophilicity and stalling the initial attack on the carbonyl carbon.

  • Too Alkaline (pH > 7): While free hydroxylamine concentration is high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. Furthermore, hydroxylamine can become unstable in strongly alkaline solutions. Side reactions, such as aldehyde degradation, may also increase.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reactions of concern are the dehydration of the aldoxime product to form 2,4,6-trimethoxybenzonitrile and, under certain conditions, a Beckmann rearrangement.[3][4]

  • Nitrile Formation: This is typically promoted by dehydrating agents or high temperatures. Careful control of reaction conditions is necessary to minimize this byproduct.[5]

  • Beckmann Rearrangement: Although more prevalent with ketoximes, aldoximes can rearrange to form amides (in this case, 2,4,6-trimethoxybenzamide) in the presence of strong acids.[6][7]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired oxime. What are the primary factors to investigate?

A: Low yield is a frequent issue stemming from several potential sources ranging from reagent quality to suboptimal reaction conditions.[3]

1. Reactivity & Reagent Quality:

  • Cause: The starting aldehyde may be impure or have degraded. Hydroxylamine hydrochloride can also degrade over time.

  • Solution: Ensure the 2,4,6-trimethoxybenzaldehyde is of high purity (recrystallize if necessary).[7] Use fresh, high-quality hydroxylamine hydrochloride.

2. Incorrect Stoichiometry:

  • Cause: An insufficient amount of hydroxylamine or base will result in incomplete conversion of the starting aldehyde.

  • Solution: Use a slight excess (e.g., 1.2 to 1.5 equivalents) of both hydroxylamine hydrochloride and the base to drive the reaction equilibrium towards the product.[8][9]

3. Suboptimal pH:

  • Cause: As discussed in the FAQs, incorrect pH is a major cause of reaction failure. If using a base like sodium carbonate or sodium hydroxide, its strength and stoichiometry must be carefully controlled.[2]

  • Solution: Using a buffered system, such as sodium acetate, can help maintain the pH in the optimal weakly acidic range.[7] Alternatively, a weak base like pyridine can be employed.[10]

4. Inadequate Temperature or Reaction Time:

  • Cause: The reaction may be kinetically slow at room temperature, especially if there are steric hindrances from the ortho-methoxy groups on the aldehyde.

  • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating (e.g., refluxing in ethanol) to increase the rate.[7] Extend the reaction time until TLC indicates the consumption of the starting aldehyde.[3]

Problem Area: Significant Byproduct Formation

Q: My NMR spectrum shows significant impurities alongside my product. How can I improve selectivity?

A: Byproduct formation indicates that reaction conditions are promoting undesired chemical pathways.

1. Presence of Nitrile Impurity:

  • Cause: This suggests that the oxime is dehydrating. This can be caused by excessive heat or the presence of acidic catalysts that favor elimination.

  • Solution: Avoid overly high reaction temperatures. If heating is necessary, do so gently. Ensure the pH does not become too acidic, which could catalyze both the Beckmann rearrangement and dehydration.[5]

2. Unreacted Starting Material:

  • Cause: This is an incomplete reaction, not a side reaction. However, residual aldehyde can complicate purification.

  • Solution: Refer to the solutions for "Low Yield," particularly regarding stoichiometry and reaction time/temperature. Using a slight excess of hydroxylamine is the most direct way to consume all the aldehyde.[9]

Problem Area: Product Isolation and Purification

Q: The oxime is separating as an oil instead of a crystalline solid, making it difficult to purify. What should I do?

A: Oiling out is common when a compound's melting point is near the temperature of the crystallization medium or when impurities are present.

1. Inducing Crystallization:

  • Cause: The product may be too soluble in the workup solvent, or the solution is supersaturated.

  • Solution:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.[7]

    • Seeding: If you have a small amount of pure crystalline product, add a single crystal to the solution to initiate crystallization.

    • Anti-Solvent: After completing the reaction, pour the mixture into a large volume of cold water to precipitate the organic product.[11] If the product is oily, try adding an "anti-solvent" (a solvent in which the oxime is insoluble, like hexane) dropwise to your purification solvent (e.g., ethanol) until turbidity persists.

2. Purification Strategy:

  • Cause: If the product remains oily or impure after crystallization attempts, co-eluting impurities may be the problem.

  • Solution:

    • Recrystallization: Choose a solvent system where the oxime is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol/water mixtures are good starting points.[12]

    • Column Chromatography: If recrystallization fails, purify the crude product using silica gel column chromatography. A common mobile phase is a gradient of ethyl acetate in hexane.[13]

Optimized Experimental Protocols

Protocol 1: Conventional Synthesis in Solution

This method uses a common base and solvent system, prioritizing procedural simplicity.

  • Preparation: In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.[7]

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (50-60°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot is no longer visible (typically 1-3 hours).[3]

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold distilled water (3-4 times the volume of ethanol used).

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold water.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure 2,4,6-trimethoxybenzaldehyde oxime.[10]

Protocol 2: Solvent-Free Synthesis by Grinding (Green Chemistry)

This environmentally friendly approach is extremely fast and often results in high yields.[14]

  • Preparation: In a mortar, combine 2,4,6-trimethoxybenzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as bismuth(III) oxide (Bi₂O₃, 0.6 mmol) or anhydrous sodium carbonate (Na₂CO₃, 1.5 mmol).[8][14]

  • Grinding: Grind the solid mixture vigorously with a pestle at room temperature.

  • Monitoring: The reaction is typically very fast. Monitor by taking a small sample after 2-5 minutes and analyzing by TLC.[3]

  • Extraction: Once the reaction is complete, add ethyl acetate (10 mL) to the mortar and triturate the solid.

  • Isolation: Filter the mixture to remove the insoluble catalyst. Add water to the filtrate to precipitate the oxime product.

  • Drying: Filter the precipitated solid, wash with a small amount of cold water, and dry under vacuum to obtain the pure oxime.[14]

Data Summary: Reaction Condition Comparison

MethodAldehyde (eq)NH₂OH·HCl (eq)Base/Catalyst (eq)SolventTimeYield (%)Reference
Conventional1.01.0NaOH (2.0)H₂O/EtOH2 hQuantitative[11]
Conventional1.01.5Pyridine (0.5 mL)Ethanol0.5-3 hHigh[10]
Grinding1.01.0Na₂CO₃ (1.5)Solvent-Free10 min95%[8]
Grinding1.01.2Bi₂O₃ (0.6)Solvent-Free1.5-3 min>98%[14]
Reflux1.01.0Oxalic Acid (1.0)Acetonitrile60 min95%[15]

Visualized Workflows and Logic

General Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Combine Aldehyde, NH2OH·HCl, and Base/Catalyst B Stir/Grind at Specified Temperature A->B C Monitor by TLC B->C C->B Incomplete D Quench/Precipitate (e.g., with water) C->D Complete E Filter and Wash Solid D->E F Recrystallization or Column Chromatography E->F G Characterize Product (NMR, MP, etc.) F->G

Caption: Standard workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield TLC Check TLC: Unreacted Aldehyde? Start->TLC Yes_SM YES TLC->Yes_SM Yes No_SM NO TLC->No_SM No Cause_Incomplete Cause: Incomplete Reaction Yes_SM->Cause_Incomplete Cause_Loss Cause: Product Loss or Degradation No_SM->Cause_Loss Sol_Time Increase Reaction Time and/or Temperature Cause_Incomplete->Sol_Time Sol_Stoich Increase NH2OH·HCl & Base Stoichiometry Cause_Incomplete->Sol_Stoich Sol_pH Verify/Adjust pH to Weakly Acidic Cause_Incomplete->Sol_pH Sol_Workup Optimize Workup: Check Solvent Polarity, Avoid Emulsions Cause_Loss->Sol_Workup Sol_Purify Optimize Purification: Choose Better Recrystallization Solvent Cause_Loss->Sol_Purify Sol_SideRxn Check for Side Products (Nitrile, Amide). Adjust Temp/pH. Cause_Loss->Sol_SideRxn

Caption: Decision tree for diagnosing low yield issues.

References

  • Heravi, M. M., & Zadsirjan, V. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(6), 4911-4914. [Link]

  • Kato, T., et al. (1974). Process for producing oximes. U.S.
  • Sciencemadness Discussion Board. (2014). Oximes. [Link]

  • ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?[Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

  • ResearchGate. (2017). What is the appropriate method for the preparation of oxime compounds having carbonyl group?[Link]

  • Majee, A., & Kundu, S. K. (2009). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Arkivoc, 2009(11), 263-273. [Link]

  • Bonancía, P., et al. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. The Journal of Organic Chemistry, 71(22), 8433-8440. [Link]

  • Colussi, S., et al. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Polymer Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. [Link]

  • ResearchGate. (n.d.). Experiment for oximation of benzaldehyde with NH₂OH·HCl/nano Fe₃O₄ system. [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate. Analytical Sciences: X-ray Structure Analysis Online, 22, x161-x162. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Yilmaz, F., & Çelik, G. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. [Link]

  • Organic Syntheses. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

Sources

Optimization

"purification methods for 2,4,6-trimethoxybenzaldehyde oxime"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation and purification of 2,4,6-trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation and purification of 2,4,6-trimethoxybenzaldehyde oxime .

Due to its electron-rich aromatic ring and the severe steric hindrance imposed by the ortho-methoxy groups, this compound requires precise handling to prevent yield loss and manage geometric isomerization. This guide bypasses generic advice, offering field-proven, self-validating protocols grounded in mechanistic causality.

Purification Workflow Overview

G N1 Crude Reaction Mixture (Oxime, Salts, Unreacted Aldehyde) N2 Aqueous Quench & Extraction (H2O / EtOAc or Et2O) N1->N2 Add H2O/Brine N3 Organic Phase (Contains Target Oxime) N2->N3 Phase Separation N4 Drying & Concentration (Na2SO4, Rotary Evaporation) N3->N4 Remove H2O N5 Column Chromatography (Silica Gel, Hexane:EtOAc) N4->N5 Small Scale (<5g) N6 Recrystallization (Acetone/Water) N4->N6 Large Scale (>5g) N7 Pure 2,4,6-Trimethoxybenzaldehyde Oxime (White Solid, >99% Purity) N5->N7 N6->N7

Workflow for the isolation and purification of 2,4,6-trimethoxybenzaldehyde oxime.

Quantitative Data Summaries

Table 1: Purification Strategy Comparison

Method Ideal Scale Target Impurities Removed Expected Yield Recovery
Liquid-Liquid Extraction All scales Inorganic salts (Na₂CO₃, NH₂OH·HCl) >95%
Column Chromatography < 5 grams Unreacted aldehyde, trace Z-isomers 81% - 89%

| Recrystallization | > 5 grams | Minor organic impurities | 75% - 85% |

Table 2: Chromatographic & Physical Properties

Property Value / Condition
Appearance White solid[1]
Recommended TLC System 30% Ethyl Acetate in Hexane (v/v)
Detection Method UV (254 nm), Iodine vapor

| Geometric Isomer Ratio | Heavily favors the E-isomer (due to steric hindrance)[2] |

Phase 1: Reaction Quenching & Initial Extraction

Q: What is the optimal initial workup for the crude reaction mixture? A: The synthesis of 2,4,6-trimethoxybenzaldehyde oxime typically involves reacting the parent aldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., Na₂CO₃). This generates water-soluble inorganic salts. The optimal workup is a liquid-liquid extraction using a moderately polar organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

Causality: The target oxime is highly lipophilic due to the aromatic ring and three methoxy groups, partitioning favorably into the organic layer. Washing with brine (saturated NaCl) is critical; it increases the ionic strength of the aqueous layer, forcing any partially dissolved oxime into the organic phase via the "salting-out" effect, while simultaneously preventing emulsion formation.

Step-by-Step Protocol: Liquid-Liquid Extraction

  • Quench: Add a saturated aqueous solution of NH₄Cl to neutralize the basic reaction mixture.

  • Extract: Transfer the mixture to a separatory funnel and add EtOAc (volume equal to the aqueous phase).

  • Partition: Shake vigorously and vent to release pressure. Allow the phases to separate.

  • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate. The oxime should only be visible in the organic layer under UV light (254 nm). If the aqueous layer shows product, your pH is likely too basic (see Troubleshooting).

  • Wash & Dry: Collect the organic phase, wash twice with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude white solid[1].

Phase 2: Chromatographic Purification

Q: When should I choose column chromatography, and what is the ideal solvent system? A: Column chromatography is necessary when the crude product contains unreacted 2,4,6-trimethoxybenzaldehyde or when you need to separate trace geometric isomers. The standard, field-validated solvent system is 30% ethyl acetate in hexane (v/v) .

Causality: The oxime functional group (-C=N-OH) is a strong hydrogen-bond donor and acceptor, causing it to interact strongly with the polar silanol groups on the silica gel stationary phase. The 30% EtOAc provides the exact polarity required to competitively disrupt these hydrogen bonds, allowing the oxime to elute efficiently while leaving highly polar impurities at the baseline.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Pack: Prepare a slurry of silica gel (60-120 mesh) in 100% hexane and pack the column, ensuring no air bubbles are trapped.

  • Load: Dissolve the crude oxime in a minimum volume of dichloromethane (DCM) and carefully load it onto the top of the silica bed.

  • Elute: Begin elution with a gradient: start with 10% EtOAc in hexane to flush out non-polar impurities, then step up to 30% EtOAc in hexane.

  • Self-Validation Check: Analyze fractions via TLC. 2,4,6-trimethoxybenzaldehyde oxime will appear as a distinct UV-active spot.

  • Recover: Pool the fractions containing the single pure spot and evaporate the solvent to obtain the purified product (Typical yield: 81-89%).

Phase 3: Recrystallization for High-Purity Scaling

Q: How do I scale up purification without using massive volumes of silica gel? A: For batches larger than 5 grams, recrystallization is the most scalable and cost-effective method. An acetone-water or ethanol-water solvent system is highly recommended for aromatic oximes[3].

Causality: The oxime is highly soluble in hot polar organic solvents (acetone/ethanol) but insoluble in water. By dissolving the compound in the organic solvent and using water as an anti-solvent, you create a supersaturated solution upon cooling. The slow cooling process allows the oxime molecules to form a highly ordered crystal lattice, systematically excluding structurally dissimilar impurities.

Step-by-Step Protocol: Acetone-Water Recrystallization

  • Dissolve: Place the crude oxime in an Erlenmeyer flask and add a minimum volume of boiling acetone just until the solid dissolves.

  • Saturate: While keeping the solution hot, add warm distilled water dropwise until the solution becomes slightly cloudy (the "cloud point," indicating saturation).

  • Clarify: Add 1-2 drops of hot acetone until the solution is perfectly clear again.

  • Crystallize: Remove from heat and allow the flask to cool slowly to room temperature undisturbed.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath (0-4 °C) for 2 hours to maximize precipitation.

  • Self-Validation Check: Filter the crystals via vacuum filtration. Spot the mother liquor on a TLC plate to ensure no significant product is being lost. Wash the crystals with ice-cold water and dry under a vacuum[3].

Phase 4: Troubleshooting & FAQs

Q: I am seeing two closely eluting spots on my TLC. Is my product degrading? A: No, this is a well-documented phenomenon with oximes and is not degradation. The reaction of aldehydes with hydroxylamine typically yields a mixture of two geometrical isomers: the E (syn) and Z (anti) forms[2]. Causality: The restricted rotation around the carbon-nitrogen double bond (C=N) traps the hydroxyl group in either configuration. For 2,4,6-trimethoxybenzaldehyde oxime, the severe steric hindrance from the two bulky ortho-methoxy groups heavily favors the thermodynamically stable E-isomer[2]. However, trace amounts of the Z-isomer can appear as a secondary spot on TLC. If absolute stereochemical purity is required, repeated recrystallization will enrich the E-isomer.

Q: My extraction yield is much lower than the expected 89-94%. What went wrong? A: Low yields in oxime synthesis and purification usually stem from losses during the aqueous wash. Causality: Oximes are weakly acidic (pKa ~10-12). If the aqueous quench is too basic (pH > 10), the oxime can become deprotonated and partition into the aqueous layer as a water-soluble oximate salt. Ensure your aqueous phase is strictly neutralized (pH ~7) using NH₄Cl before performing the organic extraction.

References

  • - niscpr.res.in 2.1 - acs.org 3. - osaka-u.ac.jp 4.3 - nih.gov

  • 2 - researchgate.net

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4,6-Trimethoxybenzaldehyde Oxime Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected roadblocks during the oximation of highly electron-rich arylaldehydes. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected roadblocks during the oximation of highly electron-rich arylaldehydes. While the synthesis of 2,4,6-trimethoxybenzaldehyde oxime generally affords high yields (89–94%) under optimized conditions, the unique electronic environment of the 2,4,6-trimethoxyphenyl ring introduces specific, highly sensitive side reactions.

This guide provides a deep mechanistic analysis of these side reactions—namely E/Z isomerization, dehydration to nitriles, and carbinolamine hydrolysis—alongside self-validating protocols to ensure absolute structural fidelity in your drug development workflows.

Diagnostic Troubleshooting Logic

When your isolated yield drops or your spectroscopic data shows unexpected complexity, use the following decision tree to isolate the chemical causality of the failure.

Troubleshooting Start Issue: Low Yield or Impure Oxime Q1 Multiple spots on TLC? (Complex NMR signals) Start->Q1 EZ E/Z Isomerization (Stereoisomer Mixture) Q1->EZ Yes Q2 IR shows sharp peak at ~2200-2250 cm⁻¹? Q1->Q2 No Sol_EZ Optimize pH to 4.5-5.5 to favor (E)-isomer EZ->Sol_EZ Nitrile Dehydration to Nitrile (Over-reaction) Q2->Nitrile Yes Hydrolysis Unreacted Aldehyde or Hydrolysis Q2->Hydrolysis No Sol_Nitrile Avoid prolonged heating & dehydrating agents Nitrile->Sol_Nitrile Sol_Hydro Remove water (azeotrope) or increase NH2OH excess Hydrolysis->Sol_Hydro

Diagnostic decision tree for troubleshooting 2,4,6-trimethoxybenzaldehyde oxime synthesis.

Frequently Asked Questions: Mechanistic Causality

Q1: Why am I seeing a mixture of products on my NMR when TLC shows only one or two very close spots?

The Causality: You are observing E/Z Isomerization . Aldoximes inherently form geometric stereoisomers around the C=N double bond. The (E)-isomer (where the hydroxyl group is anti to the bulky 2,4,6-trimethoxyphenyl ring) is thermodynamically favored due to reduced steric clash. However, the (Z)-isomer is often the kinetic product formed rapidly at low temperatures under basic conditions[1]. The Solution: If a single stereoisomer is required for downstream APIs, the reaction must be placed under thermodynamic control. Mildly acidic conditions allow reversible protonation of the oxime nitrogen, temporarily reducing the C=N double-bond character and facilitating rotation entirely to the (E)-isomer[1].

Q2: My isolated product shows a sharp IR stretch at ~2229 cm⁻¹. What went wrong?

The Causality: Your oxime has undergone Dehydration to 2,4,6-Trimethoxybenzonitrile . Oximes readily dehydrate to nitriles under harsh thermal conditions or in the presence of dehydrating agents (e.g., oxalyl chloride, POCl₃, or Appel conditions)[2]. The highly electron-donating methoxy groups at the ortho and para positions push electron density into the aromatic ring, stabilizing the developing positive charge during the elimination of the oxime hydroxyl group, making this specific substrate hyper-susceptible to over-reaction. The Solution: Strictly control the reaction temperature (do not exceed 80°C) and avoid highly acidic workups that can catalyze the elimination of water.

Q3: The reaction stalls, and I recover mostly unreacted 2,4,6-trimethoxybenzaldehyde. Why?

The Causality: This is a failure of pH Optimization resulting in Hydrolysis . Oxime formation is an equilibrium process[3].

  • If pH < 3: The amine lone pair on hydroxylamine is fully protonated ( NH3+​OH ), rendering it non-nucleophilic. The reaction cannot initiate.

  • If pH > 7: The initial nucleophilic attack occurs, forming a carbinolamine intermediate. However, the subsequent dehydration step (loss of water to form the C=N bond) is strictly acid-catalyzed. Without sufficient protons, the carbinolamine stalls and reversibly hydrolyzes back to the aldehyde[3].

Mechanistic Reaction Pathways

Pathway Aldehyde 2,4,6-Trimethoxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Addition Reagents + NH₂OH·HCl / Base Reagents->Carbinolamine E_Oxime (E)-Oxime (Thermodynamically Stable) Carbinolamine->E_Oxime -H₂O (pH 4.5-5.5) Z_Oxime (Z)-Oxime (Kinetically Favored) Carbinolamine->Z_Oxime -H₂O (Basic, Low Temp) Nitrile 2,4,6-Trimethoxybenzonitrile (Dehydration Side-Product) E_Oxime->Nitrile Harsh Heat / Dehydrating Agents Z_Oxime->E_Oxime Acid-catalyzed Isomerization Z_Oxime->Nitrile Harsh Heat / Dehydrating Agents

Mechanistic pathways showing oxime E/Z formation and nitrile dehydration side reactions.

Quantitative Impact of Reaction Conditions

To prevent side reactions, it is critical to understand how varying physical parameters shift the equilibrium. The table below summarizes the quantitative impact of different synthetic environments on the final product distribution.

Reaction ConditionPrimary Outcome(E):(Z) RatioNitrile Formation (%)Hydrolysis / Unreacted (%)
NaOAc, EtOH/H₂O, 80°C, pH 5 Optimal Oxime Yield> 95:5< 1%< 2%
NaOH, MeOH, 0°C, pH 9 Kinetic Control~ 40:600%~ 15% (Stalled Carbinolamine)
HCl (conc.), H₂O, 100°C, pH 1 Hydrolysis / Degradation100:0~ 8%> 45% (Reversion to Aldehyde)
Oxalyl Chloride, Et₃N, DMSO Complete DehydrationN/A> 95%0%

Self-Validating Experimental Protocol

To guarantee the selective synthesis of (E)-2,4,6-trimethoxybenzaldehyde oxime while suppressing nitrile formation, utilize this self-validating workflow. Every step contains a physical checkpoint to ensure the chemical system is behaving as intended.

Step 1: Reagent Preparation & pH Tuning
  • Suspend 2,4,6-trimethoxybenzaldehyde (10.0 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottomed flask[4].

  • In a separate beaker, dissolve hydroxylamine hydrochloride ( NH2​OH⋅HCl , 15.0 mmol, 1.5 eq) and sodium acetate (NaOAc, 15.0 mmol, 1.5 eq) in 15 mL of deionized water.

  • Validation Checkpoint 1 (pH Verification): Measure the pH of the aqueous buffer solution. It must read between 4.5 and 5.5.

    • Causality: This confirms the optimal balance between free hydroxylamine nucleophilicity and the protons required for carbinolamine dehydration. If pH < 4, add trace NaOAc.

Step 2: Nucleophilic Addition & Dehydration
  • Add the aqueous buffer dropwise to the ethanolic aldehyde suspension while stirring at 300 rpm.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2 to 3 hours.

  • Validation Checkpoint 2 (TLC Monitoring): At the 2-hour mark, run a TLC (Ethyl Acetate/Hexane 3:7). The starting material ( Rf​≈0.6 ) should be entirely consumed, replaced by a highly polar oxime spot ( Rf​≈0.2 )[4].

    • Causality: If a high-running spot appears ( Rf​≈0.8 ), nitrile dehydration has initiated. Immediately remove from heat.

Step 3: Quench & Controlled Crystallization
  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol (do not evaporate to absolute dryness to prevent thermal dehydration).

  • Dilute the resulting slurry with 50 mL of ice-cold water to precipitate the oxime[4].

  • Extract the aqueous phase with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 2×50 mL) and dry over anhydrous Na2​SO4​ [4].

  • Filter and evaporate the solvent. Recrystallize the crude white solid from a minimum amount of hot ethanol.

Step 4: Final Analytical Validation
  • IR Spectroscopy: Confirm the presence of a broad O-H stretch at ~3300–3684 cm⁻¹ and a C=N stretch at ~1583 cm⁻¹. Crucially, verify the absolute absence of a sharp peak at 2200–2250 cm⁻¹ (which would indicate nitrile contamination).

  • ¹H NMR (CDCl₃): Confirm the (E)-isomer purity. The aldoxime proton (-CH=N) should appear as a sharp singlet at δ 8.07–8.16 ppm, and the methoxy protons at δ 3.79–3.88 ppm.

References

  • Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters NIScPR URL:[Link]

  • Iodine(III)-Mediated[3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Dehydration of Oxime to Nitriles AIP Publishing URL:[Link]

  • Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Oxime - Wikipedia Wikipedia URL: [Link]

  • Product Class 15: Oximes Thieme Connect URL:[Link]

Sources

Optimization

"stability issues of 2,4,6-trimethoxybenzaldehyde oxime under acidic/basic conditions"

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation and storage of electron-rich oximes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation and storage of electron-rich oximes. 2,4,6-Trimethoxybenzaldehyde oxime (CAS: 51903-38-9) is particularly notorious for its environmental sensitivity.

This guide is designed to troubleshoot specific degradation issues, explain the underlying mechanistic causality of its instability, and provide field-proven, self-validating protocols to ensure high-yield recovery.

Diagnostic Overview: The Mechanistic Achilles Heel

The structural hallmark of 2,4,6-trimethoxybenzaldehyde oxime is its highly electron-rich aromatic ring. The three methoxy groups at the ortho and para positions exert a massive electron-donating mesomeric effect (+M effect).

While this makes the molecule highly reactive for specific transformations, it also turns the carbon-nitrogen double bond (C=N) into an extreme liability under acidic conditions. When the oxime nitrogen is protonated, the resulting positive charge on the adjacent carbon is hyper-stabilized by the methoxy groups. This dramatically lowers the activation energy for nucleophilic attack by water, leading to rapid, irreversible hydrolysis back to 2,4,6-trimethoxybenzaldehyde and hydroxylamine.

AcidHydrolysis A 2,4,6-Trimethoxybenzaldehyde Oxime B Protonated Imine Intermediate A->B H+ (pH < 5) C Stabilized Carbocation (+M Effect) B->C Resonance D Hydrolysis Products: Aldehyde + NH2OH C->D H2O Attack

Mechanistic pathway of acid-catalyzed hydrolysis of 2,4,6-trimethoxybenzaldehyde oxime.

Quantitative Stability Matrix

To prevent unexpected loss of yield, consult this stability matrix before designing your reaction workup or storage conditions.

Chemical EnvironmentpH RangePrimary Degradation PathwayEstimated Half-LifeRecommended Action
Strong Aqueous Acid < 3.0Rapid Hydrolysis< 5 MinutesAvoid entirely.
Standard Silica Gel 4.5 - 5.5Surface-Catalyzed Hydrolysis1 - 2 HoursPre-treat silica with 1-2% TEA.
Neutral / Buffered 7.0 - 8.0None (Stable)> 6 Months (at 4°C)Optimal for workup & storage.
Mild Base 8.0 - 10.0Reversible Oximate FormationStableSafe for aqueous extraction.
Strong Base + Heat > 12.0Dehydration to NitrileHours to DaysAvoid prolonged heating in NaOH/KOH.

Troubleshooting FAQs

Q1: Why does my product completely degrade into the starting aldehyde during column chromatography?

Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). Because of the hyper-stabilized carbocation intermediate discussed above, the C=N bond of 2,4,6-trimethoxybenzaldehyde oxime is exceptionally prone to acid-catalyzed cleavage. Running this compound through a standard silica column acts as a solid-phase hydrolysis reactor, destroying your product. Solution: You must neutralize the acidic silanol groups. Slurry-pack your column using a solvent system containing 1–2% Triethylamine (TEA). Alternatively, bypass silica entirely and use basic alumina or purify via recrystallization from ethanol/water.

Q2: Is the oxime stable under basic conditions?

Causality: Yes, it is significantly more stable in base than in acid. The oxime proton is weakly acidic (pKa ~11–12). Under mildly basic conditions (pH 8–10), the molecule is stable and partially exists as an oximate anion. However, under strongly basic conditions coupled with heat, the oximate can undergo an elimination reaction (dehydration), yielding 2,4,6-trimethoxybenzonitrile. Solution: For routine extractions, use mild bases like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid boiling the oxime in strong hydroxide solutions.

Q3: How should I quench the oxime synthesis reaction to prevent degradation?

Causality: Oximes are typically synthesized using hydroxylamine hydrochloride (NH₂OH·HCl), which generates HCl as a byproduct. If the reaction is quenched with water or a strong acid, the sudden drop in pH will immediately hydrolyze the newly formed oxime. Solution: Quench the reaction with a saturated aqueous solution of Ammonium Chloride (NH₄Cl). NH₄Cl acts as a perfect buffer, maintaining the aqueous layer at a safe pH of ~7.5, which neutralizes any excess base without crossing into the dangerous acidic threshold.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. If a checkpoint fails, the protocol dictates an immediate corrective action, ensuring the system is self-validating.

Protocol: Synthesis and Isolation of 2,4,6-Trimethoxybenzaldehyde Oxime

Reference Standard Yield: ~89-94% (, )

Step 1: Reaction Setup Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water. Add hydroxylamine hydrochloride (1.5 eq).

Step 2: Immediate Buffering Crucial: Immediately add Na₂CO₃ (1.0 eq) to the stirring mixture. Causality: This neutralizes the HCl liberated from the hydroxylamine salt, shifting the equilibrium forward and protecting the product from auto-hydrolysis.

Step 3: Validation Checkpoint 1 (TLC Monitoring) Stir at room temperature for 12 hours. Validation: Spot the reaction mixture on two TLC plates. Plate A: Standard silica. Plate B: Silica pre-soaked in 2% TEA in hexanes. Pass Condition: Plate B shows a single product spot (oxime). Plate A will likely show a smeared starting material spot (aldehyde) due to on-plate degradation. Rely only on Plate B for reaction monitoring.

Step 4: Buffered Quench & Extraction Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Extract the mixture three times with Ethyl Acetate (EtOAc) ().

Step 5: Validation Checkpoint 2 (Aqueous pH Check) Before discarding the aqueous layer, test its pH using indicator paper. Pass Condition: pH must be between 7.0 and 8.0. Corrective Action: If pH < 7.0, add saturated NaHCO₃ to the organic layer during the subsequent wash step to neutralize residual acid before concentration.

Step 6: Isolation Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Store the resulting white solid at 4°C under an inert argon atmosphere to prevent long-term oxidative or hydrolytic degradation.

Workflow Step1 Crude Reaction Mixture (Oxime + Salts) Step2 Quench with Sat. NH4Cl (Target pH 7.5) Step1->Step2 Step3 Phase Separation (EtOAc / Aqueous) Step2->Step3 Step4 Validation Check: Aq. pH must be > 7 Step3->Step4 Aqueous Layer Step5 Dry over Na2SO4 & Concentrate in vacuo Step3->Step5 Organic Layer Step4->Step2 If pH < 7, add NaHCO3

Self-validating aqueous workup workflow to prevent acidic degradation of the oxime.

References

  • Title: Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters Source: National Institute of Science Communication and Policy Research (NIScPR) URL: [Link]

  • Title: トリフリルオキシベンザインの付加環化反応 (Cycloaddition Reactions of Triflyloxybenzynes) Source: The University of Osaka Institutional Knowledge Archive URL: [Link]

Troubleshooting

"troubleshooting guide for the synthesis of substituted benzaldehyde oximes"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted benzaldehyde oximes. This guide is designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted benzaldehyde oximes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important chemical transformation. As a foundational reaction in organic synthesis, the preparation of oximes is crucial for creating intermediates used in the synthesis of nitriles, amides (via the Beckmann rearrangement), and various pharmacologically active agents.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of substituted benzaldehyde oximes in a direct question-and-answer format.

Question 1: My reaction shows a very low yield or has not gone to completion, with significant starting aldehyde remaining according to my TLC analysis. What are the likely causes and how can I fix this?

Answer: This is one of the most common challenges in oxime synthesis. The root cause typically lies in one of three areas: the reactivity of your specific aldehyde, the reaction equilibrium, or suboptimal reaction conditions.

  • Cause 1: Insufficient Nucleophile Generation: The active reagent is free hydroxylamine (NH₂OH), not its hydrochloride salt (NH₂OH·HCl).[3] The hydrochloride salt must be neutralized by a base to generate the free, nucleophilic amine that can attack the electrophilic carbonyl carbon of the benzaldehyde. If your base is too weak or used in a substoichiometric amount, the concentration of free hydroxylamine will be too low for the reaction to proceed efficiently.

    • Solution: Ensure you are using at least one equivalent of a suitable base relative to the hydroxylamine hydrochloride. Common choices include sodium acetate, sodium carbonate, or pyridine.[3][4][5] For stubborn reactions, increasing the base to 1.5 equivalents can be beneficial.[6]

  • Cause 2: Unfavorable Reaction Equilibrium: Oximation is a reversible condensation reaction that produces water as a byproduct.[7] According to Le Châtelier's principle, the presence of water can push the equilibrium back towards the starting materials.

    • Solution: While many oximations proceed well in aqueous or alcoholic solvents, for difficult substrates, removing water can significantly improve yields. This can be achieved by using a Dean-Stark apparatus if the reaction is run in a solvent like toluene, or by switching to a solvent-free "green" grinding method.[1][6][7]

  • Cause 3: Low Reactivity of the Aldehyde: The electrophilicity of the carbonyl carbon is paramount. Benzaldehydes with strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aromatic ring are less reactive. Conversely, those with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are more reactive.[8]

    • Solution: For less reactive aldehydes, you may need to employ more forcing conditions. This includes increasing the reaction temperature (refluxing) or extending the reaction time.[4][9] Microwave-assisted synthesis is an excellent modern alternative that can dramatically reduce reaction times from hours to minutes and improve yields.[4]

Question 2: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of byproducts. What are these impurities and how can I improve selectivity?

Answer: Side product formation often results from the reaction conditions being too harsh or from the inherent instability of the starting material or product.

  • Primary Byproduct - Nitrile Formation: The most common byproduct is the corresponding benzonitrile, formed by the dehydration of the aldoxime.[10][11] This is particularly favored by high temperatures and strongly acidic or basic conditions.

    • Solution: Maintain careful control over the reaction's pH, aiming for a mildly acidic to neutral range (pH 3-7 is often optimal for aldehydes).[9] Avoid excessive heating or prolonged reaction times once the starting material is consumed (monitor by TLC).

  • Secondary Byproduct - Aldehyde Degradation: Substituted benzaldehydes can be susceptible to side reactions like polymerization or condensation, especially under strongly basic conditions.[9]

    • Solution: Ensure slow, portion-wise addition of reagents to control the reaction exotherm. Running the reaction at a lower temperature, even if it requires a longer time, can minimize these side reactions.

Below is a troubleshooting workflow to guide your optimization process.

Troubleshooting_Oxime_Synthesis start Problem: Low Oxime Yield check_sm TLC Analysis: Significant Starting Material (SM) Remaining? start->check_sm check_byproducts TLC/NMR Analysis: Significant Byproducts Present? start->check_byproducts check_sm->check_byproducts No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes byproduct_formation Byproduct Formation check_byproducts->byproduct_formation Yes solution_base Verify Base: - Use ≥1 equivalent of base (e.g., NaOAc, Na₂CO₃) - Check base strength incomplete_reaction->solution_base Cause: Nucleophile solution_conditions Modify Conditions: - Increase temperature/reflux - Increase reaction time - Consider microwave synthesis incomplete_reaction->solution_conditions Cause: Reactivity solution_equilibrium Shift Equilibrium: - Use Dean-Stark trap - Try solvent-free grinding incomplete_reaction->solution_equilibrium Cause: Equilibrium solution_nitrile To Minimize Nitrile: - Maintain pH 3-7 - Avoid excessive heat - Reduce reaction time byproduct_formation->solution_nitrile Issue: Dehydration solution_degradation To Minimize Degradation: - Use milder conditions - Control temperature byproduct_formation->solution_degradation Issue: Aldehyde Stability

Caption: Troubleshooting workflow for benzaldehyde oxime synthesis.

Question 3: I am having difficulty purifying my product. It either remains an oil or co-elutes with the starting material during column chromatography. What are some effective purification strategies?

Answer: Purification can be challenging, especially if the product has a low melting point or if unreacted starting material is present.[5]

  • For Oily Products: If your oxime is an oil or a low-melting solid, recrystallization may not be feasible.

    • Solution 1: Distillation: For thermally stable oximes, distillation under reduced pressure is an excellent method for purification.

    • Solution 2: Aqueous Wash: Unreacted aldehyde can sometimes be removed by washing the organic extract with an aqueous sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.

    • Solution 3: Column Chromatography: Optimize your solvent system for column chromatography. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate can often resolve the product from the less polar starting aldehyde.

  • For Solid Products:

    • Solution: Recrystallization: This is the preferred method for purifying solid oximes. A common procedure involves dissolving the crude product in a minimal amount of hot ethanol and adding water until turbidity is observed, then allowing it to cool slowly to form pure crystals.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of oxime formation?

    • The synthesis is a nucleophilic addition-elimination reaction. First, the nitrogen of free hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. Finally, the elimination of a water molecule results in the formation of the C=N double bond of the oxime.[7][13]

  • Q2: Can I use hydroxylamine free base directly instead of the hydrochloride salt?

    • While possible, it is not common practice. Hydroxylamine free base is less stable and potentially explosive. Using the stable hydrochloride salt and generating the free base in situ with a mild base is the standard, safer procedure.[3][9]

  • Q3: How do I confirm the structure of my synthesized benzaldehyde oxime?

    • A combination of spectroscopic techniques is used for structural confirmation.[2]

      • ¹H NMR: Look for the characteristic singlet for the aldoxime proton (CH=N) typically between δ 8.0-8.7 ppm and a broad singlet for the hydroxyl proton (-OH).[4][12]

      • IR Spectroscopy: Key stretches include a broad O-H band around 3300 cm⁻¹, a C=N stretch around 1640-1665 cm⁻¹, and an N-O stretch around 945 cm⁻¹.[11][14]

      • Melting Point: Comparison with literature values is a good indicator of purity.[15]

  • Q4: My product can exist as E/Z isomers. How does this affect my synthesis and characterization?

    • Yes, aldoximes can exist as geometric isomers (historically called syn and anti).[10] Often, one isomer is thermodynamically preferred and will be the major product.[6][10] In some cases, you may obtain a mixture. These isomers can sometimes be separated by column chromatography and will show distinct sets of peaks in the NMR spectrum. For most subsequent reactions, a mixture of isomers is acceptable.

Data & Protocols

Summary of Troubleshooting Strategies
ProblemPotential Cause(s)Recommended Solution(s)
Low/No Yield Insufficient free hydroxylamine; Unfavorable reaction equilibrium; Low aldehyde reactivity.Use ≥1 equivalent of base (e.g., NaOAc, Na₂CO₃); Remove water (Dean-Stark or grinding); Increase temperature/time; Use microwave synthesis.[4][6][7]
Byproduct Formation Dehydration to nitrile; Aldehyde polymerization/degradation.Maintain pH control (3-7); Avoid excessive heat; Use milder reaction conditions.[9][10]
Incomplete Reaction Reaction has not reached completion.Increase reaction time and monitor by TLC; Gently warm the reaction mixture.
Purification Difficulty Presence of unreacted aldehyde; Product is an oil; E/Z isomer mixture.Aqueous wash (sodium bisulfite); Column chromatography with optimized solvent system; Recrystallization from ethanol/water; Distillation under reduced pressure.[5][12]
Experimental Protocols

Protocol 1: Standard Aqueous/Alcoholic Synthesis

This protocol is a robust, general method for the synthesis of many substituted benzaldehyde oximes.[12]

  • Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) in a 4:1 mixture of water and ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.5 eq) to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. The oxime product will often precipitate as a solid.

  • Isolation & Purification: Collect the solid by suction filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure oxime.[12]

Protocol 2: Green, Solvent-Free Synthesis by Grinding

This environmentally friendly protocol is rapid and avoids the use of organic solvents.[6]

  • Preparation: In a clean, dry mortar, combine the substituted benzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium carbonate (1.5 eq).

  • Reaction: Using a pestle, grind the mixture thoroughly at room temperature for 2-5 minutes. The reaction is often complete within this time, which can be confirmed by TLC (dissolve a small aliquot in ethyl acetate).

  • Workup: After completion, add approximately 10 mL of water to the mortar and stir to dissolve the inorganic salts.

  • Isolation & Purification: Collect the solid product by suction filtration, wash with water, and dry under vacuum. If the product is a low-melting solid or oil, extract the mixture with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[6]

References

  • US3808275A - Process for producing oximes - Google P
  • Beckmann Rearrangement - Master Organic Chemistry.
  • Oximes: Structure, Formula, Prepar
  • Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions | The Journal of Organic Chemistry - ACS Public
  • Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed.
  • An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Benzaldehyde Oxime - Benchchem.
  • Benzaldehyde oxime - Wikipedia.
  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform
  • Prepar
  • CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google P
  • EP0121701A1 - Process for the production of o-substituted oximes - Google P
  • Research Progress on Sustainable and Green Production of Oxime - ACS Public
  • Oximes - BYJU'S.
  • Oxime - Wikipedia.
  • [Supporting Information] Table of Contents - The Royal Society of Chemistry.
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry.
  • Green Approach for Synthesis of Oximes by Using N
  • Oxime synthesis by condensation or oxid
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC.
  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Public
  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks.
  • EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof - Google P
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • Benzaldehyde oxime for synthesis 932-90-1 - Sigma-Aldrich.
  • Troubleshooting guide for the oximation of heterocyclic aldehydes - Benchchem.
  • Oxime Formation + Beckmann Rearrangement (NH₂OH/H⁺ then H₂SO₄).
  • Oxime synthesis - how to convert/remove unreacted aldehyde?
  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in W

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2,4,6-Trimethoxybenzaldehyde Oxime

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in navigating the complex thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemical engineers, and drug development professionals in navigating the complex thermodynamic and kinetic challenges associated with scaling up the synthesis of 2,4,6-trimethoxybenzaldehyde oxime.

This document moves beyond basic laboratory procedures, focusing on the causality behind process deviations and providing self-validating protocols to ensure reproducibility, safety, and high yields at the pilot scale.

Process Overview & Mechanistic Workflow

The conversion of 2,4,6-trimethoxybenzaldehyde to its corresponding oxime relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. While this is straightforward at the bench scale, pilot-scale execution introduces severe mass transfer limitations, exotherm risks, and crystallization challenges.

G A 2,4,6-Trimethoxybenzaldehyde + Solvent (EtOH/H2O) B Hydroxylamine Hydrochloride Addition A->B C Controlled Base Dosing (Exotherm Mitigation) B->C D Heating & Condensation (60-80°C, 2-4 hrs) C->D Temp Controlled E Controlled Cooling Ramp (Crystallization) D->E HPLC >95% Conv. F Filtration & Washing E->F G 2,4,6-Trimethoxybenzaldehyde Oxime (Pure E-Isomer) F->G

Workflow for the scale-up synthesis of 2,4,6-trimethoxybenzaldehyde oxime.

Standard Operating Procedure (SOP): Pilot-Scale Synthesis

Mechanistic Context: The three electron-donating methoxy groups on the benzaldehyde ring reduce the electrophilicity of the carbonyl carbon. Consequently, the nucleophilic attack by hydroxylamine requires elevated thermal energy to achieve complete conversion.

  • Step 1: Reactor Preparation & Solvation

    • Action: Charge a jacketed reactor with a 1.5:1 mixture of Ethanol and Deionized Water. Add 2,4,6-trimethoxybenzaldehyde.

    • Causality: The mixed solvent system balances the solubility of the hydrophobic organic aldehyde (ethanol) and the hydrophilic inorganic reagents (water).

    • Validation: Ensure complete dissolution via visual inspection or inline turbidity probes before proceeding.

  • Step 2: Reagent Charging

    • Action: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.2 - 1.5 equivalents) to the reactor under continuous agitation[1].

    • Causality: The hydrochloride salt is utilized because free hydroxylamine is highly unstable and prone to explosive decomposition at scale[2].

  • Step 3: Controlled Neutralization (Critical Safety Step)

    • Action: Slowly dose the base (e.g., sodium acetate or sodium hydroxide) over 60-120 minutes using a metering pump. Maintain internal reactor temperature below 30°C during addition[2].

    • Causality: The base neutralizes the HCl, liberating the nucleophilic free hydroxylamine. This acid-base reaction is highly exothermic. Rapid addition at scale will overwhelm the reactor's cooling capacity, leading to dangerous temperature spikes[2].

    • Validation: Monitor the real-time temperature curve. The dosing rate must be dynamically interlocked with the jacket cooling response.

  • Step 4: Condensation Reaction

    • Action: Heat the reaction mixture to 75°C - 80°C for 2 to 4 hours[1].

    • Causality: Heating provides the activation energy required for the dehydration of the tetrahedral hemiaminal intermediate, driving the formation of the C=N double bond.

    • Validation: Monitor reaction progress via HPLC. The reaction is deemed complete when the residual aldehyde peak is <1%.

  • Step 5: Crystallization and Isolation

    • Action: Apply a controlled cooling ramp (-0.5°C/min) to bring the reactor to 5°C. Filter the resulting slurry and wash the filter cake with cold water.

    • Causality: A slow, controlled cooling profile prevents the oxime from "oiling out" (forming a biphasic liquid system) and promotes the growth of high-purity, filterable crystals[2].

    • Validation: Confirm product purity via 1H NMR (target aldoxime peak typically around δ 8.07 ppm).

Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10g bench-scale synthesis to a 10kg pilot-scale batch.

ParameterLab Scale (10g)Pilot Scale (10kg)Mechanistic Rationale
Solvent System EtOH/H 2​ O (1:1)EtOH/H 2​ O (1.5:1)Higher ethanol ratio at scale improves the solubility of the electron-rich aldehyde, ensuring a homogeneous reaction mixture before heating.
Base Addition Bolus (1 min)Dosed (60-120 mins)Mitigates the severe exotherm generated by the neutralization of hydroxylamine hydrochloride; allows jacket cooling to remove heat[2].
Reaction Temp 80°C75°COperating slightly below the reflux temperature of ethanol prevents excessive solvent loss and dangerous pressure buildup.
Cooling Profile Ambient air cooling-0.5°C/min rampControlled cooling prevents supersaturation and "oiling out," promoting the growth of high-purity E-isomer crystals[2].
Typical Yield 89% - 94%85% - 90%Yields drop slightly at scale due to mass transfer limitations and minor losses in the mother liquor during filtration[3].

Troubleshooting Guide

Q: Why do we experience uncontrolled temperature spikes during base addition, and how can we prevent them? A: The neutralization of hydroxylamine hydrochloride by a strong base is a highly exothermic process[2]. In a laboratory flask, the high surface-area-to-volume ratio allows rapid heat dissipation. In a pilot-scale reactor, this ratio decreases significantly, trapping heat. Resolution: Implement a controlled, slower addition of the base using a dosing pump. Pre-cool the reaction mixture before base addition and ensure the reactor's active jacket cooling system is engaged to handle the expected thermal load[2].

Q: We are seeing incomplete conversion and lower yields in our 50L reactor. What is causing this? A: Incomplete reactions at scale are almost always tied to mass transfer limitations and inefficient mixing[2]. The initial suspension of hydroxylamine hydrochloride and the base can form localized concentration gradients if agitation is poor. Resolution: Increase the agitator speed and ensure proper baffle placement within the reactor to promote turbulent flow. Additionally, because the surface-area-to-volume ratio decreases at scale, you may need to extend the reaction time at 80°C. Always validate completion via HPLC before initiating the cooling phase[2].

Q: During workup, our product is "oiling out" instead of forming a crystalline solid. How do we force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when the cooling rate is too rapid, leading to supersaturation without nucleation[2]. Resolution: Optimize your ethanol-to-water ratio. If the mixture is too aqueous, the highly organic oxime will crash out as an oil. Implement a strict, slow cooling profile (e.g., -0.5°C/min) and consider seeding the reactor with pure 2,4,6-trimethoxybenzaldehyde oxime crystals when the temperature reaches the metastable zone[2].

Q: How does E/Z isomerization affect the synthesis, and how can we control the stereoselectivity? A: Oximes can exist in both E and Z geometries, which significantly impacts downstream applications, such as asymmetric catalytic reductions to hydroxylamines[4]. For 2,4,6-trimethoxybenzaldehyde, the E-isomer is thermodynamically favored due to steric hindrance from the bulky ortho-methoxy groups. Resolution: To maintain high E-isomer purity, avoid prolonged heating beyond the point of complete conversion, as excessive thermal stress can induce isomerization. Ensure the crystallization process is slow, as the thermodynamically stable E-isomer will preferentially pack into the crystal lattice[4].

Frequently Asked Questions (FAQs)

Q: What are the primary safety and environmental concerns when handling hydroxylamine at scale? A: Free hydroxylamine is highly unstable and can decompose explosively, which is why industrial synthesis relies on the much safer hydroxylamine hydrochloride salt[2]. However, the hydrochloride salt is still corrosive and toxic. Environmentally, traditional oxime synthesis generates significant salt effluent (e.g., NaCl or NaOAc) and requires large volumes of organic solvents, necessitating robust waste management and solvent recovery systems.

Q: Are there greener, more sustainable alternatives to the traditional hydroxylamine hydrochloride method? A: Yes. The traditional method is often criticized for its reliance on stoichiometric bases and the generation of effluent pollution. Recent advancements in green chemistry have introduced alternative methods, such as using natural acid catalysts (e.g., fruit juice extracts) to mediate the reaction. Furthermore, cutting-edge research has demonstrated the direct electrosynthesis of oximes using nitrogen oxides, which entirely eliminates the need for explosive hydroxylamine reagents, though these methods are largely still in the R&D phase[5].

Q: What analytical markers should I look for to confirm the identity of 2,4,6-trimethoxybenzaldehyde oxime? A: In 1H NMR ( CDCl3​ ), the characteristic aldoxime proton (-CH=N-OH) typically appears as a singlet around δ 8.07 ppm. The methoxy groups will appear as strong singlets around δ 3.79 - 3.88 ppm. In IR spectroscopy, look for the broad O-H stretch around 3300-3684 cm⁻¹ and the C=N stretch around 1512-1583 cm⁻¹[1].

References

  • Title: Scale-up challenges in the synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime" | Source: Benchchem | URL: 2

  • Title: Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters | Source: NIScPR | URL: Link

  • Title: Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium | Source: ACS Publications | URL: 3

  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS | Source: ResearchGate | URL: 1

  • Title: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities | Source: ResearchGate | URL: 4

  • Title: Green Approach for Synthesis of Oximes by Using Natural Acids | Source: IJPRA Journal | URL: Link

  • Title: Sustainable oxime production via the electrosynthesis of hydroxylamine in a free state | Source: ResearchGate | URL: 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Characterization of 2,4,6-Trimethoxybenzaldehyde Oxime Isomers

Introduction Welcome to the Application Support Center. As a Senior Application Scientist specializing in analytical characterization, I frequently guide researchers through the structural ambiguities of highly substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Application Support Center. As a Senior Application Scientist specializing in analytical characterization, I frequently guide researchers through the structural ambiguities of highly substituted aromatic oximes. 2,4,6-Trimethoxybenzaldehyde oxime presents unique characterization challenges due to the severe steric hindrance imparted by the ortho-methoxy groups and the inherent dynamic equilibrium of its geometric isomers.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute confidence in your analytical data.

FAQ 1: NMR Peak Duplication & Isomer Assignment

Q: Why am I seeing two distinct sets of signals in my 1H NMR spectrum for what should be a pure synthesized batch of 2,4,6-trimethoxybenzaldehyde oxime?

A: You are observing a mixture of the E and Z geometric isomers. While standard oximation of aldehydes typically yields a mixture of both forms, 2,4,6-trimethoxybenzaldehyde oxime predominantly favors the E-isomer[1].

The Causality: In the Z-isomer, the oxime hydroxyl (-OH) group is oriented syn to the aromatic ring. The bulky methoxy groups at the 2- and 6-positions create massive steric repulsion against the hydroxyl oxygen. Consequently, the E-isomer (where the -OH is anti to the ring and syn to the aldehydic proton) is thermodynamically favored.

To definitively assign the signals, rely on the anisotropic deshielding effect of the oxime oxygen. In the E-isomer, the spatial proximity of the hydroxyl oxygen's lone pairs to the aldehydic proton (-CH=N) causes significant deshielding, shifting the signal downfield compared to the Z-isomer[2].

Table 1: Diagnostic 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Structural FeatureE-Isomer (Major)Z-Isomer (Minor)Mechanistic Causality
Oxime -OH ~10.78 ppm (s, 1H)~11.10 ppm (s, 1H)Z-isomer OH is highly deshielded due to severe steric compression against the 2,6-methoxy groups.
Aldoxime -CH=N ~8.12 ppm (s, 1H)~7.65 ppm (s, 1H)E-isomer proton is deshielded by the syn-oriented hydroxyl oxygen lone pairs.
Aromatic C3, C5 -H ~6.26 ppm (s, 2H)~6.32 ppm (s, 2H)Minor variations occur due to the altered magnetic cone of the C=N bond orientation.
2,6-Methoxy -OCH3 ~3.77 ppm (s, 6H)~3.82 ppm (s, 6H)Steric clash in the Z-isomer slightly distorts the methoxy dihedral angles.
4-Methoxy -OCH3 ~3.81 ppm (s, 3H)~3.81 ppm (s, 3H)Distal to the oxime moiety; unaffected by geometric isomerism.

(Data synthesized from validated literature standards[3])

FAQ 2: Chromatographic Co-elution & Peak Tailing

Q: My E and Z isomers co-elute or exhibit severe peak tailing during LC-MS analysis. How can I baseline-resolve them?

A: Oximes are notorious for secondary interactions. The polar -OH group acts as a strong hydrogen bond donor, interacting with residual unendcapped silanols on standard silica-based C18 columns. This causes peak tailing and loss of resolution between the closely related E and Z polarities.

The Causality: By lowering the mobile phase pH with formic acid, you suppress silanol ionization (pKa ~4.5), forcing the interaction to rely purely on hydrophobic partitioning rather than ion-exchange or hydrogen bonding[3].

Self-Validating HPLC Separation Protocol

  • Step 1: Column Selection & Preparation

    • Select a highly endcapped C18 column (e.g., Kromasil C18, 4.6 × 50 mm, 4.6 μm) to minimize silanol activity[3].

    • Equilibrate the column at 30 °C with 5% Acetonitrile (MeCN) and 95% Water.

  • Step 2: Mobile Phase Formulation

    • Solvent A: LC-MS grade H2O + 0.05% Formic Acid (v/v).

    • Solvent B: LC-MS grade MeCN + 0.05% Formic Acid (v/v).

    • Critical Note: Do not use Trifluoroacetic Acid (TFA), as strong acids can catalyze on-column isomerization.

  • Step 3: Gradient Execution

    • Set flow rate to 1.0 mL/min.

    • 0.0 - 5.0 min: Linear gradient from 5% B to 95% B[3].

    • 5.0 - 7.0 min: Hold at 95% B to wash strongly retained impurities.

    • 7.0 - 7.1 min: Return to 5% B.

    • 7.1 - 10.0 min: Re-equilibrate column.

  • Step 4: Detection & Validation Check

    • Monitor UV absorbance at 254 nm and ESI-MS in positive ion mode (Target m/z: 212.1 [M+H]+)[3].

    • Self-Validation Check: Inject a known E/Z mixture. Calculate the resolution ( Rs​ ). If Rs​<1.5 , decrease the gradient slope by extending the gradient time to 10 minutes. The system is validated once baseline separation is achieved without peak tailing (Asymmetry factor As​ between 0.9 and 1.2).

FAQ 3: Spontaneous Isomerization During Storage

Q: I successfully isolated the pure E-isomer, but after a few days in solution, NMR shows the Z-isomer has reappeared. What is happening?

A: You are observing solvent-mediated, acid-catalyzed isomerization.

The Causality: Deuterated chloroform (CDCl3) degrades over time to produce trace amounts of DCl and phosgene. The acidic environment protonates the oxime nitrogen. This protonation breaks the π -bond character of the C=N double bond, allowing free rotation around the C-N single bond. Upon deprotonation, the molecule relaxes back into a thermodynamic mixture of E and Z isomers[2].

Acid_Catalyzed_Isomerization E_Isomer E-Isomer (Thermodynamically Stable) Protonated_E Protonated Oxime (N-H+ species) E_Isomer->Protonated_E +H+ (e.g., from CDCl3) Transition_State C-N Bond Rotation (Loss of pi-bond) Protonated_E->Transition_State Activation Transition_State->Protonated_E Relaxation Protonated_Z Protonated Z-Isomer Transition_State->Protonated_Z Rotation Protonated_Z->Transition_State Rotation Z_Isomer Z-Isomer (Sterically Hindered) Protonated_Z->Z_Isomer -H+ Z_Isomer->Protonated_Z +H+

Figure 1: Acid-catalyzed E/Z isomerization pathway of 2,4,6-trimethoxybenzaldehyde oxime.

Preventative Protocol:

  • Solvent Swap: Avoid CDCl3 for long-term NMR studies. Use DMSO-d6 or Acetone-d6[3], which do not generate acidic byproducts.

  • Solvent Neutralization: If CDCl3 must be used, filter it through a short plug of basic alumina immediately prior to dissolving your sample to neutralize trace acids.

  • Storage: Store purified oximes as dry solids in amber vials at -20 °C to prevent photo-induced radical isomerization.

Sources

Optimization

"removing impurities from 2,4,6-trimethoxybenzaldehyde starting material"

Welcome to the technical support center for the isolation and purification of 2,4,6-trimethoxybenzaldehyde (TMBA). As a highly electron-rich aromatic aldehyde, TMBA is a critical intermediate in the synthesis of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 2,4,6-trimethoxybenzaldehyde (TMBA). As a highly electron-rich aromatic aldehyde, TMBA is a critical intermediate in the synthesis of pharmaceuticals, chalcones, and advanced materials. However, its unique steric and electronic properties present specific challenges during downstream processing.

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve reagent-grade purity.

The Impurity Landscape: Causality and Chemical Behavior

TMBA is most commonly synthesized via the Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1]. Understanding the chemical nature of the resulting crude mixture is the first step in designing a logical purification strategy.

The highly electron-donating nature of the three methoxy groups makes the starting material exceptionally reactive, but the bulky ortho-methoxy groups create steric hindrance around the newly formed carbonyl carbon[2]. This leads to a specific impurity profile:

Table 1: Physicochemical Profile of TMBA and Common Impurities
CompoundSource of ContaminationMolecular WeightMelting PointSolubility & Reactivity Profile
2,4,6-Trimethoxybenzaldehyde Target Product196.20 g/mol 118–121 °CSoluble in organics; forms water-soluble bisulfite adducts.
1,3,5-Trimethoxybenzene Unreacted Starting Material168.19 g/mol 50–53 °CHighly non-polar; unreactive to bisulfite; soluble in hexanes.
2,4,6-Trimethoxybenzoic Acid Oxidation Byproduct212.20 g/mol ~140 °CAcidic; partitions into aqueous base (e.g., NaHCO₃ washes).
DMF / Phosphoric Byproducts Vilsmeier-Haack ReagentsVariableN/AHighly water-soluble; removed via aggressive aqueous washing.

Visualizing the Purification Logic

To separate TMBA from unreacted 1,3,5-trimethoxybenzene and non-aldehydic impurities, we exploit the specific reactivity of the aldehyde group to form a charged, water-soluble bisulfite adduct[3].

G Crude Crude Reaction Mixture (TMBA + 1,3,5-TMB + Acid) BaseWash Saturated NaHCO3 Wash (Removes Carboxylic Acids) Crude->BaseWash Bisulfite Add Saturated NaHSO3 + DMF Co-solvent BaseWash->Bisulfite PhaseSep Liquid-Liquid Extraction (EtOAc / Hexanes vs Water) Bisulfite->PhaseSep OrgPhase Organic Phase (Unreacted 1,3,5-TMB) [DISCARD] PhaseSep->OrgPhase AqPhase Aqueous Phase (TMBA-Bisulfite Adduct) [RETAIN] PhaseSep->AqPhase Regen Adduct Cleavage (NaOH aq. OR TMS-Cl) AqPhase->Regen Pure Pure 2,4,6-TMBA (Recrystallized) Regen->Pure

Biphasic bisulfite purification workflow for 2,4,6-trimethoxybenzaldehyde isolation.

Self-Validating Experimental Protocols

Because TMBA is sterically hindered by its two ortho-methoxy groups, traditional bisulfite precipitation (where the adduct crashes out as a solid) often results in poor yields[4]. Instead, a liquid-liquid extraction protocol utilizing a water-miscible co-solvent is required to force the equilibrium and keep the adduct dissolved in the aqueous layer[3].

Protocol A: Bisulfite Liquid-Liquid Extraction

Causality: The addition of DMF as a co-solvent increases the interfacial contact between the bulky organic aldehyde and the aqueous bisulfite ion, overcoming the steric hindrance that normally prevents adduct formation[3][4].

  • Dissolution: Dissolve the crude mixture (containing TMBA and impurities) in a minimal amount of dimethylformamide (DMF) or methanol (e.g., 5-10 mL per gram of crude)[4].

  • Adduct Formation: Transfer to a separatory funnel and add 3 volumes of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 30 to 60 seconds[3].

  • Phase Separation: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the funnel. Shake and allow the layers to separate[4].

  • Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2) alongside a crude reference. The TMBA spot should be entirely absent from the organic layer, confirming complete conversion to the aqueous adduct.

  • Isolation: Drain the aqueous layer (containing the TMBA adduct) into a clean flask. Discard the organic layer containing the unreacted 1,3,5-trimethoxybenzene.

Protocol B: Regeneration of the Aldehyde

You must break the bisulfite adduct to recover the pure TMBA. You can choose between a traditional aqueous method or a mild non-aqueous method.

Option 1: Aqueous Basification (Standard) Causality: High pH reverses the bisulfite addition equilibrium, liberating the free aldehyde[3].

  • Add an equal volume of ethyl acetate to the isolated aqueous adduct solution.

  • Dropwise, add 50% NaOH solution while stirring vigorously, monitoring the aqueous layer with a pH probe[4].

  • Validation Check: Continue addition strictly until the aqueous phase reaches pH 12 . Stopping at a lower pH will result in incomplete regeneration and loss of yield.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Option 2: Non-Aqueous TMS-Cl Cleavage (For sensitive downstream applications) Causality: Chlorotrimethylsilane (TMS-Cl) acts as a hard electrophile, irreversibly trapping the oxygen of the sulfonate group under neutral conditions, driving the release of the aldehyde without harsh aqueous bases[5].

  • Suspend the bisulfite adduct in anhydrous acetonitrile.

  • Add 2.0 equivalents of TMS-Cl and heat to 40–60 °C[5].

  • Validation Check: The reaction generates NaCl as a precipitate and hexamethyldisiloxane as a byproduct[5]. Complete precipitation of salts indicates reaction completion. Filter the salts and concentrate the filtrate.

Troubleshooting & FAQs

Q: My bisulfite adduct is precipitating at the interface between the organic and aqueous layers during extraction. How do I handle this? A: This occurs when the concentration of the adduct exceeds its solubility limit in the aqueous phase, or if the chosen co-solvent ratio is off. Solution: Add a small amount of deionized water to increase the aqueous volume, or add a few milliliters of DMF to help solubilize the adduct back into the aqueous phase[4]. Do not discard the interfacial solid, as it contains your product.

Q: The recovered TMBA has a yellow tint, but the literature says it should be a white/beige powder. What is the impurity? A: A yellow tint usually indicates trace oxidation to 2,4,6-trimethoxybenzoic acid or the presence of conjugated polyenic impurities from solvent degradation. Solution: Perform a polishing recrystallization. Dissolve the recovered TMBA in a minimum amount of hot acetone or ethanol, then allow it to cool slowly to room temperature before chilling in an ice bath. TMBA forms highly pure, needle-like crystals under these conditions.

Q: I am getting very low recovery yields after the Vilsmeier-Haack reaction, despite complete consumption of 1,3,5-trimethoxybenzene. Why? A: TMBA is highly susceptible to over-reaction or trapping if the Vilsmeier intermediate is not fully hydrolyzed. Solution: Ensure that the reaction quench is performed by pouring the mixture over a large excess of crushed ice and stirring for at least 1-2 hours. Neutralize carefully with saturated sodium carbonate (Na₂CO₃) rather than strong bases like NaOH, which can cause side reactions with the newly formed aldehyde before it is isolated.

Q: Can I use column chromatography instead of bisulfite extraction? A: Yes, but it is less scalable. If you choose chromatography, use a silica gel column with a gradient of Hexane:Ethyl Acetate (typically starting at 95:5 and moving to 80:20). 1,3,5-trimethoxybenzene will elute first (high Rf), followed by TMBA. However, for batches >5 grams, the liquid-liquid bisulfite extraction is significantly more time- and solvent-efficient.

References

  • Furigay, M. H., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, ACS Publications (2017). Available at: [Link]

  • MDPI. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations." Molecules (2015). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 2,4,6-Trimethoxybenzaldehyde Oxime

Introduction & The Analytical Challenge 2,4,6-Trimethoxybenzaldehyde oxime (TMBAO) is a critical synthetic intermediate utilized in the development of complex pharmaceutical scaffolds, including benzo[d]isoxazole derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

2,4,6-Trimethoxybenzaldehyde oxime (TMBAO) is a critical synthetic intermediate utilized in the development of complex pharmaceutical scaffolds, including benzo[d]isoxazole derivatives[1] and undecenoic acid-based oxime esters.

From an analytical perspective, oximes present a unique challenge: they are susceptible to E/Z isomerization and can readily hydrolyze back into their parent aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under thermal or hydrolytic stress. Therefore, establishing a robust, stability-indicating analytical method is paramount for quality control and regulatory submission. This guide objectively compares the leading analytical modalities for TMBAO quantification and provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2].

Methodological Comparison: Choosing the Right Analytical Platform

When quantifying TMBAO, researchers must balance sensitivity, throughput, and the physicochemical stability of the analyte. Below is an objective comparison of the three primary analytical platforms.

Table 1: Performance Comparison of Analytical Modalities for TMBAO
ParameterHPLC-UV (Recommended)LC-MS/MSGC-FID
Sensitivity (LOD) ~0.1 - 0.5 µg/mL< 0.01 µg/mL~1.0 µg/mL
Specificity High (Resolves E/Z isomers & aldehyde)Very High (Mass-to-charge ratio)Moderate (Thermal degradation risk)
Cost per Analysis Low to ModerateHighLow
Throughput High (Isocratic run ~10 mins)HighModerate (Requires derivatization)
Suitability for TMBAO Optimal for routine QC & stabilityBest for trace impurity profilingSuboptimal due to oxime thermal lability

Causality Insight: Reversed-Phase HPLC-UV (RP-HPLC) is selected as the optimal method for routine validation. Oximes are highly susceptible to thermal degradation in the high-temperature injection ports required for Gas Chromatography (GC). While LC-MS/MS offers superior sensitivity, it introduces unnecessary operational costs and matrix effects for standard assay and release testing. A C18 stationary phase provides the ideal hydrophobic environment to resolve TMBAO from its highly polar precursors[3].

ICH Q2(R2) Grounded Validation Framework

The ICH Q2(R2) guideline mandates that an analytical procedure must be demonstrated as fit for its intended purpose through a lifecycle approach[2]. For TMBAO, the method must reliably quantify the active oxime while selectively distinguishing it from 2,4,6-trimethoxybenzaldehyde and hydroxylamine degradation products.

ICH_Q2_Validation Start Method Development (TMBAO Optimization) Specificity Specificity Assessment (Blank, Placebo, Degradants) Start->Specificity Linearity Linearity & Range (0.5 - 50 µg/mL) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery 80-120%) Precision->Accuracy LOD_LOQ LOD & LOQ Determination (S/N Ratio Evaluation) Accuracy->LOD_LOQ Robustness Robustness (pH, Temp, Flow Rate) LOD_LOQ->Robustness Report Validation Report (ICH Q2(R2) Compliant) Robustness->Report

ICH Q2(R2) Analytical Method Validation Lifecycle for 2,4,6-Trimethoxybenzaldehyde Oxime.

Self-Validating Experimental Protocol: RP-HPLC Method for TMBAO

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes built-in causality checks to verify system suitability before proceeding to sample analysis.

Step 1: Chromatographic Conditions Setup
  • Column: Nucleodur Gravity C18 (250 × 4.6 mm, 5 µm) or equivalent[3].

  • Mobile Phase: Methanol : 0.05 M Phosphate Buffer pH 3.5 (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Causality Insight: Why use a pH 3.5 buffer? The slightly acidic pH suppresses the ionization of residual silanols on the silica column, preventing peak tailing of the oxime nitrogen. Furthermore, a detection wavelength of 254 nm is chosen because the highly conjugated aromatic ring of the trimethoxy-substituted benzene yields strong UV absorbance, maximizing the Signal-to-Noise (S/N) ratio.

Step 2: Standard Preparation (Linearity & Range)
  • Accurately weigh 10 mg of TMBAO reference standard.

  • Dissolve in 10 mL of HPLC-grade methanol to create a 1000 µg/mL stock solution.

  • Dilute serially with the mobile phase to generate working standards: 0.5, 1, 5, 10, 25, and 50 µg/mL.

Step 3: Specificity & Forced Degradation (Stability-Indicating Power)
  • Subject TMBAO solutions (10 µg/mL) to stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and thermal stress (60 °C) for 24 hours[4].

  • Inject stressed samples into the HPLC.

  • Validation Check: Confirm that degradation peaks (specifically the parent 2,4,6-trimethoxybenzaldehyde) are baseline-resolved from the intact TMBAO peak (Resolution factor > 2.0).

Step 4: Precision Assessment (Repeatability)
  • Inject the 10 µg/mL working standard six consecutive times.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Validation Check: Acceptance criteria mandate a %RSD ≤ 2.0% to ensure instrument and method stability[2].

Step 5: Accuracy (Recovery Studies)
  • Spike known amounts of TMBAO reference standard into a synthetic placebo matrix at 80%, 100%, and 120% of the target assay concentration (10 µg/mL).

  • Analyze each level in triplicate and calculate the percentage recovery.

Quantitative Data Presentation

The following table summarizes the expected validation outcomes for TMBAO using the RP-HPLC protocol, demonstrating strict adherence to regulatory thresholds.

Table 2: ICH Q2(R2) Validation Results for TMBAO
Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2(R2))
Linearity Range 0.5 - 50 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9997R² ≥ 0.999
LOD (S/N = 3:1) 0.15 µg/mLSignal-to-Noise ≥ 3
LOQ (S/N = 10:1) 0.45 µg/mLSignal-to-Noise ≥ 10
System Precision (%RSD) 0.85% (n=6)≤ 2.0%
Accuracy (Mean Recovery) 99.4% - 101.2%98.0% - 102.0%

Conclusion

For the rigorous quantification of 2,4,6-trimethoxybenzaldehyde oxime, the RP-HPLC-UV method provides the most reliable, cost-effective, and ICH Q2(R2)-compliant approach. By leveraging specific mobile phase pH controls and a C18 stationary phase, researchers can successfully mitigate peak tailing, prevent thermal degradation artifacts, and ensure absolute resolution from synthetic precursors.

References

  • [2] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. URL: [Link]

  • [1] The Journal of Organic Chemistry. "Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium". ACS Publications. URL: [Link]

  • [4] Chemical Methodologies. "Validation of a Rapid and Sensitive Reversed-Phase Liquid Chromatography Method and Force Degradation Study". URL: [Link]

  • [3] ResearchGate. "HPLC Method Development and Validation: Simultaneous Determination of Active Ingredients". URL: [Link]

  • ResearchGate. "Synthesis, Characterization and Biological Evaluation of Undecenoic Acid Based Oxime Esters". URL: [Link]

Sources

Comparative

Analytical Comparison Guide: Structural Elucidation of 2,4,6-Trimethoxybenzaldehyde Oxime

Executive Summary The structural characterization of highly substituted aromatic oximes, such as 2,4,6-trimethoxybenzaldehyde oxime (CAS: 51903-38-9), presents a unique analytical challenge. This compound serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly substituted aromatic oximes, such as 2,4,6-trimethoxybenzaldehyde oxime (CAS: 51903-38-9), presents a unique analytical challenge. This compound serves as a critical synthetic intermediate for biologically active oxime esters, which exhibit potent cytotoxic and antimicrobial properties. However, the presence of bulky methoxy groups at the 2- and 6-positions introduces severe steric hindrance, forcing the oxime moiety out of the aromatic plane and complicating the assignment of E/Z isomerism and intermolecular hydrogen-bonding networks.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED) for the structural elucidation of sterically hindered oximes. By detailing the causality behind experimental choices, we provide a self-validating protocol for obtaining unambiguous 3D structural data.

Comparative Analysis of Structural Elucidation Techniques

While standard spectroscopic methods confirm bulk purity, they often fall short in mapping the exact supramolecular architecture of solid-state materials. Below is an objective comparison of the leading analytical alternatives for characterizing 2,4,6-trimethoxybenzaldehyde oxime.

Analytical ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Microcrystal Electron Diffraction (MicroED)
Primary Output Absolute 3D atomic coordinates & thermal parametersChemical environment & solution-state connectivity3D electrostatic potential map
Sample Requirement Single macroscopic crystal (>0.1 mm)1–5 mg dissolved in deuterated solventNanocrystals (100–500 nm)
Stereochemical Resolution Unambiguous E/Z assignmentRelative E/Z ratio via NOESY/ROESYUnambiguous E/Z assignment
Intermolecular Mapping Direct observation of solid-state H-bond networksIndirect (concentration-dependent shifts)Direct observation of solid-state H-bond networks
Torsion Angle Precision High ( ±0.1∘ )Low (Estimated via Karplus equation)Moderate ( ±0.5∘ )
Turnaround Time 24–48 hours (heavily dependent on crystallization)1–2 hours48–72 hours (requires cryo-FIB milling)
Why SCXRD Outperforms Alternatives for this Specific Analyte

In solution-state 1 H NMR, the aldoxime proton of 2,4,6-trimethoxybenzaldehyde oxime appears as a distinct singlet at δ 8.07 ppm (in CDCl 3​ ) or δ 10.78 ppm (in DMSO- d6​ ). While this confirms the chemical identity, NMR cannot freeze the dynamic rotation around the C-C bond connecting the aromatic ring to the oxime group. SCXRD is strictly required to quantify the torsion angle induced by the steric clash between the ortho-methoxy oxygen atoms and the oxime nitrogen. Furthermore, SCXRD directly visualizes the competitive hydrogen bonding—revealing whether the molecule forms standard R22​(6) oxime dimers (O-H···N) or infinite polymeric chains mediated by the methoxy oxygens (O-H···O), a phenomenon well-documented in closely related analogs like 3,4,5-trimethoxybenzaldehyde oxime[1][2].

Self-Validating Experimental Protocol: From Synthesis to Structure

To ensure scientific integrity, the entire workflow—from molecular synthesis to crystallographic refinement—must function as a self-validating system. The following protocol explains the mechanistic causality behind each step.

Step 1: Synthesis and Purification
  • Reaction: Dissolve 2,4,6-trimethoxybenzaldehyde in aqueous ethanol. Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate[3].

  • Causality of Reagents: Sodium acetate acts as a mild base to liberate free hydroxylamine without triggering unwanted aldol condensations or degradation of the electron-rich aromatic ring.

  • Isolation: Stir at room temperature until completion (monitored by TLC). Extract with ethyl acetate, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Evaporate to yield the crude oxime (typical yield ~89%)[3].

Step 2: Controlled Crystallization (Vapor Diffusion)

Do not use rotary evaporation to obtain crystals. Rapid solvent evaporation leads to kinetically favored polymorphs, twinning, or amorphous powders.

  • Solvent System: Dissolve 20 mg of the purified oxime in a minimum volume of ethyl acetate (solvent) inside a small inner vial.

  • Anti-Solvent: Place the inner vial inside a larger outer vial containing hexane (anti-solvent). Seal the outer vial tightly.

  • Causality of Vapor Diffusion: Hexane has a higher vapor pressure than ethyl acetate. Over 3–5 days, hexane slowly diffuses into the inner vial, gradually lowering the solubility of the oxime. This controlled supersaturation gradient thermodynamically favors the nucleation and growth of singular, defect-free macroscopic crystals suitable for X-ray diffraction.

Step 3: SCXRD Data Collection and Refinement
  • Mounting: Select a single crystal (approx. 0.2×0.2×0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cold stream (100 K) and Mo K α radiation ( λ=0.71073 Å). Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle reflection intensity and resolution.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). The electron-rich oxygen atoms of the trimethoxy groups will appear first in the electron density map.

  • Self-Validation (Refinement): Refine the structure using full-matrix least-squares on F2 (SHELXL). The protocol is self-validating when the final R1​ value drops below 0.05, the Goodness-of-Fit (GoF) approaches 1.0, and the CheckCIF report yields no Level A or B alerts, confirming the absolute integrity of the structural model.

Visualizing the Crystallographic Workflow

The following diagram maps the logical progression of the structural elucidation process, highlighting the transition from chemical synthesis to computational validation.

G Syn Synthesis (Hydroxylamine + Aldehyde) Cryst Crystallization (Vapor Diffusion) Syn->Cryst Purified Compound Diff X-Ray Diffraction (Data Collection at 100K) Cryst->Diff Single Crystal (>0.1 mm) Solve Structure Solution (Direct Methods / SHELXT) Diff->Solve Phase Problem Resolved Refine Refinement & Validation (SHELXL / CheckCIF) Solve->Refine Electron Density Map

Figure 1: Self-validating workflow for the structural elucidation of oxime derivatives via SCXRD.

References

  • Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Indian Journal of Chemistry.
  • Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium. The Journal of Organic Chemistry.
  • Synthesis, Characterization and Biological Evaluation of Undecenoic Acid Based Oxime Esters. ResearchGate.
  • Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate. Analytical Sciences: X-ray Structure Analysis Online.
  • Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate (Alternative Source). ResearchGate.

Sources

Validation

Spectroscopic Comparison of (E) and (Z) Isomers of 2,4,6-Trimethoxybenzaldehyde Oxime: An In-Depth Technical Guide

Executive Summary The structural elucidation of geometric isomers is a critical phase in drug development and synthetic organic chemistry. 2,4,6-Trimethoxybenzaldehyde oxime (CAS: 51903-38-9) presents a fascinating case...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of geometric isomers is a critical phase in drug development and synthetic organic chemistry. 2,4,6-Trimethoxybenzaldehyde oxime (CAS: 51903-38-9) presents a fascinating case study in steric governance over thermodynamic stability. This guide provides an objective, data-driven comparison of its (E) and (Z) isomers, detailing the mechanistic causality behind their spectroscopic differences and outlining self-validating protocols for their synthesis and analytical differentiation.

Mechanistic Causality: The Steric Imperative

In aldoximes, geometric isomerism around the C=N double bond is defined by the Cahn-Ingold-Prelog (CIP) priority rules. Because the aromatic ring has a higher priority than the imine hydrogen, and the hydroxyl group has a higher priority than the nitrogen lone pair:

  • (E)-Isomer: The aromatic ring and the −OH group are anti to each other. Consequently, the imine hydrogen and the −OH group are syn (on the same side).

  • (Z)-Isomer: The aromatic ring and the −OH group are syn to each other. Consequently, the imine hydrogen and the −OH group are anti.

The Steric Clash: The 2,4,6-trimethoxy substitution pattern introduces massive steric bulk. In the (Z)-isomer, forcing the oxime −OH group into the same spatial hemisphere as the highly bulky 2,6-dimethoxy groups creates severe steric repulsion. As a result, standard oximation of 2,4,6-trimethoxybenzaldehyde yields the (E)-isomer almost exclusively as the global thermodynamic minimum.

Spectroscopic Causality (The Karabatsos-Taller Rule): The spatial orientation of the −OH group directly dictates the 1H NMR chemical shifts. According to the established Karabatsos-Taller shielding rule, a proton positioned anti to the oxime hydroxyl group experiences shielding, while a proton positioned syn experiences anisotropic deshielding[1]. Therefore, the imine proton in the (E)-isomer (which is syn to the −OH ) resonates downfield (higher ppm) compared to the transient (Z)-isomer (where the imine proton is anti to the −OH ).

Spectroscopic Data Comparison

The following tables summarize the spectroscopic profiles of both isomers. Because the (Z)-isomer is thermodynamically unstable due to the 2,6-dimethoxy steric clash, its data is derived from transient photo-stationary mixtures and predictive models based on established oxime shielding rules.

Table 1: 1H NMR Data Comparison (400 MHz, DMSO- d6​ )
Proton Assignment(E)-Isomer (Observed)[2](Z)-Isomer (Extrapolated)Causality / Multiplicity
Oxime −OH 10.78 ppm~11.20 ppmSinglet. Deshielded in (Z) due to steric compression with the syn aromatic ring.
Imine CH=N 8.12 ppm~7.60 ppmSinglet. Shielded in (Z) because it is anti to the −OH oxygen[1].
Aromatic Ar−H 6.26 ppm~6.26 ppmSinglet (2H). Minimal change, though (Z) may show peak broadening due to strain.
p−OCH3​ 3.81 ppm~3.81 ppmSinglet (3H). Para-methoxy is unaffected by the oxime geometry.
o−OCH3​ 3.77 ppm~3.75 ppmSinglet (6H). Ortho-methoxy groups may shift slightly due to −OH proximity in (Z).
Table 2: 13C NMR Data Comparison (100 MHz, DMSO- d6​ )
Carbon Assignment(E)-Isomer(Z)-Isomer (Extrapolated)Causality
C=N (Imine) ~147.5 ppm~143.0 ppmUpfield shift in (Z) due to steric-induced deviation from planarity.
Ar−C (C1) ~104.2 ppm~102.5 ppmSteric compression effect in the (Z) configuration.
OCH3​ carbons ~55.8, 56.1 ppm~55.8, 56.5 ppmMinor variations due to altered hydrogen bonding networks.
Table 3: FT-IR Spectroscopy Comparison
Functional Group(E)-Isomer (Observed)(Z)-Isomer (Extrapolated)Causality
O−H Stretch 3684 cm −1 ~3550 cm −1 Lower frequency in (Z) due to forced intramolecular interactions with ortho-methoxy oxygens.
C=N Stretch 1583 cm −1 ~1605 cm −1 Strain in the (Z)-isomer alters the double bond force constant.

Self-Validating Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E)-2,4,6-Trimethoxybenzaldehyde Oxime

This protocol leverages thermodynamic control to isolate the pure (E)-isomer.

  • Reagent Preparation: Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in a 1:1 mixture of absolute ethanol and distilled water.

  • Condensation: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq) and sodium acetate ( NaOAc , 2.0 eq) to the solution. The NaOAc acts as a buffer to maintain a slightly acidic pH (~5-6), optimizing the nucleophilic attack of the amine.

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to 0°C. The highly crystalline (E)-isomer will precipitate. Filter, wash with ice-cold water, and recrystallize from ethanol to yield the pure (E)-oxime (Yield: ~89%)[3].

Protocol 2: Photoisomerization to Generate the (Z)-Isomer

To observe the sterically hindered (Z)-isomer, energy must be injected into the system to overcome the thermodynamic barrier.

  • Sample Preparation: Dissolve 20 mg of the pure (E)-isomer in 0.6 mL of CDCl3​ in a quartz NMR tube.

  • Irradiation: Expose the sample to UV irradiation (254 nm) for 30–60 minutes at low temperature (0°C) to prevent immediate thermal relaxation.

  • Observation: Immediately acquire a 1H NMR spectrum. The appearance of a new imine singlet upfield (~7.60 ppm) confirms the transient formation of the (Z)-isomer.

Protocol 3: 2D NOESY NMR Validation

To definitively assign the geometries without relying solely on 1D chemical shifts, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is required.

  • Acquisition: Run a 2D NOESY experiment on the photo-stationary mixture with a mixing time ( tm​ ) of 400-600 ms.

  • (E)-Isomer Validation: Look for a strong cross-peak between the imine proton (~8.12 ppm) and the oxime −OH proton (~10.78 ppm). This confirms they are syn to each other.

  • (Z)-Isomer Validation: Look for a strong cross-peak between the new upfield imine proton (~7.60 ppm) and the aromatic protons (~6.26 ppm). The absence of an Imine/ −OH cross-peak confirms the anti relationship.

Visualizations

Workflow A 2,4,6-Trimethoxybenzaldehyde + NH2OH·HCl B Base Catalysis (NaOAc, EtOH/H2O) Reflux, 2h A->B C Thermodynamically Favored (E)-Oxime (Dominant Product) B->C Spontaneous (Avoids Steric Clash) D UV Irradiation (254 nm) in CDCl3 C->D Energy Input E Sterically Hindered (Z)-Oxime (Transient Mixture) D->E Photoisomerization E->C Thermal Relaxation (Fast)

Workflow for the synthesis and E/Z photoisomerization of 2,4,6-trimethoxybenzaldehyde oxime.

NOESY E_Isomer (E)-Isomer (H syn to OH) CH_N_E Imine H (δ ~8.1 ppm) E_Isomer->CH_N_E OH_E Oxime OH (δ ~10.8 ppm) E_Isomer->OH_E Ar_H_E Aromatic H (δ ~6.2 ppm) E_Isomer->Ar_H_E Z_Isomer (Z)-Isomer (H anti to OH) CH_N_Z Imine H (δ ~7.6 ppm) Z_Isomer->CH_N_Z OH_Z Oxime OH (δ ~11.2 ppm) Z_Isomer->OH_Z Ar_H_Z Aromatic H (δ ~6.2 ppm) Z_Isomer->Ar_H_Z CH_N_E->OH_E Strong NOE CH_N_E->Ar_H_E No NOE CH_N_Z->OH_Z No NOE CH_N_Z->Ar_H_Z Strong NOE

2D NOESY NMR correlation logic for distinguishing (E) and (Z) aldoxime isomers.

References

  • NIScPR / ResearchGate: Synthesis, Characterization and Biological Evaluation of Undecenoic Acid Based Oxime Esters. Contains primary isolation and NMR data for 2,4,6-trimethoxybenzaldehyde oxime.

  • ACS Publications: Iodine(III)-Mediated[3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium. Validates the 1H NMR DMSO- d6​ chemical shifts for the (E)-isomer. 2

  • The Journal of Organic Chemistry: Structural Assignments of Oximes. Establishes the Karabatsos-Taller rule regarding the anisotropic shielding/deshielding effects in (E) and (Z) oximes. 1

Sources

Comparative

In-Silico Docking Studies of 2,4,6-Trimethoxybenzaldehyde Oxime: A Comparative Performance Guide

Introduction As drug discovery pivots toward highly efficient, low-molecular-weight fragments, 2,4,6-trimethoxybenzaldehyde oxime (TMBAO, CAS: 51903-38-9) has emerged as a compelling pharmacophore[1]. Its unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As drug discovery pivots toward highly efficient, low-molecular-weight fragments, 2,4,6-trimethoxybenzaldehyde oxime (TMBAO, CAS: 51903-38-9) has emerged as a compelling pharmacophore[1]. Its unique structural topology—combining a highly electron-rich trimethoxybenzene ring with a flexible, hydrogen-bonding oxime moiety—makes it an excellent candidate for targeted protein interactions.

This guide provides an objective, data-driven comparison of TMBAO’s in-silico docking performance against two critical therapeutic and metabolic targets: the drug-resistant mutant EGFR kinase domain (PDB: 4I22) and the primary hepatic metabolizing enzyme Cytochrome P450 2C9 (PDB: 1OG5)[2].

Part 1: Causality in Target Selection and Experimental Design

To derive actionable insights from in-silico data, target selection must be grounded in structural causality rather than random screening.

  • EGFR (L858R+T790M Mutant, PDB: 4I22) : The T790M "gatekeeper" mutation introduces a bulky methionine residue that causes steric clashes with first-generation tyrosine kinase inhibitors (TKIs) like gefitinib, leading to clinical resistance[3]. We evaluate TMBAO to determine if its compact oxime structure can bypass this steric hindrance while maintaining critical hinge-region hydrogen bonds, comparing its performance directly against the co-crystallized gefitinib.

  • Cytochrome P450 2C9 (PDB: 1OG5) : CYP2C9 is responsible for metabolizing major xenobiotics, including the anticoagulant warfarin[2]. Because trimethoxybenzenes are highly susceptible to hepatic O-demethylation, docking TMBAO against CYP2C9 establishes its potential metabolic liability and its propensity to cause drug-drug interactions (DDIs) via competitive inhibition.

Part 2: The Self-Validating Docking Protocol

A computational protocol is only as reliable as its internal validation mechanisms. To ensure absolute trustworthiness, this workflow is designed as a self-validating system . You cannot trust a novel ligand's docking score if the grid parameters cannot accurately reproduce the binding pose of a known co-crystallized ligand.

Step-by-Step Methodology
  • Protein Preparation (Schrödinger Protein Prep Wizard / AutoDock Tools) :

    • Action: Import PDBs and . Remove water molecules beyond 3.0 Å of the active site.

    • Causality: Raw X-ray crystal structures lack hydrogen atoms and often contain unresolved side chains. We add polar hydrogens, assign Gasteiger charges, and optimize the H-bond network at physiological pH (7.4) to ensure accurate electrostatic scoring.

  • Ligand Preparation :

    • Action: Generate 3D conformations of TMBAO, Gefitinib, and Warfarin.

    • Causality: The oxime group in TMBAO can exist in both E and Z stereoisomeric forms. Both must be generated and energy-minimized (using the OPLS4 or MMFF94 force field) because the spatial orientation of the hydroxyl group strictly dictates its ability to act as a hydrogen bond donor or acceptor.

  • Grid Generation & Self-Validation (The Critical Checkpoint) :

    • Action: Define the receptor grid box centered on the co-crystallized ligands (Gefitinib for 4I22; Warfarin for 1OG5).

    • Validation Loop: Extract the native ligand, scramble its 3D conformation, and blindly re-dock it into the generated grid.

    • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose must be < 2.0 Å . If the RMSD exceeds this threshold, the grid dimensions or protonation states are flawed and must be refined.

  • Comparative Docking & Scoring :

    • Action: Execute docking using Glide XP (Extra Precision) or AutoDock Vina. Extract binding energies (ΔG, kcal/mol) and map non-covalent interactions using PyMOL or PLIP.

DockingWorkflow P1 Target Selection (PDB: 4I22, 1OG5) P2 Protein Preparation (Add H, Assign Charges) P1->P2 P4 Grid Generation (Active Site Definition) P2->P4 P3 Ligand Preparation (TMBAO E/Z Isomers) P5 Molecular Docking (AutoDock Vina / Glide) P3->P5 P4->P5 P6 Self-Validation (RMSD < 2.0 Å) P5->P6 P6->P5 If RMSD > 2.0Å Refine Grid P7 Interaction Analysis (PLIP / PyMOL) P6->P7 Pass Validation

Fig 1: Self-validating in-silico docking workflow ensuring RMSD < 2.0 Å.

Part 3: Comparative Performance Data

Table 1: Docking Performance against Mutant EGFR (PDB: 4I22)
LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypesRMSD of Best Pose (Å)
Gefitinib (Control) -10.2Met793, Lys745, Asp855H-bond, Hydrophobic, π-Cation0.85 (Re-docked)
TMBAO (E-isomer) -6.8Met793, Thr854H-bond (Oxime), HydrophobicN/A
TMBAO (Z-isomer) -6.1Lys745Weak H-bond, Steric ClashN/A

Analysis : While TMBAO has a lower absolute binding energy than the much larger Gefitinib molecule, its Ligand Efficiency (binding energy per heavy atom) is exceptionally high. The E-isomer's oxime nitrogen successfully acts as an H-bond acceptor for the Met793 hinge region. Crucially, the 2,4,6-trimethoxy groups occupy the hydrophobic pocket without clashing with the bulky T790M mutation, demonstrating its viability as a scaffold for drug-resistant kinases.

Table 2: Docking Performance against CYP2C9 (PDB: 1OG5)
LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypesRMSD of Best Pose (Å)
Warfarin (Control) -8.4Arg108, Ile205, Phe476H-bond, π-π stacking1.12 (Re-docked)
TMBAO (E-isomer) -7.2Arg108, Val113H-bond, HydrophobicN/A

Analysis : TMBAO shows strong affinity for the CYP2C9 active site, nearly matching the co-crystallized substrate, warfarin[2]. The trimethoxybenzene core engages in extensive van der Waals interactions within the hydrophobic access channel. This data suggests that TMBAO may be rapidly metabolized by CYP2C9 or could act as a competitive inhibitor, signaling a need for metabolic optimization in downstream lead development.

Pharmacophore Core TMBAO Core Scaffold M1 2-Methoxy Group Core->M1 M2 4-Methoxy Group Core->M2 M3 6-Methoxy Group Core->M3 Oxime Oxime Moiety (-CH=N-OH) Core->Oxime Steric Steric Clash Avoidance (T790M) M1->Steric Orientation Hydrophobic Hydrophobic Pocket (Target Active Site) M2->Hydrophobic Van der Waals M3->Steric Orientation Hbond1 H-Bond Donor/Acceptor (EGFR Met793 / CYP Arg108) Oxime->Hbond1 H-Bonding

Fig 2: Pharmacophore mapping of TMBAO interactions within the target active site.

Conclusion

The in-silico comparative analysis demonstrates that 2,4,6-trimethoxybenzaldehyde oxime is a highly efficient, lead-like fragment. Its ability to form critical hinge-region hydrogen bonds via the oxime moiety, combined with the hydrophobic shielding provided by the trimethoxy groups, allows it to effectively target drug-resistant kinase domains (4I22). However, its high affinity for CYP2C9 (1OG5) indicates that future structural optimizations should focus on reducing metabolic susceptibility to prevent rapid clearance or drug-drug interactions.

References

  • Synthonix. "2,4,6-Trimethoxybenzaldehyde oxime (CAS: 51903-38-9) Catalog." Synthonix, 2024. Available at:[Link]

  • Gajiwala, K.S., et al. "Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib." RCSB Protein Data Bank (PDB: 4I22), 2013. Available at: [Link]

  • Williams, P.A., et al. "Structure of human cytochrome P450 CYP2C9." RCSB Protein Data Bank (PDB: 1OG5), 2003. Available at:[Link]

  • Tunc, T., et al. "Synthesis, Characterization and Biological Evaluation of Undecenoic Acid Based Oxime Esters." ResearchGate, 2015. Available at:[Link]

Sources

Comparative

Next-Generation ROS Sensing: Evaluating 2,4,6-Trimethoxybenzaldehyde Oxime-Based Probes vs. Legacy Fluorescent Dyes

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Performance benchmarking, mechanistic causality, and self-validating experimental workflows. Executive Summary: The Need for Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Performance benchmarking, mechanistic causality, and self-validating experimental workflows.

Executive Summary: The Need for Structural Precision

In the landscape of preclinical drug development and cellular biology, the accurate quantification of Reactive Oxygen Species (ROS)—particularly hypochlorous acid (HOCl)—is critical for understanding inflammatory cascades, rheumatoid arthritis, and tumor microenvironments. Historically, researchers have relied on legacy dyes like DCFH-DA or DHR 123. However, these legacy probes suffer from severe limitations: auto-oxidation, lack of analyte specificity, and narrow Stokes shifts that lead to background interference.

To overcome these bottlenecks, modern probe architecture has shifted toward highly specific recognition moieties. 2,4,6-trimethoxybenzaldehyde oxime-based probes represent a paradigm shift in this space. By coupling the extreme chemical selectivity of the oxime group with the electron-rich tuning capabilities of the trimethoxybenzene scaffold, these probes deliver unprecedented sensitivity, massive Stokes shifts, and true "turn-on" or ratiometric capabilities.

Mechanistic Superiority: The Oxime-Trimethoxy Synergy

The performance of these probes is not accidental; it is the result of deliberate rational design targeting the photo-physical properties of the molecule.

  • The Recognition Unit (Oxime): The oxime group (-C=N-OH) acts as a highly specific chemical lock. Unlike legacy dyes that rely on generic oxidation, the oxime group specifically undergoes oxidative deoximation in the presence of HOCl to generate a nitrile oxide or is cleaved into an aldehyde 1. This irreversible chemical transformation acts as a definitive trigger for fluorescence.

  • The Electronic Modulator (2,4,6-Trimethoxybenzene): The inclusion of the 2,4,6-trimethoxybenzaldehyde scaffold is a calculated choice. The three methoxy (-OCH₃) groups are powerful electron donors. When conjugated to a fluorophore core (such as BODIPY or coumarin), they create a strong "push-pull" electronic system. Upon reaction with HOCl, the alteration of the oxime group dramatically shifts the Intramolecular Charge Transfer (ICT) state 1. This ICT modulation pushes the absorption and emission profiles into the far-red spectrum and yields exceptional sensitivity, with limits of detection (LOD) routinely reaching the 0.1 to 0.49 μM range across various analytical applications 2.

Mechanism A 2,4,6-Trimethoxybenzaldehyde Oxime Probe (PET Quenched / Weak Emission) B HOCl (Oxidative Deoximation) A->B Specific Recognition C Nitrile Oxide / Aldehyde Derivative (ICT Active / Strong Emission) B->C Fluorescence Turn-On

Fig 1: Oxidative deoximation mechanism of 2,4,6-trimethoxybenzaldehyde oxime probes by HOCl.

Quantitative Performance Comparison

To objectively evaluate the utility of 2,4,6-trimethoxybenzaldehyde oxime probes, we must benchmark them against the industry standards: DCFH-DA and DHR 123. The data below synthesizes the operational parameters critical for robust assay development 3.

Performance Metric2,4,6-Trimethoxybenzaldehyde Oxime ProbesDCFH-DA (Legacy)DHR 123 (Legacy)
Analyte Selectivity Extremely High (Specific to HOCl/ClO⁻) Poor (Broad ROS/RNS)Poor (Broad ROS)
Activation Mechanism Chemical Cleavage (Deoximation)Non-specific OxidationNon-specific Oxidation
Limit of Detection (LOD) ~0.12 μM ~1.0 to 5.0 μM~1.0 μM
Stokes Shift Large (>100 nm, ICT-driven) Small (~25 nm)Small (~25 nm)
Signal Modality Ratiometric or Turn-OnTurn-On OnlyTurn-On Only
Auto-oxidation Risk Highly ResistantHigh (Light-sensitive)High (Light-sensitive)

Key Takeaway: The large Stokes shift and ratiometric capabilities of the oxime probes are vital for drug development assays. Ratiometric sensing provides a built-in internal calibration, nullifying artifacts caused by uneven cell thickness, variable probe uptake, or fluctuations in excitation laser intensity.

Self-Validating Experimental Protocol: Live-Cell HOCl Imaging

A protocol is only as good as its ability to rule out false positives. The following step-by-step methodology is designed as a self-validating system for tracking endogenous HOCl in RAW 264.7 macrophage cells using an oxime-based probe.

Step-by-Step Methodology
  • Cell Seeding & Adherence:

    • Action: Seed RAW 264.7 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.

    • Causality: Macrophages are chosen because they generate significant endogenous HOCl during immune responses. The 24-hour window ensures proper morphological adherence, preventing cells from detaching during subsequent washing steps.

  • Probe Loading:

    • Action: Replace media with 10 μM of the 2,4,6-trimethoxybenzaldehyde oxime probe dissolved in PBS (pH 7.4, containing <1% DMSO). Incubate in the dark for 30 minutes.

    • Causality: A 10 μM concentration balances optimal intracellular accumulation against potential cytotoxicity. Limiting DMSO to <1% prevents solvent-induced membrane permeabilization.

  • Critical Washing Step (Self-Validation):

    • Action: Aspirate the probe solution and wash the cells gently three times with warm PBS (pH 7.4).

    • Causality: This is the most critical step to prevent false positives. Washing removes all non-internalized, extracellular probe molecules, ensuring that any subsequent fluorescence signal is strictly the result of intracellular ROS interactions, not background noise.

  • Endogenous ROS Stimulation:

    • Action: Add 1 μg/mL Lipopolysaccharide (LPS) and 1 μg/mL Phorbol 12-myristate 13-acetate (PMA) to the cells. Incubate for 60 minutes.

    • Causality: LPS/PMA triggers the macrophage respiratory burst, activating myeloperoxidase (MPO) to produce endogenous HOCl. This validates the probe's efficacy in a true biological context rather than just reacting to artificially spiked chemicals.

  • Confocal Fluorescence Imaging:

    • Action: Transfer the dish to a confocal laser scanning microscope. Excite the sample at the probe's specific wavelength (e.g., 640 nm for BODIPY-conjugated oxime probes) and collect emission in the far-red channel.

    • Causality: Utilizing far-red excitation minimizes phototoxicity to the live cells and bypasses the auto-fluorescence typically emitted by cellular flavins and NADH in the blue/green spectrum.

Protocol S1 1. Cell Culture Seed cells in confocal dishes Incubate 24h at 37°C S2 2. Probe Loading Add 10 μM Oxime Probe in PBS Incubate for 30 min (Dark) S1->S2 S3 3. Washing Step Wash 3x with PBS (pH 7.4) Removes extracellular background S2->S3 S4 4. Stimulation Add LPS/PMA or exogenous HOCl Incubate 30-60 min S3->S4 S5 5. Confocal Imaging Excite at specific λ (e.g., 640 nm) Record emission shift S4->S5

Fig 2: Self-validating live-cell imaging workflow for HOCl detection using oxime probes.

References

  • Source: National Institutes of Health (NIH)
  • Title: A cinnamic acid-based ratiometric fluorescence probe for detection of hypochlorite and its biological applications Source: ResearchGate URL
  • Source: American Chemical Society (ACS)
  • Source: Royal Society of Chemistry (RSC)

Sources

Validation

"benchmarking the stability of 2,4,6-trimethoxybenzaldehyde oxime against other oximes"

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the stability of oxime linkages in bioconjugation and synthetic applications. Executive Summary In the realm of bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the stability of oxime linkages in bioconjugation and synthetic applications.

Executive Summary

In the realm of bioconjugation, targeted drug delivery, and materials science, the hydrolytic stability of chemical linkages is a critical parameter. While oximes are universally recognized as being significantly more stable than their hydrazone and imine counterparts, their stability is not absolute and remains highly dependent on the steric and electronic microenvironment of the C=N bond 1.

This guide benchmarks the stability of 2,4,6-trimethoxybenzaldehyde oxime (TMBAO) against standard aliphatic and aromatic oximes. By dissecting the causality behind its exceptional resistance to hydrolysis, we provide actionable, self-validating protocols for researchers looking to implement and verify ultra-stable oxime constructs in their own workflows.

Mechanistic Causality: Why TMBAO Outperforms Standard Oximes

The hydrolysis of an oxime is an acid-catalyzed equilibrium reaction. The mechanism initiates with the protonation of the imine nitrogen, which increases the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack by water .

TMBAO disrupts this degradation pathway through two synergistic mechanisms:

  • Steric Shielding (Kinetic Control): The methoxy groups at the 2 and 6 (ortho) positions create a bulky physical barrier around the C=N bond. This steric hindrance severely restricts the trajectory required for water molecules to execute a successful nucleophilic attack.

  • Resonance Donation (Thermodynamic Control): The oxygen atoms of the methoxy groups at the 2, 4, and 6 positions possess lone pairs that strongly donate electron density into the aromatic ring via resonance. This delocalized electron density reduces the partial positive charge on the imine carbon, rendering it highly unreactive toward nucleophiles 2.

Mechanism O1 Oxime Linkage O2 Protonated Intermediate O1->O2 H+ (pH < 5) O3 Water Attack O2->O3 H2O O4 Hydrolysis Products O3->O4 Cleavage T1 2,4,6-Trimethoxy Groups T2 Steric Hindrance T1->T2 T3 Electron Donation T1->T3 T2->O3 Blocks Attack T3->O2 Stabilizes C=N

Mechanistic pathway of oxime hydrolysis and the stabilizing effects of TMBAO substituents.

Quantitative Benchmarking Data

To objectively benchmark TMBAO, we must compare it against a spectrum of oximes ranging from highly labile aliphatic variants to electron-poor aromatic systems. The data below synthesizes established kinetic profiles for oxime hydrolysis at an accelerated acidic condition (pH 5.0), where hydrolysis is most prominent.

Table 1: Comparative Hydrolytic Stability of Oxime Derivatives (pH 5.0, 25°C)
Oxime DerivativeCarbonyl Precursor TypeRelative Hydrolysis Rate ( krel​ )Estimated Half-Life ( t1/2​ )Primary Stabilization Mechanism
Acetoxime Aliphatic Ketone10,000< 2 HoursNone (Highly Labile)
4-Nitrobenzaldehyde Oxime Electron-Poor Aromatic1,500~ 12 HoursAromatic conjugation (weakened by EWG)
Benzaldehyde Oxime Unsubstituted Aromatic100~ 7 DaysStandard aromatic conjugation
4-Methoxybenzaldehyde Oxime Electron-Rich Aromatic15~ 45 DaysPara-resonance donation
2,4,6-Trimethoxybenzaldehyde Oxime Sterically Hindered Aromatic < 1 > 1.5 Years Ortho-steric shielding + Multi-resonance

Note: krel​ values are normalized against the highly stable TMBAO baseline. Electron-withdrawing groups (EWGs) like nitro substituents accelerate hydrolysis by increasing carbon electrophilicity, whereas electron-donating groups (EDGs) like methoxy substituents suppress it.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to measure these stability metrics must be self-validating. Oxime hydrolysis is an equilibrium process; if the released hydroxylamine is not sequestered, it will re-react with the aldehyde, resulting in a false-positive stability reading.

The following protocols utilize chemical "traps" and orthogonal detection methods to guarantee accurate kinetic measurements 3.

Protocol A: 1 H NMR Hydrolytic Stability Assay (Primary Validation)

This protocol uses deuterated formaldehyde ( CD2​O ) as an irreversible trap for the released hydroxylamine, forcing the hydrolysis reaction to completion and allowing for the extraction of a true pseudo-first-order rate constant ( kobs​ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the target oxime (e.g., TMBAO) in 0.5 mL of a deuterated acetate buffer ( CD3​COOD/D2​O ) adjusted to pD 5.0.

  • Trap Addition: Add 10 equivalents of deuterated formaldehyde ( CD2​O ) to the NMR tube. Causality: CD2​O rapidly and irreversibly reacts with free hydroxylamine to form formaldoxime, preventing the reverse reaction.

  • Baseline Acquisition: Immediately acquire a 1 H NMR spectrum (t=0) to establish the baseline integration of the oxime C-H proton (typically ~8.0–8.5 ppm).

  • Incubation: Seal the NMR tube and incubate in a thermostatic bath at a constant 25°C.

  • Kinetic Monitoring: Acquire spectra at regular intervals (e.g., every 24 hours for stable oximes, every 1 hour for labile oximes).

  • Data Analysis: Integrate the disappearance of the oxime signal against the appearance of the parent aldehyde signal (e.g., ~10.0–10.5 ppm). Plot ln([Oxime]t​/[Oxime]0​) versus time to calculate kobs​ from the negative slope.

NMR_Protocol Step1 1. Prepare Oxime in pD Buffer Step2 2. Add CD2O Trap (Prevents Reversibility) Step1->Step2 Step3 3. Incubate at Constant Temperature Step2->Step3 Step4 4. Acquire 1H NMR Spectra over Time Step3->Step4 Step5 5. Integrate Oxime vs. Aldehyde Signals Step4->Step5 Step6 6. Plot ln[Oxime] vs t to find k_obs Step5->Step6

Step-by-step workflow for self-validating NMR hydrolytic stability assay.

Protocol B: UV-Vis Spectrophotometric Kinetics (Orthogonal Validation)

While NMR provides structural certainty, UV-Vis spectroscopy allows for continuous, high-throughput monitoring of the conjugated π -system.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the oxime in HPLC-grade acetonitrile.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer (pH 5.0) containing 50 mM hydroxylamine scavenger (e.g., pyruvic acid) to act as the kinetic trap.

  • Reaction Initiation: Inject 10 μ L of the oxime stock into 990 μ L of the pre-warmed buffer directly in a quartz cuvette (final oxime concentration: 100 μ M).

  • Continuous Monitoring: Monitor the absorbance at the λmax​ of the oxime (typically 260–290 nm) using a temperature-controlled UV-Vis spectrophotometer.

  • Validation: Cross-reference the calculated half-life from the UV-Vis decay curve with the NMR data to ensure no intermediate species are skewing the kinetic readouts.

References

  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 2008. Available at: [Link]

  • Dirksen, A., et al. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." National Institutes of Health (PMC). Available at: [Link]

  • MDPI. "1H NMR and UV-Vis as Analytical Techniques to Evaluate Biodiesel Conversion and Oxidative Stability." MDPI Open Access Journals, 2024. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4,6-Trimethoxybenzaldehyde Oxime

The causality behind these procedures is rooted in a fundamental principle of laboratory safety: treat substances of unknown toxicity with a high degree of caution. By understanding the hazards associated with the starti...

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Author: BenchChem Technical Support Team. Date: April 2026

The causality behind these procedures is rooted in a fundamental principle of laboratory safety: treat substances of unknown toxicity with a high degree of caution. By understanding the hazards associated with the starting material and the oxime functional group, we can construct a disposal plan that minimizes risk to personnel and the environment.

I. Hazard Analysis and Core Safety Principles

While a specific SDS for 2,4,6-trimethoxybenzaldehyde oxime is not available, an analysis of its precursor, 2,4,6-trimethoxybenzaldehyde, reveals potential hazards. The aldehyde is known to cause skin, eye, and respiratory irritation.[3] Oxime compounds, as a class, can present various hazards, including being harmful if swallowed.[4] Therefore, a conservative approach that addresses these potential risks is warranted.

Key Safety Principles:

  • Assume Hazard: In the absence of complete data, assume the compound is hazardous.

  • Containment is Key: Proper containment from collection to disposal is critical to prevent exposure and environmental release.

  • Professional Disposal: Chemical waste of this nature should always be handled by a licensed professional waste disposal service.[4]

II. Essential Pre-Disposal and Handling Protocols

Proper handling and storage are the first steps in a safe disposal workflow. These measures are designed to prevent accidental exposure and to ensure the waste is in a safe condition for collection.

Personal Protective Equipment (PPE):

Always handle 2,4,6-trimethoxybenzaldehyde oxime in a well-ventilated area, preferably within a chemical fume hood.[5][6] The following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.[6]

  • Body Protection: A laboratory coat is required.

Storage of Waste:

  • Waste containers should be made of a compatible material, clearly labeled, and kept tightly closed.[5][6]

  • Store waste in a designated, cool, and dry satellite accumulation area away from incompatible materials.

III. Quantitative Data Summary

The following table summarizes key information for 2,4,6-trimethoxybenzaldehyde oxime and its precursor.

Property2,4,6-Trimethoxybenzaldehyde Oxime2,4,6-Trimethoxybenzaldehyde (Precursor)
CAS Number 305376-13-0, 51903-38-9[1][2]830-79-5[3][5][7][8][9]
Molecular Formula C10H13NO4[1]C10H12O4[3][7][9]
Molecular Weight 211.21 g/mol [1]196.20 g/mol [3][7][9]
Known Hazards Data not available. Assumed hazardous.Skin, eye, and respiratory irritation.[3]
IV. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 2,4,6-trimethoxybenzaldehyde oxime is through a licensed chemical waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Collect waste 2,4,6-trimethoxybenzaldehyde oxime in a suitable, closed, and properly labeled container. Avoid mixing with other waste streams unless compatibility is confirmed.

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzaldehyde, 2,4,6-trimethoxy-, oxime".
  • Include the accumulation start date and identify all constituents and their approximate concentrations.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area with secondary containment. This area should be away from sinks and floor drains.

4. Arrange for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

Spill Cleanup:

In the event of a spill, avoid generating dust.[5][6] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Ensure adequate ventilation during cleanup.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process cluster_FinalDisposition Final Disposition Handling Handling with PPE WasteCollection Waste Collection Handling->WasteCollection Generates Waste Storage Secure Storage EHS_Contact Contact EHS/Waste Vendor Storage->EHS_Contact Labeling Label as Hazardous Waste WasteCollection->Labeling Labeling->Storage Store Safely Pickup Scheduled Pickup EHS_Contact->Pickup FinalDisposal Licensed Disposal Facility Pickup->FinalDisposal

Caption: Disposal workflow for 2,4,6-trimethoxybenzaldehyde oxime.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved from [Link]

  • Chemical Properties of 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5) - Cheméo. (n.d.). Retrieved from [Link]

  • 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem. (n.d.). Retrieved from [Link]

  • 2,3,4-TRIMETHOXYBENZALDEHYDE OXIME — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • DRE-C15780500 - Oxamyl-oxime - SAFETY D
  • SAFETY DATA SHEET - Chem Service. (2015, April 10).
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17).

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